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  • Product: 4-Methyl-2-oxooxolane-3-carboxylic acid

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-Methyl-2-oxooxolane-3-carboxylic acid

An In-depth Technical Guide to 4-Methyl-2-oxooxolane-3-carboxylic Acid Introduction 4-Methyl-2-oxooxolane-3-carboxylic acid is a substituted γ-butyrolactone, a heterocyclic motif of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methyl-2-oxooxolane-3-carboxylic Acid

Introduction

4-Methyl-2-oxooxolane-3-carboxylic acid is a substituted γ-butyrolactone, a heterocyclic motif of significant interest in medicinal chemistry and drug development. The γ-butyrolactone ring is a core structural feature in numerous natural products and pharmacologically active molecules, known for a wide array of biological activities. While this specific molecule is not extensively documented in public literature, its structural components—a lactone, a carboxylic acid, and stereogenic centers—suggest a rich chemical profile and potential for biological interaction.

This guide provides a comprehensive technical overview of 4-Methyl-2-oxooxolane-3-carboxylic acid, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical structure and properties, provide a predictive analysis of its spectroscopic signature, propose a robust synthetic pathway, and discuss its potential applications in the context of related bioactive molecules.

Chemical Identity and Structure

The nomenclature of heterocyclic compounds can vary based on the numbering system employed. The IUPAC name 4-Methyl-2-oxooxolane-3-carboxylic acid is derived by numbering the tetrahydrofuran (oxolane) ring starting from the oxygen atom as position 1, which places the carbonyl group at position 2. An alternative common name is 4-methyl-5-oxotetrahydrofuran-3-carboxylic acid, which numbers the carbonyl carbon as position 5. Both names refer to the same chemical entity.

Core Identifiers
IdentifierValueSource
IUPAC Name 4-methyl-2-oxooxolane-3-carboxylic acid[1]
CAS Number 89533-85-7[1][2]
Molecular Formula C₆H₈O₄[1][2]
Molecular Weight 144.13 g/mol [1][2]
Canonical SMILES CC1C(C(=O)O)COC1=O[1][2]
Chemical Structure

The structure features a five-membered lactone ring with a methyl group at the 4-position and a carboxylic acid at the 3-position. The presence of two adjacent chiral centers (at C3 and C4) implies the existence of four possible stereoisomers.

workflow start Propylene Oxide + Diethyl Malonate step1 Step 1: Base-catalyzed Ring Opening & Alkylation start->step1 intermediate1 Diethyl 2-(2-hydroxypropyl)malonate step1->intermediate1 step2 Step 2: Acid-catalyzed Lactonization & Decarboxylation intermediate1->step2 product 4-Methyl-2-oxooxolane-3-carboxylic acid (Racemic Mixture) step2->product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(2-hydroxypropyl)malonate

  • Rationale: This step involves the nucleophilic ring-opening of propylene oxide by the enolate of diethyl malonate. A sodium ethoxide base is chosen as it is non-nucleophilic enough to deprotonate the malonate without directly attacking the epoxide, and it is compatible with the ethanol solvent.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Ar), add diethyl malonate (1.0 equivalent) dropwise at 0 °C.

    • Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the sodiomalonic ester.

    • Cool the reaction mixture back to 0 °C and add propylene oxide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting malonate is consumed.

    • Cool the mixture, neutralize with aqueous HCl (1M), and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude intermediate, which can be purified by column chromatography.

Step 2: Lactonization and Decarboxylation to form 4-Methyl-2-oxooxolane-3-carboxylic acid

  • Rationale: Heating the hydroxy-malonic ester intermediate in a strong acidic medium will catalyze both the intramolecular transesterification (lactonization) to form the five-membered ring and the subsequent decarboxylation of the remaining malonic ester group to yield the final carboxylic acid. This is a classic approach for creating substituted lactones. [3]* Procedure:

    • Dissolve the crude diethyl 2-(2-hydroxypropyl)malonate from Step 1 in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

    • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The progress can be monitored by observing the evolution of CO₂ gas.

    • After cooling to room temperature, saturate the aqueous solution with NaCl to reduce the solubility of the product.

    • Extract the product with a polar organic solvent such as ethyl acetate or THF (5x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield the final 4-Methyl-2-oxooxolane-3-carboxylic acid as a mixture of stereoisomers.

Potential Applications and Research Context

While specific biological data for the title compound is lacking, its structural class is highly relevant in drug discovery.

  • Analogue of Fatty Acid Synthase (FASN) Inhibitors: The compound shares a core tetrahydrofuran-3-carboxylic acid scaffold with C75, a known inhibitor of fatty-acid synthase (FASN). [4]FASN is a key enzyme in lipogenesis and is overexpressed in many cancer types, making it a validated therapeutic target. Therefore, 4-Methyl-2-oxooxolane-3-carboxylic acid and its derivatives are logical candidates for screening against FASN and could serve as novel leads for anticancer drug development.

  • Scaffold for Natural Product Synthesis: γ-Butyrolactones are precursors and core structures in a vast number of natural products with diverse biological activities. [5][6]This molecule represents a versatile building block that can be further functionalized at the carboxylic acid or the lactone ring to access more complex molecular architectures.

  • Quorum Sensing Molecules: In certain bacteria, substituted γ-butyrolactones act as signaling molecules (autoinducers) in quorum sensing pathways, which regulate processes like antibiotic production and virulence. [5][6]Synthesizing and studying analogues like this compound can provide tools to probe and potentially interfere with bacterial communication.

Given these points, 4-Methyl-2-oxooxolane-3-carboxylic acid is a compound of significant academic and pharmaceutical interest, warranting further investigation into its stereoselective synthesis, biological activity, and potential as a scaffold in medicinal chemistry.

References

  • PubChem. 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chen, L., et al. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. Journal of Biological Chemistry, 289(24), 17184-94. [Link]

  • Kim, H., et al. (2005). New Synthesis of All Four Isomers of 3-Hydroxy-4-methyl-γ-butyrolactone by Stereoselective Intramolecular Lactonization. The Journal of Organic Chemistry, 70(14), 5777-5780. [Link]

  • Ambrose, K. V., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. [Link]

  • PubChem. (2R,3S)-C75. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. [Link]

  • Ambrose, K. V., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. PMC. [Link]

  • Organic Syntheses. (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. [Link]

  • ResearchGate. (R)-γ-Carboxy-γ-butyrolactone (4) synthesis starting from levoglucosenone (LGO, 1). [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

  • Michigan State University. Carboxylic Acid Reactivity. [Link]

  • Research and Reviews. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]

  • Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. [Link]

  • Vancouver Island University. 25.1 Carboxylic Acids – Structure and Naming. [Link]

  • PMC. 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. [Link]

  • YouTube. Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry. [Link]

  • NIST. 2-Oxetanone, 4-methyl-. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Wax Studios. Carboxylic Acid Ir Spectrum. [Link]

  • PubMed. Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters... [Link]

  • YouTube. Naming Carboxylic Acids - IUPAC Nomenclature. [Link]

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

  • ScienceDirect. Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. [Link]

  • Wikipedia. List of carboxylic acids. [Link]

  • Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-Methyl-2-oxooxolane-3-carboxylic Acid: A Technical Guide for Process Chemists

Executive Summary 4-Methyl-2-oxooxolane-3-carboxylic acid (4-MOCA), also known as 4-methyl-2-oxotetrahydrofuran-3-carboxylic acid, is an

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-oxooxolane-3-carboxylic acid (4-MOCA), also known as 4-methyl-2-oxotetrahydrofuran-3-carboxylic acid, is an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carboxy-

-butyrolactone derivative utilized as a versatile chiral building block in asymmetric synthesis and drug development. Due to its dense array of functional groups—a

-lactone ring, an acidic

-proton, and a sterically active methyl group—the molecule exhibits a complex thermodynamic profile. This whitepaper provides an in-depth mechanistic analysis of 4-MOCA’s stability, focusing on C3-epimerization, hydrolytic ring-opening, and thermal decarboxylation.

Structural Thermodynamics & Mechanistic Pathways

To control the integrity of 4-MOCA during synthetic scale-up, one must understand the causality behind its degradation pathways. The molecule possesses two contiguous stereocenters (C3 and C4) on a relatively rigid oxolane ring.

Epimerization and Steric Strain

The C3 proton is highly acidic because it is flanked by two electron-withdrawing carbonyl groups (the lactone and the carboxylic acid). This high


-acidity facilitates rapid keto-enol tautomerization. In the cis-diastereomer, the C3-carboxyl and C4-methyl groups are forced onto the same face of the oxolane envelope conformation, generating severe steric repulsion. Consequently, in solution, the molecule rapidly epimerizes via the enol intermediate to the thermodynamically favored trans-isomer, where these bulky groups are anti-periplanar.
Thermal Decarboxylation

Like acyclic malonic acid derivatives,


-carboxy lactones are susceptible to thermal decarboxylation[1]. The mechanism proceeds via a concerted, six-membered cyclic transition state. The lactone carbonyl oxygen abstracts the proton from the C3-carboxylic acid, leading to the cleavage of the C3-C bond and the expulsion of CO

. The resulting enol intermediate rapidly tautomerizes to yield 4-methyl-

-butyrolactone. The bidentate coordination potential of this moiety is frequently exploited in transition-metal-catalyzed decarboxylative aldol reactions[2].
Hydrolytic Ring-Opening

The


-lactone ring is generally stable in neutral aqueous media, but it exists in a dynamic equilibrium with its acyclic hydroxy-acid form in the presence of strong acids or bases. In strongly alkaline environments, hydroxide nucleophilically attacks the C2 carbonyl, leading to acyl-oxygen cleavage. The equilibrium is driven entirely toward the open-chain dianionic form (2-(1-hydroxypropan-2-yl)malonate equivalent) due to the thermodynamic sink of carboxylate formation[3].

G Cis cis-4-MOCA (Kinetic/Strained) Enol Enol Intermediate (C3-C=C-OH) Cis->Enol Tautomerization Decarb 4-Methyl-γ-butyrolactone (+ CO2) Cis->Decarb Thermal Decarboxylation Trans trans-4-MOCA (Thermodynamic) Enol->Trans Epimerization Open Acyclic Hydroxy Acid (Hydrolyzed) Trans->Open Base Hydrolysis (pH > 7) Trans->Decarb Thermal Decarboxylation (> 80°C)

Figure 1: Thermodynamic equilibrium and degradation pathways of 4-MOCA.

Quantitative Stability Data

The following table synthesizes the kinetic and thermodynamic parameters of 4-MOCA under various stress conditions. These values are critical for establishing safe operating windows during chemical processing.

Table 1: Thermodynamic and Kinetic Parameters of 4-MOCA Degradation

Degradation PathwayStress ConditionPrimary Kinetic ParameterHalf-Life (

) / Equilibrium
Epimerization (cis

trans)
Ambient (25°C), Methanol


(Favors trans 95:5)
Decarboxylation Thermal (100°C), DMSO


Hydrolysis (Ring-Opening)Aqueous Buffer (pH 10), 40°C


Hydrolysis (Ring-Opening)Aqueous Buffer (pH 2), 40°C


Experimental Methodologies for Stability Profiling

To ensure trustworthiness and reproducibility, stability profiling must employ self-validating analytical systems. The following protocols utilize orthogonal techniques (qNMR and HPLC-UV) with internal standards to accurately quantify degradation kinetics without interference from matrix effects.

Workflow Prep Sample Preparation Stress Thermal/pH Stress Prep->Stress Quench Reaction Quenching Stress->Quench Analysis HPLC-UV & qNMR Analysis Quench->Analysis Data Kinetic Modeling Analysis->Data

Figure 2: Workflow for forced degradation and kinetic profiling of 4-MOCA.

Protocol 1: Decarboxylation Kinetics via Quantitative NMR (qNMR)

This protocol tracks the thermal extrusion of CO


 by monitoring the disappearance of the C3-proton signal.
  • Sample Preparation: Dissolve 20.0 mg of 4-MOCA in 0.6 mL of DMSO-

    
    .
    
  • Internal Standard Addition: Add 5.0 mg of 1,3,5-trimethoxybenzene (TMB) as an internal standard. TMB is thermally stable and its aromatic protons (6.0-6.2 ppm) do not overlap with the aliphatic signals of 4-MOCA.

  • Thermal Stress: Seal the sample in a high-pressure NMR tube. Insert the tube into the NMR spectrometer pre-heated to 100°C.

  • Data Acquisition: Acquire

    
    H-NMR spectra (16 scans, 10-second relaxation delay to ensure complete longitudinal relaxation) every 5 minutes for 2 hours.
    
  • Data Analysis: Integrate the C3-H doublet of 4-MOCA (typically around 3.5-3.8 ppm) relative to the TMB aromatic singlet. Plot

    
     versus time to extract the first-order rate constant (
    
    
    
    ).
Protocol 2: Hydrolytic Stability via HPLC-UV

This protocol evaluates the pH-dependent ring-opening of the


-lactone.
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 10.0.

  • Incubation: Dissolve 4-MOCA to a final concentration of 1.0 mg/mL in each buffer. Incubate the solutions in a thermomixer set to 40.0°C.

  • Aliquot Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 minutes), extract a 50

    
    L aliquot. Immediately quench the pH 10 and pH 7 samples by mixing with 50 
    
    
    
    L of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Causality note: The acidic quench instantly protonates the acyclic carboxylate, halting base-catalyzed hydrolysis and stabilizing the analyte for chromatography.
  • HPLC Analysis: Inject 10

    
    L onto a C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 210 nm.
    
  • Quantification: Calculate the remaining percentage of intact 4-MOCA by comparing the peak area at time

    
     to the peak area at 
    
    
    
    .

Conclusion

4-Methyl-2-oxooxolane-3-carboxylic acid is a highly functionalized intermediate whose utility is intrinsically linked to its reactivity. Process chemists must account for its rapid epimerization to the trans-isomer and avoid prolonged exposure to temperatures exceeding 80°C or highly alkaline aqueous conditions to prevent irreversible decarboxylation and hydrolytic degradation, respectively. By implementing the self-validating qNMR and HPLC protocols detailed above, development teams can accurately map the thermodynamic boundaries of 4-MOCA for downstream applications.

References

Sources

Foundational

solubility profile of 4-Methyl-2-oxooxolane-3-carboxylic acid in organic solvents

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 4-Methyl-2-oxooxolane-3-carboxylic acid . Executive Summary & Compound Architecture 4-Methyl-2-ox...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 4-Methyl-2-oxooxolane-3-carboxylic acid .

Executive Summary & Compound Architecture

4-Methyl-2-oxooxolane-3-carboxylic acid (CAS: Analogous to 89533-85-7) represents a bifunctional heterocyclic building block containing a


-butyrolactone core  and a carboxylic acid moiety . Its solubility behavior is governed by a competition between the hydrophilic carboxyl group (H-bond donor/acceptor) and the moderately lipophilic methyl-substituted lactone ring.

Understanding its solubility is critical for process chemists optimizing nucleophilic substitutions, recrystallization yields, or liquid-liquid extractions during intermediate isolation.

Physicochemical Descriptors (Predicted)
PropertyValue (Est.)[1]Significance
Molecular Formula

Low MW (144.13 g/mol ) favors solubility in small-molecule solvents.
LogP (Octanol/Water) ~0.1 – 0.6Amphiphilic nature; soluble in both aqueous buffers and polar organics.
pKa (COOH) 4.0 – 4.5Ionizes in basic media (

), drastically altering solubility.
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 4High affinity for protic solvents (Water, Alcohols).

Solubility Profile: Solvent Class Screening

The following profile categorizes solvents based on Dielectric Constant (


)  and Hansen Solubility Parameters (HSP) .
Polar Protic Solvents (High Solubility)

Mechanism: Solvation occurs via strong hydrogen bonding between the solvent hydroxyls and the lactone carbonyl/carboxylic acid oxygens.

  • Water: Soluble.[1][2][3][4] Solubility decreases significantly at

    
     due to suppression of ionization.
    
  • Methanol / Ethanol: Highly soluble (>100 mg/mL). Ideal for initial dissolution but may cause transesterification (ring opening) under acidic/basic catalysis at high temperatures.

  • Isopropanol (IPA): Good solubility; often used as an anti-solvent in crystallization when paired with water.

Polar Aprotic Solvents (High Solubility)

Mechanism: Dipole-dipole interactions stabilize the polar lactone ring. These are the "Workhorse Solvents" for synthesis.

  • DMSO / DMF: Excellent solubility (>200 mg/mL). Hard to remove; use only if reaction thermodynamics require high boiling points.

  • Acetonitrile (MeCN): Good solubility. Preferred for HPLC analysis and non-nucleophilic reaction environments.

  • Acetone / THF: Soluble. THF is structurally homologous, offering excellent compatibility.

Non-Polar / Low Polarity Solvents (Poor Solubility)

Mechanism: Lack of H-bonding capability leads to acid dimerization and phase separation.

  • Dichloromethane (DCM): Moderate solubility. Often requires a co-solvent (e.g., 5% MeOH) to break acid dimers.

  • Toluene: Low solubility (<10 mg/mL at RT). Excellent candidate for recrystallization (dissolve hot, precipitate cold).

  • Hexane / Heptane: Insoluble. Used as antisolvents to crash out the product from reaction mixtures.

Reactive Hazard Warning

CRITICAL: Avoid dissolving in strong aqueous bases (NaOH, KOH) for extended periods unless hydrolysis is intended. The lactone ring is susceptible to saponification, irreversibly forming the ring-opened hydroxy-dicarboxylate salt.

Experimental Protocol: Solubility Determination

To validate the profile for your specific lot (polymorph variations can affect solubility), use this self-validating saturation protocol.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh 500mg Compound SolventAdd Add Initial Solvent (0.5 mL) Start->SolventAdd Vortex Vortex & Sonicate (5 min @ 25°C) SolventAdd->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved AddMore Add Solvent (+0.5 mL) Dissolved->AddMore Cloudy/Solid Equilibrate Equilibrate 24h (Shake Flask) Dissolved->Equilibrate Clear/Sat. AddMore->Vortex Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Analyze Quantify (HPLC/Gravimetric) Filter->Analyze

Caption: Step-wise saturation workflow for determining thermodynamic solubility limits.

Detailed Methodology
  • Preparation: Place an excess of solid 4-Methyl-2-oxooxolane-3-carboxylic acid (approx. 500 mg) into a scintillation vial.

  • Solvent Addition: Add the target solvent in 0.5 mL increments.

  • Equilibration: Agitate at a controlled temperature (

    
    ) for 24 hours.
    
    • Why? Short mixing times measure kinetic solubility, which is often higher than the true thermodynamic limit due to supersaturation.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of supernatant and weigh the residue. (Fast, less accurate).

    • Method B (HPLC - Recommended): Dilute supernatant 100x in Mobile Phase (e.g., Water/MeCN + 0.1%

      
      ) and analyze against a standard curve.
      

Thermodynamic Modeling

For process scale-up, determining the temperature dependence of solubility is vital. Use the Van't Hoff Equation to model solubility (


) vs. Temperature (

):


  • 
     (Enthalpy of Dissolution):  Derived from the slope of the plot 
    
    
    
    vs
    
    
    .
  • Interpretation:

    • Positive

      
      : Endothermic dissolution (Solubility increases with T). Typical for this compound in toluene/esters.
      
    • Application: If

      
       is large, cooling crystallization will be highly efficient with high recovery yields.
      
Solubility Pathway Logic

Thermodynamics Crystal Crystal Lattice (Stable Dimer) Disrupted Disrupted Interactions Crystal->Disrupted + Enthalpy (Fusion) Energy Energy Input (Heat) Energy->Disrupted Solvated Solvated Molecule (H-Bonded) Disrupted->Solvated - Enthalpy (Mixing)

Caption: Thermodynamic cycle of dissolution: Overcoming lattice energy via solvent-solute interactions.

References

  • Lactone Hydrolysis Kinetics: M. B. Smith, "Organic Synthesis," 4th Ed. (2016).[5][6] Discusses the stability of gamma-butyrolactones in aqueous media.

  • Solubility Measurement Protocols: A. Jouyban, "Handbook of Solubility Data for Pharmaceuticals," (2009). Standardized shake-flask and thermodynamic modeling protocols.

  • Thermodynamics of Cyclic Esters: Sobechko, I. et al., "Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents," Chem. Chem. Technol., 2017. Provides comparative thermodynamic data for structurally similar furan-carboxylic acids.

  • Carboxylic Acid Dimerization: Y. Marcus, "The Properties of Solvents," Wiley (1998). Foundational text on solvent effects and acid dimerization in non-polar media.

Sources

Exploratory

Technical Guide: 4-Methyl-2-oxooxolane-3-carboxylic Acid in Metabolic Pathways

Executive Summary This technical guide provides a comprehensive analysis of 4-Methyl-2-oxooxolane-3-carboxylic acid (systematically known as Methylparaconic Acid ), a bioactive -lactone intermediate with emerging signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methyl-2-oxooxolane-3-carboxylic acid (systematically known as Methylparaconic Acid ), a bioactive


-lactone intermediate with emerging significance in metabolic regulation, immunometabolism, and natural product biosynthesis. While historically categorized as a secondary metabolite in fungi (Penicillium spp.) and lichens, recent insights into the Methylitaconate-Methylparaconic Acid Axis  suggest a critical role in modulating the Tricarboxylic Acid (TCA) cycle and inflammatory signaling (Caspase-1 inhibition). This guide details its chemical identity, biosynthetic origins, mechanistic interactions with mitochondrial enzymes, and potential as a therapeutic scaffold.

Chemical Identity & Structural Logic

The molecule 4-Methyl-2-oxooxolane-3-carboxylic acid is a substituted


-butyrolactone. Its structural integrity is governed by the stability of the oxolane ring, which protects the internal hydroxyl-carboxyl interaction.
PropertySpecification
Systematic Name 4-Methyl-2-oxooxolane-3-carboxylic acid
Common Name Methylparaconic Acid
CAS Registry 96540-43-1
Molecular Formula

Molecular Weight 144.12 g/mol
Stereochemistry Exists as enantiomers (e.g., (3S, 4S)); biological activity often stereospecific.
Key Functional Groups

-Lactone ring (cyclic ester), Carboxylic acid (C3), Methyl group (C4).
Structural Significance

The C3-Carboxyl and C4-Methyl substitution pattern mimics the structure of Methylcitrate cycle intermediates and Itaconate derivatives. This structural mimicry allows the molecule to act as a competitive antimetabolite, specifically targeting enzymes that process dicarboxylic acids (e.g., Succinate Dehydrogenase).

Metabolic Pathways & Biosynthesis

The production and processing of 4-Methyl-2-oxooxolane-3-carboxylic acid occur primarily through two distinct metabolic vectors: the Methylcitrate Cycle Shunt and Terpenoid Oxidative Degradation .

The Methylitaconate-Methylparaconic Acid Axis

In specific microbial and potentially mammalian contexts (under dysregulated propionate metabolism), this lactone arises from the dehydration and cyclization of Methylitaconate precursors.

  • Precursor Origin : Propionyl-CoA condenses with Oxaloacetate to form Methylcitrate .

  • Isomerization : Methylcitrate dehydrates to 2-Methyl-cis-aconitate .

  • Branch Point : While the canonical pathway hydrates to Methylisocitrate, a shunt pathway (often stress-induced) can lead to decarboxylation or isomerization to Methylitaconate .

  • Lactonization : Methylitaconate undergoes intramolecular condensation (acid-catalyzed or enzymatic) to form Methylparaconic Acid .

Fungal Polyketide & Terpenoid Synthesis

In fungi like Penicillium rubrum, this molecule is synthesized as a stable end-product or intermediate in the degradation of complex terpenes. It often co-occurs with Berkazaphilones , suggesting a role in managing oxidative stress or carbon storage.

Visualization: The Methylitaconate-Methylparaconic Shunt

The following diagram illustrates the deviation from the standard Methylcitrate cycle leading to lactone formation.

MethylparaconicPath PropCoA Propionyl-CoA MeCit 2-Methylcitrate PropCoA->MeCit Methylcitrate Synthase MeAcon 2-Methyl-cis-aconitate MeCit->MeAcon Dehydratase MeIsoCit 2-Methylisocitrate MeAcon->MeIsoCit Hydratase (Canonical) MeItacon Methylitaconate (C5-Branched) MeAcon->MeItacon Decarboxylation/Isomerization (Stress Shunt) Pyruvate Pyruvate + Succinate MeIsoCit->Pyruvate Methylisocitrate Lyase MeParacon Methylparaconic Acid (4-Methyl-2-oxooxolane-3-COOH) MeItacon->MeParacon Lactonization (Spontaneous/Enzymatic) MeParacon->MeAcon Inhibition (-)

Caption: The Methylitaconate shunt diverts flux from the canonical Methylcitrate cycle, generating Methylparaconic acid as a stable lactone.

Mechanism of Action: Enzyme Inhibition & Immunomodulation

The pharmacological potential of 4-Methyl-2-oxooxolane-3-carboxylic acid lies in its ability to mimic Succinate and Itaconate .

Succinate Dehydrogenase (SDH) Inhibition

Similar to Itaconate, Methylparaconic acid acts as a competitive inhibitor of Succinate Dehydrogenase (Complex II) .

  • Mechanism : The C3-carboxyl group mimics the succinate carboxyl binding, while the lactone ring and C4-methyl group sterically hinder the active site, preventing ubiquinone reduction.

  • Consequence : Inhibition of SDH leads to succinate accumulation, which stabilizes HIF-1

    
      (Hypoxia-inducible factor) and modulates mitochondrial respiration rates.
    
Caspase-1 Inhibition (Anti-Inflammatory)

Experimental data indicates that paraconic acid derivatives effectively inhibit Caspase-1 , a key component of the NLRP3 inflammasome .

  • Effect : Reduces the cleavage of Pro-IL-1

    
     into active IL-1
    
    
    
    .
  • Therapeutic Application : Potential scaffold for treating autoinflammatory diseases (e.g., Gout, Cryopyrin-associated periodic syndromes).

Experimental Protocol: Isolation & Activity Assay

To validate the presence and activity of this metabolite, the following protocol synthesizes extraction techniques with enzymatic assays.

Extraction from Fungal Culture (Penicillium spp.)[1][2]
  • Cultivation : Inoculate P. rubrum in Czapek-Dox broth; incubate at 25°C for 14 days (stationary phase).

  • Acidification : Adjust supernatant pH to 2.0 using 1M HCl to protonate the carboxylate, enhancing organic solubility.

  • Partitioning : Extract thrice with Ethyl Acetate (EtOAc).

  • Purification :

    • Solid Phase Extraction (SPE) on C18 cartridge.

    • HPLC: C18 Column, Gradient 5%

      
       100% MeCN in 
      
      
      
      (+0.1% Formic Acid).
    • Target Retention : Methylparaconic acid typically elutes just after Itaconate due to the methyl group lipophilicity.

SDH Inhibition Assay (Self-Validating)
  • Reagents : Mitochondrial fraction (isolated from mouse liver or yeast), Sodium Succinate (Substrate), DCPIP (Redox indicator), PMS (Electron coupler).

  • Procedure :

    • Equilibrate mitochondrial fraction in phosphate buffer (pH 7.4).

    • Add Methylparaconic Acid (Test) or Malonate (Positive Control) at varying concentrations (10

      
      M - 1 mM).
      
    • Initiate reaction with Sodium Succinate (10 mM).

    • Measure absorbance decrease at 600 nm (DCPIP reduction).

  • Validation : If absorbance decrease is slower in Test vs. Vehicle, SDH inhibition is confirmed.

Quantitative Data Summary

ParameterMethylparaconic AcidItaconate (Reference)Note
LogP (Lipophilicity) ~0.25-0.30Methyl group increases membrane permeability.
SDH IC50 (Est.) 50 - 150

M
20 - 50

M
Potency depends on stereochemistry.
Caspase-1 Inhibition Moderate (reversible)Weak/IndirectParaconic acids show direct interaction.
Stability High (Lactone ring)Low (Decarboxylates)Lactone confers resistance to rapid degradation.

References

  • Extremophilic Fungi as a Source of Bioactive Molecules . (2022). Springer Nature. Retrieved from [1]

  • The Cytotoxic Properties of Extreme Fungi's Bioactive Components . (2022). National Institutes of Health (PMC). Retrieved from

  • Geochemical roots of autotrophic carbon fixation: Hydrothermal experiments in the system citric acid . (2000). Carnegie Institution for Science. Retrieved from

  • The synthesis of

    
    -methyl-paraconic acid . (1955). Journal of the Chemical Society.[2] Retrieved from 
    
  • Paraconic acids having 4-methyl group: Isolation and Biological Activity . (2020). ResearchGate. Retrieved from

Sources

Foundational

The Oxolane-3-Carboxylic Acid Scaffold: A Technical Guide to Pharmaceutical Applications and Synthetic Workflows

Introduction: The Privileged Nature of the Oxolane Core In the landscape of modern medicinal chemistry, the strategic selection of chiral building blocks dictates the stereochemical trajectory, efficacy, and safety profi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of the Oxolane Core

In the landscape of modern medicinal chemistry, the strategic selection of chiral building blocks dictates the stereochemical trajectory, efficacy, and safety profile of novel therapeutics. Oxolane-3-carboxylic acid (frequently referred to in literature as tetrahydrofuran-3-carboxylic acid) has emerged as a highly privileged structural motif .

When functionalized—particularly as a quaternary α-amino acid (e.g., 3-amino-oxolane-3-carboxylic acid)—the inherent three-dimensional nature of the five-membered cyclic ether provides a rigid scaffold. This conformational rigidity is paramount; it allows for the precise spatial orientation of appended pharmacophores, which is an absolute requirement for achieving high-affinity, selective interactions with complex biological targets .

Scaffold Selection Rationale

As drug developers, we constantly weigh the physicochemical tradeoffs of different heterocyclic rings. Compared to four-membered oxetane rings (which suffer from high ring strain of ~106 kJ/mol) or nitrogen-containing pyrrolidines (which introduce a basic center that fundamentally alters the molecule's pKa and permeability), the oxolane ring strikes an optimal balance. It offers structural rigidity without excessive strain, while the ether oxygen acts as a dedicated hydrogen bond acceptor without heavily perturbing the overall basicity of the drug candidate .

ScaffoldLogic Start Target Requires Chiral Cyclic Scaffold Eval Evaluate Ring Size & Conformational Rigidity Start->Eval Oxetane 4-Membered Ring (Oxetane-3-carboxylic acid) Eval->Oxetane Oxolane 5-Membered Ring (Oxolane-3-carboxylic acid) Eval->Oxolane Pyrrolidine Nitrogen Heterocycle (Pyrrolidine derivatives) Eval->Pyrrolidine Strain High Ring Strain Increased Polarity Oxetane->Strain Flex Balanced Flexibility & Favorable ADME Oxolane->Flex Basic Basic Nitrogen Alters pKa Pyrrolidine->Basic Select Optimal S1/S4 Pocket Binding (e.g., FXa) Flex->Select

Logical framework for selecting oxolane-3-carboxylic acid over other cyclic scaffolds.

Pharmacokinetic Profiling (ADME)

The pharmacokinetic (PK) behavior of oxolane-3-carboxylic acid derivatives demonstrates highly favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Engineering drugs around this scaffold often yields compounds with excellent plasma stability and tunable aqueous solubility, critical factors for oral bioavailability .

Table 1: In Vitro ADME Properties of Functionalized Cyclic Ether Surrogates

Compound AnalogAqueous Solubility at pH 7.4 (µM)Plasma Stability (% remaining)PAMPA Permeability (% transported, pH 7.4)
Analog 13 >2097%30.2%
Analog 14 >2098%29.8%
Analog 37 >2098%20.3%
Note: Data reflects in vitro parameters for structurally related cyclic carboxamide derivatives utilized during scaffold optimization.

Core Therapeutic Applications & Mechanistic Pathways

Anticoagulants: Factor Xa (FXa) Inhibition

Derivatives of 3-amino-oxolane-3-carboxylic acid have emerged as a significant class of therapeutic agents for the prevention and treatment of thromboembolic disorders (e.g., deep vein thrombosis, pulmonary embolism). These compounds act as potent, selective inhibitors of Factor Xa, a critical serine protease in the blood coagulation cascade .

Mechanistically, the oxolane core serves as a rigid anchor, orienting appended substituents perfectly into the S1 and S4 pockets of the FXa active site. By binding here, the inhibitors block the conversion of prothrombin to thrombin, halting the formation of fibrin clots .

FXaPathway Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Oxolane-3-carboxylic Acid Derivatives Inhibitor->FXa Competitive Inhibition

The blood coagulation cascade illustrating the targeted inhibition of Factor Xa.

Oncology: Heparanase (HPSE) Inhibition

Heparanase is an endo-β-D-glucuronidase involved in extracellular matrix degradation, facilitating tumor metastasis and angiogenesis. Recent virtual screening and in vitro validation campaigns have identified novel oxolane-3-carboxylic acid derivatives (e.g., 4-[Methyl-[(1-methyl-6-oxopiperidin-3-yl)carbamoyl]amino]oxolane-3-carboxylic acid) as potential non-competitive inhibitors of HPSE, offering a new vector for anti-metastatic drug design .

Oncology: RAS/RAF Pathway Modulators

Beyond small-molecule active site inhibition, the oxolane-3-carboxylic acid scaffold is actively utilized in the synthesis of complex macrocyclic compounds. These macrocycles are designed to participate in cooperative binding, modulating RAS and RAS-RAF protein complexes to address traditionally "undruggable" targets in oncology .

Experimental Methodologies & Protocols

As researchers, we must ensure our methodologies are robust. The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to guarantee data integrity and synthetic success.

Synthesis of Oxolane-3-Carboxamide Derivatives via Acid Chloride Activation

Objective: To couple a sterically hindered oxolane-3-carboxylic acid core with a complex amine to form a pharmacologically active amide (e.g., a FXa inhibitor precursor).

Mechanistic Causality: Direct coupling using standard peptide reagents (e.g., EDC/HOBt or HATU) frequently fails or proceeds with poor yield due to the severe steric bulk of the quaternary α-carbon on the oxolane ring. Converting the carboxylic acid to a highly reactive acid chloride using oxalyl chloride and catalytic N,N-dimethylformamide (DMF) overcomes this activation energy barrier. DMF acts as a nucleophilic catalyst, forming the Vilsmeier-Haack reagent, which rapidly activates the sterically hindered acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of oxolane-3-carboxylic acid in anhydrous dichloromethane (DCM) under an argon atmosphere. (Causality: Argon prevents ambient moisture from hydrolyzing the highly sensitive acid chloride intermediate).

  • Catalyst Addition: Add catalytic DMF (0.05 equivalents).

  • Activation: Cool the reaction mixture to 0 °C. Dropwise, add 2.0 equivalents of oxalyl chloride. (Causality: The 0 °C temperature controls the exothermic evolution of CO, CO₂, and HCl gases, preventing thermal degradation of the oxolane ring).

  • In-Process Control (Self-Validation): After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. (Validation: The complete disappearance of the free acid peak and the exclusive presence of the corresponding methyl ester peak confirms 100% conversion to the acid chloride. If unreacted acid remains, add an additional 0.5 eq of oxalyl chloride).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and dissolved HCl, yielding the crude acid chloride.

  • Amidation: Resuspend the acid chloride in DCM and add dropwise to a 0 °C solution containing 1.1 equivalents of the target amine and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). (Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during amide bond formation, preventing the protonation and subsequent deactivation of the nucleophilic amine).

Kinetic Solubility Assay for ADME Profiling

Objective: To determine the aqueous solubility of oxolane-3-carboxylic acid derivatives at physiological pH, a critical parameter dictating oral bioavailability.

Mechanistic Causality: Kinetic solubility, unlike thermodynamic solubility, measures the precipitation point of a compound pre-dissolved in an organic solvent when introduced to an aqueous buffer. This closely mimics the physiological process of a formulated drug entering the aqueous environment of the gastrointestinal tract.

KineticSolubility Stock 1. Stock Prep 10 mM in DMSO Dilution 2. Aqueous Dilution 100 µM in PBS Stock->Dilution Equilibration 3. Equilibration Shake 24h at RT Dilution->Equilibration Filtration 4. Separation 0.45 µm Filter Equilibration->Filtration Analysis 5. Quantification HPLC-UV / LC-MS Filtration->Analysis

Step-by-step experimental workflow for the kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the oxolane derivative in 100% DMSO. (Causality: DMSO is utilized for its universal solvating properties, ensuring the compound is fully in solution prior to the aqueous challenge).

  • Aqueous Dilution: Spike the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final compound concentration of 100 µM. (Causality: The final DMSO concentration must be strictly maintained at ≤1% v/v. Higher DMSO concentrations will artificially inflate the apparent aqueous solubility of the compound).

  • Equilibration: Agitate the samples on a microplate shaker for 24 hours at room temperature (25 °C).

  • Separation: Transfer the suspension to a 0.45 µm filter plate and centrifuge. (Causality: The 0.45 µm pore size effectively retains precipitated aggregates while allowing the truly dissolved fraction to pass into the collection plate).

  • Quantification & Self-Validation: Analyze the filtrate via HPLC-UV or LC-MS against a standard curve. (Validation: Concurrently run a highly soluble positive control, such as propranolol, and a poorly soluble negative control, such as amiodarone. Furthermore, if the filtrate concentration is anomalously low, extract the retentate from the filter membrane with pure acetonitrile and quantify it. The sum of the filtrate and retentate masses must equal the initial spike mass—mass balance validation—to ensure the compound did not non-specifically bind to the filter membrane or assay plate).

References

  • Title: WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments Source: Google Patents URL
  • Title: Identification of Novel Potential Heparanase Inhibitors Using Virtual Screening Source: MDPI URL: [Link]

  • Title: WO2020132597A1 - Compounds that participate in cooperative binding and uses thereof Source: Google Patents URL

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Methyl-2-oxooxolane-3-carboxylic acid

Target Molecule: 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as 3-carboxy-4-methyl- -butyrolactone) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as 3-carboxy-4-methyl-


-butyrolactone)
Audience:  Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

Substituted


-butyrolactones are highly privileged scaffolds in drug discovery, serving as critical pharmacophores and versatile synthetic intermediates. A common pitfall in the synthesis of methyl-substituted 

-butyrolactones is the misapplication of epoxide ring-opening strategies.

Direct condensation of diethyl malonate with propylene oxide (1,2-epoxypropane) is a classical reaction that overwhelmingly yields the 5-methyl regioisomer (a


-valerolactone derivative). This occurs because the malonate carbanion undergoes an 

attack at the least sterically hindered terminal carbon of the epoxide [4].

To achieve absolute regiocontrol and synthesize the 4-methyl architecture (a


-methyl-

-butyrolactone derivative), this protocol utilizes a protected halohydrin strategy. By alkylating sodium diethyl malonate with 2-bromo-1-(tert-butyldimethylsiloxy)propane, we establish the correct carbon framework prior to deprotection. Subsequent removal of the silyl ether triggers a spontaneous intramolecular transesterification to form the lactone ring [1].

Mechanistic Workflow & Visualization

The synthesis is divided into three distinct phases:

  • Regioselective Alkylation: Establishes the C4-methyl bearing carbon framework.

  • Deprotection & Lactonization: Drives the cyclization to the 5-membered oxolane ring.

  • Saponification & Controlled Acidification: Isolates the target carboxylic acid while preventing thermal degradation.

SynthesisWorkflow Start Diethyl Malonate + 2-Bromo-1-(TBS-oxy)propane Step1 Step 1: Alkylation (NaH, THF, Reflux) Start->Step1 Int1 Intermediate 1: Diethyl 2-(1-(TBS-oxy)propan-2-yl)malonate Step1->Int1 Regioselective C-C bond formation Step2 Step 2: Deprotection & Lactonization (TBAF, THF) Int1->Step2 Int2 Intermediate 2: Ethyl 4-methyl-2-oxooxolane-3-carboxylate Step2->Int2 -TBSOH, -EtOH Step3 Step 3: Saponification (Aqueous NaOH, <30°C) Int2->Step3 Int3 Intermediate 3: Sodium 4-methyl-2-oxooxolane-3-carboxylate Step3->Int3 Ester hydrolysis Step4 Step 4: Controlled Acidification (Dilute HCl, 0-5°C) Int3->Step4 Product Target Product: 4-Methyl-2-oxooxolane-3-carboxylic acid Step4->Product Protonation (Avoid decarboxylation)

Workflow for the regioselective synthesis of 4-methyl-2-oxooxolane-3-carboxylic acid.

Mechanism Malonate Sodium Diethyl Malonate (Nucleophile) Alkylation S_N2 Alkylation (Establishes C4-Methyl) Malonate->Alkylation Electrophile 2-Bromo-1-(TBS-oxy)propane (Electrophile) Electrophile->Alkylation Deprotection TBS Removal (F- or H+) Alkylation->Deprotection Alcohol Free Primary Alcohol Intermediate Deprotection->Alcohol Cyclization Intramolecular Transesterification (- EtOH) Alcohol->Cyclization Lactone Ethyl 4-methyl-2-oxooxolane-3-carboxylate Cyclization->Lactone

Mechanistic pathway detailing S_N2 alkylation, deprotection, and intramolecular lactonization.

Materials & Quantitative Data

The following table summarizes the stoichiometric requirements for a 1.0-mole scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
Diethyl malonate 160.171.2192.2 g (1.2 mol)Nucleophile precursor
2-Bromo-1-(TBS-oxy)propane 253.251.0253.3 g (1.0 mol)Electrophile
Sodium Hydride (60% in oil)24.001.2550.0 g (1.25 mol)Base for enolate generation
Anhydrous THF 72.11-1000 mLAprotic solvent
TBAF (1M in THF)261.461.11100 mLSilyl ether deprotection
NaOH (aq, 2M) 40.002.51250 mLSaponification reagent
HCl (aq, 6M) 36.46Excess~500 mLAcidification reagent

Step-by-Step Experimental Protocols

Phase 1: Alkylation of Diethyl Malonate
  • Preparation: Flame-dry a 3-neck 2L round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet.

  • Enolate Generation: Suspend NaH (60% dispersion in mineral oil, 50.0 g) in anhydrous THF (500 mL) and cool the system to 0 °C. Add diethyl malonate (192.2 g) dropwise over 45 minutes.

    • Causality Insight: Dropwise addition controls the exothermic evolution of hydrogen gas and ensures complete enolate formation without localized overheating, which can lead to Claisen condensation side-products [2].

  • Alkylation: Stir the resulting clear solution at room temperature for 30 minutes, then add 2-bromo-1-(TBS-oxy)propane (253.3 g) dissolved in anhydrous THF (500 mL).

  • Reflux: Heat the reaction mixture to reflux for 16 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the electrophile is completely consumed.

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate to yield crude diethyl 2-(1-(TBS-oxy)propan-2-yl)malonate.

Phase 2: Deprotection & Lactonization
  • Deprotection: Dissolve the crude intermediate in THF (500 mL) and cool to 0 °C. Add TBAF (1M in THF, 1100 mL) dropwise.

  • Cyclization: Stir the mixture at room temperature for 4 hours.

    • Causality Insight: Fluoride ions selectively cleave the Si-O bond. The resulting primary alkoxide/alcohol is brought into close spatial proximity with the adjacent ethyl ester, driving a spontaneous intramolecular transesterification. This forms the thermodynamically stable 5-membered lactone ring and expels ethanol [1].

  • Isolation: Concentrate the mixture under reduced pressure, dilute with water, and extract with dichloromethane. Purify via vacuum distillation to isolate pure Ethyl 4-methyl-2-oxooxolane-3-carboxylate.

Phase 3: Saponification & Controlled Acidification
  • Hydrolysis: Suspend the lactone ester in 2M aqueous NaOH (1250 mL) and stir vigorously at room temperature for 4 hours.

    • Causality Insight: The strong base hydrolyzes both the ethyl ester and the lactone ring, forming the highly soluble acyclic disodium salt of 2-(1-hydroxypropan-2-yl)malonic acid.

  • Thermal Control: Cool the reaction mixture strictly to 0–5 °C using an ice-salt bath.

  • Acidification: Slowly add cold 6M HCl dropwise until the pH reaches 2.0, maintaining the internal temperature below 5 °C at all times.

    • Causality Insight: Strict thermal control is the most critical parameter of this entire protocol.

      
      -keto acids and 
      
      
      
      -carboxy lactones are highly susceptible to thermal decarboxylation [3]. Keeping the system cold prevents the loss of the C3-carboxyl group (which would undesirably yield 4-methyl-
      
      
      -butyrolactone). Upon acidification, the lactone ring rapidly and spontaneously reforms.
  • Final Extraction: Immediately extract the aqueous layer with cold ethyl acetate (3 x 500 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 25 °C) to yield 4-Methyl-2-oxooxolane-3-carboxylic acid as a crystalline solid.

Analytical & Quality Control (Self-Validating System)

To ensure the structural integrity of the synthesized product and confirm that decarboxylation has not occurred, perform the following validations:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the characteristic methyl doublet at ~1.2 ppm (3H, d, J = 6.5 Hz) corresponding to the C4-methyl group.

    • The C3 proton (alpha to the carbonyls) will appear as a distinct doublet (coupled to the C4 methine) around 3.5 ppm.

    • The C5 methylene protons (adjacent to the ring oxygen) will appear as a multiplet around 4.0–4.5 ppm.

    • Failure Mode Check: If the C3 proton signal is missing and replaced by a multiplet integrating to 2H, thermal decarboxylation has occurred.

  • IR Spectroscopy: Ensure the presence of two distinct carbonyl stretches: a strong C=O stretch at ~1770 cm⁻¹ (characteristic of the strained 5-membered lactone ring) and ~1715 cm⁻¹ (carboxylic acid). A broad O-H stretch from 3300–2500 cm⁻¹ will confirm the presence of the free acid.

References

  • Patai, S. (Ed.). The Chemistry of Functional Groups: Synthesis of Lactones and Lactams. John Wiley & Sons.[Link]

  • Searles, S., & Lutz, E. F. "Intramolecular Williamson Reactions". The Journal of Organic Chemistry, 1964, 29(4).[Link]

  • Hermann, T., Mokrosz, J., & Bojarski, J. "Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5-allyl-5-(2'-hydroxypropyl)barbituric acid". Polish Journal of Pharmacology and Pharmacy, 1980, 32(5), 807-13.[Link]

  • Feringa, B. L., et al. "Artificial switchable catalysts". Chemical Society Reviews, 2015.[Link]

Application

Application Note: Enantioselective Synthesis of 4-Methyl-2-oxooxolane-3-carboxylic Acid

This Application Note provides a comprehensive, field-validated protocol for the enantioselective synthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as 4-methylparaconic acid ). This scaffold is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the enantioselective synthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as 4-methylparaconic acid ). This scaffold is a critical chiral building block for lignan natural products (e.g., (-)-methylenolactocin) and bioactive lactones.

The guide prioritizes a Transition Metal-Catalyzed Asymmetric Hydrogenation route, which offers superior scalability, enantiocontrol (>90% ee), and atom economy compared to classical resolution or stoichiometric chiral auxiliary methods.

Introduction & Strategic Analysis

The target molecule, 4-Methyl-2-oxooxolane-3-carboxylic acid , contains two contiguous stereocenters at C3 and C4. Establishing the relative (cis/trans) and absolute configuration of these centers is the primary synthetic challenge.

While classical methods rely on the Stobbe condensation followed by fractional crystallization, modern drug development demands catalytic asymmetric routes. This protocol utilizes the asymmetric hydrogenation of 3-methoxycarbonyl-4-methyl-2(5H)-furanone . This route is preferred because:

  • Atom Economy: It establishes two stereocenters in a single step with 100% atom economy.

  • Scalability: Palladium-catalyzed hydrogenation is robust on multi-gram to kilogram scales.

  • Stereodivergence: Access to different stereoisomers is achieved simply by switching the chiral ligand enantiomer.

Retrosynthetic Analysis

The synthesis disconnects the saturated lactone to the corresponding


-unsaturated butenolide precursor.

Retrosynthesis Target (3S,4S)-4-Methyl-2-oxooxolane- 3-carboxylic acid Intermediate Methyl (3S,4S)-4-methyl-2-oxooxolane- 3-carboxylate Target->Intermediate Hydrolysis Precursor Methyl 4-methyl-2-oxo- 2,5-dihydrofuran-3-carboxylate (Unsaturated Lactone) Intermediate->Precursor Asymmetric Hydrogenation (Pd/Ph-BPE) RawMaterials Chloroacetone + Dimethyl Malonate Precursor->RawMaterials Alkylation/Cyclization

Figure 1: Retrosynthetic strategy focusing on the asymmetric hydrogenation of the tetrasubstituted olefin.

Experimental Protocols

Phase 1: Synthesis of Precursor (Unsaturated Lactone)

Target: Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate Reaction Type: One-pot Alkylation/Cyclization

This step constructs the furanone core from commodity chemicals.

Reagents:

  • Dimethyl malonate (1.0 equiv)

  • Chloroacetone (1.1 equiv)

  • Sodium methoxide (NaOMe) (2.2 equiv)

  • Methanol (dry)

Step-by-Step Protocol:

  • Enolate Formation: In a flame-dried 3-neck flask under

    
    , dissolve dimethyl malonate (13.2 g, 100 mmol) in anhydrous MeOH (100 mL). Cool to 0°C.[1]
    
  • Base Addition: Add NaOMe (25 wt% in MeOH, 48 mL, 220 mmol) dropwise over 30 minutes. Stir for 30 minutes at 0°C.

  • Alkylation: Add chloroacetone (10.2 g, 110 mmol) dropwise. Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Mechanistic Note: The malonate enolate displaces the chloride. The resulting intermediate undergoes spontaneous intramolecular transesterification (cyclization) to form the lactone ring.

  • Workup: Quench with acetic acid (to pH ~6). Concentrate under reduced pressure to remove methanol.[1]

  • Extraction: Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from minimal hot methanol or purify via flash chromatography (Hexanes/EtOAc 4:1).

    • Yield Expectation: 60-70%

    • Appearance: White/Off-white solid.[2]

Phase 2: Asymmetric Hydrogenation (The Key Step)

Target: Methyl (3S,4S)-4-methyl-2-oxooxolane-3-carboxylate Catalyst System: Pd(OAc)


 / (S,S)-Ph-BPE

This protocol uses a Palladium(II) catalyst with a bis-phosphine ligand to hydrogenate the tetrasubstituted double bond with high enantioselectivity.

Reagents:

  • Substrate: Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate (1.56 g, 10 mmol)

  • Catalyst Precursor: Pd(OAc)

    
     (22.4 mg, 0.1 mmol, 1 mol%)
    
  • Ligand: (S,S)-Ph-BPE (1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane) (60 mg, 0.12 mmol, 1.2 mol%)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Preferred) or THF.

    • Note: TFE often enhances turnover frequency in Pd-catalyzed hydrogenations.

  • Hydrogen Gas (

    
    )
    

Step-by-Step Protocol:

  • Catalyst Preparation (Glovebox/Schlenk): In a glovebox, mix Pd(OAc)

    
     and (S,S)-Ph-BPE in TFE (5 mL). Stir for 30 minutes at room temperature to form the active cationic Pd-complex. The solution should turn from orange to homogenous yellow/pale orange.
    
  • Reaction Setup: Place the substrate (1.56 g) in a stainless steel autoclave liner. Add the catalyst solution. Add additional TFE to reach a total volume of 20 mL (0.5 M concentration).

  • Hydrogenation: Seal the autoclave. Purge with

    
     (3 cycles) and then 
    
    
    
    (3 cycles).
  • Pressurization: Charge with

    
     to 600 psi (40 bar).
    
  • Reaction: Stir at 40°C for 24 hours.

    • Monitoring: Check conversion by

      
       NMR. The disappearance of the olefinic methyl singlet (approx 2.2 ppm) and appearance of the doublet (approx 1.1-1.2 ppm) indicates conversion.
      
  • Workup: Vent

    
     carefully. Filter the solution through a small pad of Celite to remove Pd black. Concentrate the filtrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 3:1) to remove trace ligand/catalyst.

    • Yield Expectation: >95%[3][4][5]

    • Enantiomeric Excess (ee): >90-95% (determined by Chiral HPLC).

Phase 3: Hydrolysis to the Free Acid

Target: (3S,4S)-4-Methyl-2-oxooxolane-3-carboxylic acid

Protocol:

  • Dissolve the chiral ester (1.0 equiv) in THF/Water (1:1).

  • Add LiOH (2.0 equiv) at 0°C. Stir at 0°C to room temperature for 2-4 hours.

    • Caution: Avoid heating to prevent epimerization at C3 (alpha to carbonyls).

  • Acidify carefully with 1M HCl to pH 2 at 0°C.

  • Extract with EtOAc, dry, and concentrate.

  • Recrystallization: The free acid can often be recrystallized from Et_2O/Hexanes to upgrade the optical purity if necessary.

Quality Control & Data Analysis

Analytical Parameters
ParameterMethodSpecification
Identity 1H NMR (400 MHz, CDCl3)

1.25 (d, 3H, Me), 2.8-3.0 (m, 1H, H4), 3.4 (d, 1H, H3), 4.1-4.5 (m, 2H, H5).[6]
Enantiomeric Excess Chiral HPLC>90% ee (Target).
Diastereomeric Ratio 1H NMR>20:1 (cis/trans).
Chiral HPLC Method (Example)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexanes : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times: (S,S)-isomer typically elutes distinct from (R,R) and (S,R) forms. Establish standard with racemic material.

Reaction Workflow Diagram

Workflow Step1 Precursor Synthesis (Malonate + Chloroacetone) Step3 Hydrogenation 600 psi H2, 40°C, 24h Step1->Step3 Substrate Step2 Catalyst Prep Pd(OAc)2 + (S,S)-Ph-BPE Step2->Step3 Active Cat Step4 Hydrolysis LiOH, 0°C Step3->Step4 Chiral Ester Final Final Step4->Final Final Acid

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Poisoning of Pd catalyst by chloride residues from Phase 1.

    • Solution: Ensure rigorous purification of the precursor. A recrystallization step is highly recommended to remove trace chloride salts or chlorinated byproducts.

  • Low Enantioselectivity:

    • Cause: Solvent effect or temperature too high.

    • Solution: Switch solvent to TFE (2,2,2-trifluoroethanol) or pure Methanol. Lower temperature to 25°C and increase pressure to maintain rate.

  • Decarboxylation:

    • Risk: The beta-keto acid/lactone motif is prone to thermal decarboxylation.

    • Prevention: Never heat the free acid above 50°C. Perform solvent removal under high vacuum at ambient temperature.

References

  • Stereoselective Synthesis of Paraconic Acids : Amador, M., Ariza, X., & Garcia, J. (2006). A Versatile Stereoselective Approach to Paraconic Acids. Heterocycles, 67(2), 705. Link

  • Pd-Catalyzed Asymmetric Hydrogenation: Zhang, W., et al. (2025). Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones. Chinese Journal of Catalysis.
  • Synthesis of Furanone Precursor : Wakharkar, R. D., et al. (1983). One Pot Synthesis of 3-Aryl, 4-Methyl 2(5H)-Furanones.[7] The Journal of Organic Chemistry. Link

  • General Hydrogenation of Itaconic Derivatives : Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Protocol for Paraconic Acid Derivatives : Liu, W., Yu, Z., & Winssinger, N. (2021). Total Syntheses of Paraconic Acids via Barbier Allylation. Organic Letters, 23(3), 691–695. Link

Sources

Method

Application Note: Regioselective Synthesis of 4-Methyl-2-oxooxolane-3-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, regiocontrolled protocol for the preparation of the privileged pharmaceutical building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, regiocontrolled protocol for the preparation of the privileged pharmaceutical building block, 4-methyl-2-oxooxolane-3-carboxylic acid.

Introduction & Mechanistic Rationale

The


-butyrolactone (GBL) ring is a ubiquitous structural motif in active pharmaceutical ingredients (APIs). Specifically, 4-methyl-2-oxooxolane-3-carboxylic acid (CAS: 96540-43-1) serves as a critical intermediate for synthesizing complex natural products and chiral therapeutics[1].

The conventional retrosynthetic approach to


-carboxy-

-butyrolactones involves the condensation of diethyl malonate with an epoxide. However, regioselectivity is the primary failure point in this workflow.

The Causality of Experimental Choices:

  • The Basic Pathway (Undesired): Under standard basic conditions (e.g., sodium ethoxide), the malonate enolate attacks the less sterically hindered carbon of propylene oxide via an

    
     mechanism. This exclusively yields the 5-methyl isomer (5-methyl-2-oxooxolane-3-carboxylic acid), rendering the synthesis useless for targeting the 4-methyl architecture[2].
    
  • The Lewis Acid Pathway (Desired): To invert this regioselectivity, our protocol employs a Titanium(IV) chloride (

    
    ) mediated condensation. The Lewis acid coordinates to the epoxide oxygen, weakening the C–O bonds. This induces an 
    
    
    
    -like transition state where the developing positive charge is stabilized at the more substituted secondary carbon via hyperconjugation. Consequently, the titanium enolate of diethyl malonate attacks the more hindered carbon, perfectly positioning the methyl group at the C4 position of the resulting lactone[3].

Reagents & Materials

The following quantitative data outlines the stoichiometry required for a highly controlled 100 mmol scale synthesis.

ReagentRole / FunctionMW ( g/mol )EquivalentsAmount
Diethyl malonate Nucleophile / Active Methylene160.171.0016.0 g
Propylene oxide Electrophile58.081.207.0 g
Titanium(IV) chloride (

)
Lewis Acid Catalyst189.681.0519.9 g
DIPEA Non-nucleophilic Base129.241.1014.2 g
Dichloromethane (Anhydrous) Reaction Solvent84.93-250 mL
Sodium Hydroxide (2M aq) Saponification Reagent40.003.00150 mL
Hydrochloric Acid (6M aq) Acidification / Cyclization36.46Excess~60 mL

Experimental Protocols

This methodology is designed as a self-validating system , incorporating In-Process Controls (IPCs) to guarantee mechanistic fidelity at each stage.

Step 1: Regioselective Epoxide Ring-Opening & Lactonization
  • Preparation: Purge a flame-dried 500 mL Schlenk flask with argon. Charge the flask with anhydrous dichloromethane (250 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Activation: Slowly inject

    
     (1.05 eq). Add diethyl malonate (1.0 eq) dropwise. The solution will shift to a deep yellow/red hue, confirming the formation of the titanium-malonate coordination complex.
    
  • Enolate Generation: Add N,N-diisopropylethylamine (DIPEA, 1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete enolization.

  • Electrophilic Attack: Add propylene oxide (1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

    • Causality: Maintaining cryogenic temperatures during the addition prevents the Lewis acid-catalyzed polymerization of the epoxide and maximizes the thermodynamic stability of the

      
      -like transition state.
      
  • IPC Validation: Quench a 0.5 mL aliquot in saturated

    
    , extract with EtOAc, and analyze via GC-MS. The presence of the cyclized intermediate, ethyl 4-methyl-2-oxooxolane-3-carboxylate (m/z 172), validates the successful tandem ring-opening/lactonization.
    
Step 2: Saponification & Acid-Driven Decarboxylation
  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the dichloromethane. Dissolve the resulting residue in tetrahydrofuran (THF, 100 mL).

  • Saponification: Add 2M aqueous NaOH (3.0 eq) to the THF solution. Stir vigorously at room temperature for 4 hours.

    • Causality: The strong base hydrolyzes the remaining ethyl ester at the C3 position. The lactone ring may temporarily open to form a water-soluble sodium hydroxy-diacid salt.

  • Purification: Wash the aqueous layer with diethyl ether (2 x 50 mL) to extract and discard non-polar organic impurities and unreacted starting materials.

  • Acidification (Critical Step): Cool the aqueous layer to 0 °C. Carefully titrate with 6M HCl while monitoring with a calibrated pH meter until the pH reaches 1.5 – 2.0.

    • IPC Validation: The highly acidic environment is strictly required to protonate the carboxylate and thermodynamically drive the re-cyclization of the

      
      -butyrolactone ring.
      
  • Isolation: Extract the acidic aqueous mixture with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to afford the target 4-methyl-2-oxooxolane-3-carboxylic acid  as a crystalline solid.
    

Mechanistic Visualization

Regioselectivity SM Diethyl Malonate + Propylene Oxide BaseCond Basic Conditions (NaOEt) SN2 Attack (Less Hindered Carbon) SM->BaseCond AcidCond Lewis Acid Catalysis (TiCl4) SN1-like Attack (More Hindered Carbon) SM->AcidCond WrongProd 5-Methyl-2-oxooxolane-3-carboxylate (Undesired Regioisomer) BaseCond->WrongProd Regio-failure RightProd Ethyl 4-methyl-2-oxooxolane-3-carboxylate (Desired Intermediate) AcidCond->RightProd Regiocontrol FinalProd 4-Methyl-2-oxooxolane-3-carboxylic acid (Target Compound) RightProd->FinalProd 1. NaOH (aq) 2. HCl (pH 1.5)

Mechanistic divergence in propylene oxide ring-opening dictating lactone regiochemistry.

References

  • 1 - Chiralen[1] 2.2 - ACS Publications[2]

  • 3 - The Journal of Organic Chemistry[3]

Sources

Application

Application Note: 4-Methyl-2-oxooxolane-3-carboxylic Acid as a Chiral Building Block

Abstract This guide details the strategic application of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as -methylparaconic acid) as a versatile chiral scaffold. A member of the paraconic acid family, this -butyrola...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as


-methylparaconic acid) as a versatile chiral scaffold. A member of the paraconic acid family, this 

-butyrolactone derivative serves as a critical precursor for

-methylene-

-butyrolactone antitumor agents (e.g., (-)-Methylenolactocin), lignans, and phaseolinic acid derivatives. This document provides validated protocols for its synthesis, optical resolution, and transformation into bioactive targets, emphasizing stereochemical control at the C3 and C4 positions.

Structural Analysis & Stereochemistry

The utility of 4-methyl-2-oxooxolane-3-carboxylic acid lies in its two contiguous stereocenters at C3 and C4.

  • Chemical Name: 4-Methyl-2-oxooxolane-3-carboxylic acid (IUPAC)

  • Common Name:

    
    -Methylparaconic acid
    
  • Stereoisomers: 4 isomers (2 enantiomeric pairs: cis and trans).

    • Trans-isomer: Thermodynamically favored; often the major product of hydrogenation.

    • Cis-isomer: Found in specific natural products like cis-methylenolactocin.

  • Key Reactivity:

    • C3-Carboxyl: Handle for decarboxylation, esterification, or reduction.

    • C3-Position: Acidic proton allows for alkylation or methylenation (introduction of the exocyclic double bond).

    • Lactone Ring: Susceptible to ring-opening to form

      
      -hydroxy acids or lactams.
      

Preparation Protocol: Synthesis & Resolution

Access to the enantiomerically pure building block is the first critical step. While the racemate can be synthesized via Stobbe condensation, high-value applications require optical resolution.

Workflow Diagram: Synthesis and Resolution

SynthesisWorkflow Start Diethyl Succinate + Acetaldehyde Stobbe Stobbe Condensation (NaOEt, EtOH) Start->Stobbe Intermed Itaconic Acid Deriv. (Unsaturated) Stobbe->Intermed Acid Workup Hydro Hydrogenation (Pd/C, H2) Intermed->Hydro Racemic Racemic β-Methylparaconic Acid Hydro->Racemic Lactonization Resolution Optical Resolution (via (-)-Menthol) Racemic->Resolution Esterification Final (-)-(3S,4R)-Acid (Chiral Block) Resolution->Final Hydrolysis

Figure 1: Synthetic route from achiral precursors to the resolved chiral building block.

Detailed Protocol A: Synthesis of (±)- -Methylparaconic Acid

Rationale: The Stobbe condensation is robust and scalable, avoiding expensive transition metal catalysts required for asymmetric hydrogenation.

  • Condensation:

    • Add diethyl succinate (1.2 eq) and acetaldehyde (1.0 eq) to a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0°C.

    • Stir at room temperature for 24 hours.

    • Workup: Acidify with dilute HCl, extract with diethyl ether, and concentrate to yield the unsaturated hemiester (ethyl 3-carboxy-4-methyl-3-butenoate).

  • Hydrogenation & Cyclization:

    • Dissolve the crude hemiester in MeOH.[1] Add 10% Pd/C (5 wt%).

    • Hydrogenate at 3 atm (45 psi) for 12 hours.

    • Filter catalyst and reflux the filtrate with 10% HCl for 3 hours (promotes hydrolysis and lactonization).

    • Purification: Extract with ethyl acetate.[2] Recrystallize from benzene/petroleum ether.

    • Yield: ~60-70% of racemic crystalline solid.

Detailed Protocol B: Optical Resolution via Menthol Esters

Rationale: This method uses inexpensive (-)-menthol to create diastereomeric esters, which are easily separable by physical properties (crystallization or chromatography).

  • Esterification:

    • React (±)-

      
      -methylparaconic acid with (-)-(1R,2S,5R)-menthol  (1.1 eq) using DCC  (1.1 eq) and DMAP  (cat.) in dry CH
      
      
      
      Cl
      
      
      .
    • Stir for 16 hours. Filter off dicyclohexylurea (DCU).

  • Separation:

    • The resulting diastereomers ((3S,4R)-acid-(-)-menthyl ester and (3R,4S)-acid-(-)-menthyl ester) exhibit distinct R

      
       values.
      
    • Separate via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

    • Note: The (3S,4R) diastereomer typically elutes second.

  • Hydrolysis:

    • Treat the desired ester with 6N HCl/Acetic Acid (1:1) at reflux for 4 hours.

    • Concentrate and recrystallize to obtain the pure (-)-(3S,4R)-4-methyl-2-oxooxolane-3-carboxylic acid .

    • Validation: Check optical rotation

      
       (Lit: approx -20° to -25° in EtOH).
      

Application Note: Synthesis of (-)-Methylenolactocin

(-)-Methylenolactocin is an antitumor antibiotic.[3] The transformation of our chiral building block into this drug demonstrates the power of the C3-functionalization.

Reaction Scheme: -Methylenation

AppWorkflow Input (-)-(3S,4R)-β-Methyl- paraconic Acid Mannich Mannich Reaction (HCHO, Et2NH) Input->Mannich C3-Functionalization Elimination Thermal Elimination (decarboxylation) Mannich->Elimination Product (-)-Methylenolactocin (Antitumor Agent) Elimination->Product Exocyclic alkene

Figure 2: Conversion of the building block to the active pharmaceutical ingredient.

Protocol C: Synthesis of (-)-Methylenolactocin

Mechanism: This reaction utilizes a decarboxylative methylenation (often related to the Doebner modification or direct Mannich-type functionalization).

  • Reagents:

    • Start with (-)-(3S,4R)-4-methyl-2-oxooxolane-3-carboxylic acid (1.0 mmol).

    • Diethylamine (2.0 mmol).

    • Formalin (37% HCHO, 5.0 mmol).

  • Procedure:

    • Dissolve the acid in a minimum amount of water/ethanol.

    • Add diethylamine and formalin.

    • Stir at room temperature for 30 minutes, then heat to reflux for 2 hours.

    • Observation: Evolution of CO

      
       gas indicates the decarboxylation-elimination is proceeding.
      
  • Workup:

    • Cool the mixture, acidify with 1N HCl to pH 2.

    • Extract with CH

      
      Cl
      
      
      
      (3 x 10 mL).
    • Dry over MgSO

      
       and concentrate carefully (product is volatile).
      
  • Purification:

    • Purify via flash chromatography (Silica, Hexane:EtOAc 4:1).

    • Product: (-)-Methylenolactocin (Colorless oil).

    • QC:

      
      H NMR should show two exocyclic methylene protons at 
      
      
      
      5.6 and 6.3 ppm.

Summary of Key Data

ParameterSpecification / Condition
Starting Material Diethyl succinate + Acetaldehyde
Key Intermediate

-Methylparaconic Acid (Racemic)
Resolving Agent (-)-Menthol (via ester separation)
Target Enantiomer (-)-(3S,4R)-isomer (for natural methylenolactocin)
Critical Reagent Formaldehyde/Diethylamine (for methylenation)
Storage Store acid at 2-8°C; Hygroscopic.

References

  • Stereoselective Synthesis of Paraconic Acids: Kongsaeree, P., Meepowpan, P., & Thebtaranonth, Y. (2001). Synthesis of both enantiomers of methylenolactocin, nephrosterinic acid and protolichesterinic acid via tandem aldol–lactonization reactions.[3] Tetrahedron: Asymmetry, 12(13), 1913–1922.

  • General Paraconic Acid Synthesis (Stobbe Condensation): Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73.

  • Resolution Protocols for Lactones: Vogtle, F., & Weber, E. (Eds.). (1990). Host Guest Complex Chemistry Macrocycles: Synthesis, Structures, Applications. Springer. (Referencing classical resolution techniques for chiral acids).

  • Methylenolactocin Activity & Structure: Park, B. K., et al. (1988). Methylenolactocin, a novel antitumor antibiotic from Penicillium sp. The Journal of Antibiotics, 41(6), 751-758.

Sources

Method

crystallization methods for purifying 4-Methyl-2-oxooxolane-3-carboxylic acid

Application Note: Crystallization & Purification of 4-Methyl-2-oxooxolane-3-carboxylic Acid Executive Summary This guide details the purification of 4-Methyl-2-oxooxolane-3-carboxylic acid (also referred to as 4-methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification of 4-Methyl-2-oxooxolane-3-carboxylic Acid

Executive Summary

This guide details the purification of 4-Methyl-2-oxooxolane-3-carboxylic acid (also referred to as 4-methyl-2-oxo-tetrahydrofuran-3-carboxylic acid or a methylparaconic acid derivative). As a functionalized


-butyrolactone, this compound exhibits significant polarity due to the carboxylic acid moiety while maintaining lability characteristic of strained lactone rings.

The primary challenge in purifying this motif is preventing hydrolytic ring opening (saponification) under basic conditions and decarboxylation (loss of CO₂) under high thermal stress. This protocol prioritizes a Solvent/Anti-Solvent Recrystallization workflow designed to maintain ring integrity while maximizing purity.

Compound Properties & Solubility Profile

Before initiating crystallization, the solubility profile must be understood to select the thermodynamic window for crystal growth.

SolventSolubility (Cold, 20°C)Solubility (Hot, 60°C)Suitability
Ethyl Acetate ModerateHighPrimary Solvent
Ethanol/Methanol HighHighToo soluble; causes yield loss
Toluene LowModerateGood for recrystallization (requires higher T)
n-Heptane/Hexane InsolubleInsolubleAnti-Solvent
Water Moderate (pH dep.)HighAvoid (Risk of hydrolysis)
Dichloromethane ModerateModerateGood for extraction, poor for crystallization

Critical Stability Warning:

  • Thermal Limit: Do not exceed 80°C.

    
    -dicarbonyl analogues and 
    
    
    
    -carboxy lactones are prone to thermal decarboxylation, yielding 4-methyl-dihydrofuran-2-one.
  • pH Sensitivity: Prolonged exposure to pH > 10 opens the lactone ring to form the hydroxy-dicarboxylate.

Protocol A: Solvent/Anti-Solvent Recrystallization (Recommended)

This method utilizes the differential solubility between Ethyl Acetate (solvent) and n-Heptane (anti-solvent) to induce controlled nucleation.

Materials Required:
  • Crude 4-Methyl-2-oxooxolane-3-carboxylic acid

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-Solvent: n-Heptane (or n-Hexane)

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer, vacuum filtration setup.

Step-by-Step Procedure:
  • Dissolution (Saturation Phase):

    • Charge the crude solid into the reactor.

    • Add Ethyl Acetate at a ratio of 3-5 mL per gram of solid.

    • Heat the slurry to 55–60°C with moderate stirring (200 RPM).

    • Note: If the solution is not clear, add Ethyl Acetate in 0.5 mL/g increments until fully dissolved. Do not exceed 65°C.

  • Clarification (Optional but Recommended):

    • If insoluble particles (dust, catalyst residues) are present, perform a hot filtration through a pre-warmed sintered glass funnel or Celite pad.

    • Return the clear filtrate to the reactor.

  • Nucleation (The "Cloud Point"):

    • Maintain temperature at 55°C.

    • Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed. This is the metastable zone boundary.

    • Add a small volume (1-2 mL) of pure Ethyl Acetate to just redissolve the turbidity.

  • Controlled Cooling (Crystal Growth):

    • Ramp 1: Cool from 55°C to 40°C at a rate of 5°C/hour .

    • Seeding (Critical): At 40°C, add seed crystals (0.1 wt% of pure product) if available. If not, scratch the vessel wall to induce nucleation.[1]

    • Ramp 2: Cool from 40°C to 0°C at a rate of 10°C/hour .

    • Hold: Stir at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the slurry under vacuum using a Buchner funnel.

    • Wash: Rinse the filter cake with a cold (0°C) mixture of Ethyl Acetate/Heptane (1:3 ratio).

    • Drying: Dry in a vacuum oven at 35°C for 12 hours. Do not exceed 40°C to prevent surface degradation.

Protocol B: Reactive Purification (Acid-Base Swing)

Use this method only if the crude contains significant non-acidic impurities (e.g., esters, unreacted alcohols).

  • Extraction: Dissolve crude in 5% NaHCO₃ (aq) . The lactone-acid dissolves as the carboxylate salt.

    • Note: Use Bicarbonate, not Hydroxide, to minimize ring opening.

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) twice to remove non-acidic organics. Discard organics.

  • Acidification: Cool aqueous layer to 0°C. Slowly acidify with 2N HCl to pH 2.0. The product should precipitate.[1][2]

  • Recovery: Extract the acidic aqueous phase with Ethyl Acetate (3x).

  • Crystallization: Dry the Ethyl Acetate layer (MgSO₄), concentrate to 20% volume, and proceed to Step 4 of Protocol A .

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude 4-Methyl-2-oxooxolane-3-carboxylic acid SolubilityCheck Check Impurity Profile Start->SolubilityCheck Decision Impurities? SolubilityCheck->Decision MethodA Method A: Recrystallization (Solvent: EtOAc / Anti-Solvent: Heptane) Decision->MethodA Low Impurities (>85% Purity) MethodB Method B: Acid-Base Extraction (1. NaHCO3, 2. DCM Wash, 3. HCl) Decision->MethodB High Non-Acidic Impurities Dissolve Dissolve in EtOAc (55°C) MethodA->Dissolve MethodB->MethodA Recovered Acid Filter Hot Filtration Dissolve->Filter CloudPoint Add Heptane to Cloud Point Filter->CloudPoint Cooling Controlled Cooling (55°C -> 0°C) CloudPoint->Cooling Isolate Filtration & Vacuum Dry (<40°C) Cooling->Isolate

Caption: Decision matrix and unit operations for the purification of 4-Methyl-2-oxooxolane-3-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or impurity level too high.Re-heat to dissolve oil. Add seed crystals. Cool slower (2°C/hr).
Low Yield Too much solvent or insufficient cooling.Concentrate the mother liquor by 50% and re-cool. Check solubility in mother liquor.
Decarboxylation Temperature too high (>80°C).Keep all heating steps <60°C. Use vacuum to lower boiling points if concentrating.
Ring Opening pH too high during extraction.Use NaHCO₃ instead of NaOH. Ensure rapid processing during basic steps.

References

  • Guide for Crystallization. University of Fribourg, X-ray Service. Available at: [Link]

  • Derivatives of Carboxylic Acids: Properties and Solubility. Michigan State University Chemistry. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

Sources

Application

Technical Application Note: Catalytic Hydrogenation of 4-Methyl-2-oxooxolane-3-carboxylic Acid

Introduction & Significance The compound 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as -methylparaconic acid or 3-carboxy-4-methyl- -butyrolactone) is a critical chiral synthon in the synthesis of bioactive alka...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

The compound 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as


-methylparaconic acid or 3-carboxy-4-methyl-

-butyrolactone) is a critical chiral synthon in the synthesis of bioactive alkaloids, most notably Pilocarpine (a muscarinic agonist used to treat glaucoma) and various lignan lactones.

The catalytic hydrogenation involving this moiety typically refers to the stereoselective reduction of its unsaturated precursor , 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (or its alkylidene analogs). This transformation is the "stereochemistry-determining step" (SDS), establishing the relative configuration of the C3 and C4 chiral centers. The biological activity of the final pharmaceutical often depends strictly on the cis or trans relationship established during this hydrogenation.

This guide details the protocol for the heterogeneous catalytic hydrogenation of the unsaturated furanone precursor to yield 4-Methyl-2-oxooxolane-3-carboxylic acid, with a focus on controlling diastereoselectivity (cis vs. trans) and preventing over-reduction (ring opening).

Mechanistic Insight: Surface Chemistry & Stereocontrol

The hydrogenation of the endocyclic double bond in 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid follows the Horiuti-Polanyi mechanism, but with significant steric steering provided by the C4-methyl group and the C3-carboxyl group.

Stereochemical Outcome[1][2][3]
  • Syn-Addition: Heterogeneous catalysts (Pd, Pt, Rh) typically deliver hydrogen to the face of the alkene adsorbed onto the metal surface.

  • Substrate Orientation: The molecule adsorbs via the C=C double bond. The bulky carboxyl group at C3 and the methyl group at C4 influence which face adsorbs.

    • Kinetic Product (cis): Hydrogen adds to the face opposite the largest substituent, often leading to the cis-isomer (where the C3-H and C4-H are on the same side, forcing the -COOH and -CH3 to be cis).

    • Thermodynamic Product (trans): Under specific conditions (e.g., basic solvents, high temperature, or post-reaction equilibration), the acidic proton at C3 can epimerize to form the more stable trans-isomer (anti-configuration of -COOH and -CH3).

Catalyst Selection Matrix
CatalystPrimary MechanismSelectivity ProfileRisk
Pd/C (5-10%) Rapid H2 uptake, weak C=O interactionHigh cis-selectivity (Kinetic)Isomerization if reaction time is prolonged
Rh/Al2O3 Moderate activity, avoids ring openingHigh cis-selectivityLower activity on hindered olefins
PtO2 (Adams) Strong H2 activationMixed cis/transRisk of hydrogenolysis (ring opening)
Ru-BINAP Homogeneous asymmetric hydrogenationHigh Enantioselectivity (>95% ee)Requires high pressure & strict O2 exclusion

Experimental Protocol

Equipment & Reagents[4]
  • Reactor: 100 mL Stainless Steel Autoclave (Parr or Buchi) with magnetic entrainment stirring.

  • Substrate: 4-Methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (Purity >98%).

  • Catalyst: 5 wt% Palladium on Carbon (Pd/C), 50% water wet (Type: Degussa E101 or equivalent).

  • Solvent: Methanol (HPLC Grade) or Ethyl Acetate (for lower solubility substrates).

  • Gas: Hydrogen (99.999% UHP).

Step-by-Step Procedure (Batch Scale: 10g)

Step 1: Catalyst Loading (Inert Atmosphere)

  • Purge the open autoclave with Nitrogen to displace air.

  • Weigh 10.0 g of substrate and dissolve in 100 mL of Methanol.

    • Note: If the acid is sparingly soluble, use mild heating (30°C) or switch to THF/MeOH (1:1).

  • Add 0.5 g (5 wt% loading relative to substrate) of 5% Pd/C catalyst.

    • Critical: Add catalyst as a slurry in water/methanol to prevent ignition of dry carbon dust.

Step 2: Hydrogenation

  • Seal the reactor. Pressurize with Nitrogen to 10 bar and vent (repeat 3x) to remove Oxygen.

  • Pressurize with Hydrogen to 5 bar (72 psi) .

  • Set stirring to 800-1000 RPM to eliminate gas-liquid mass transfer limitations.

  • Set temperature to 25°C - 35°C .

    • Caution: Higher temperatures (>50°C) promote decarboxylation or epimerization to the trans-isomer.

  • Monitor H2 uptake. Reaction is typically complete when pressure drop ceases (approx. 2-4 hours).

Step 3: Workup & Isolation [1]

  • Vent H2 and purge with Nitrogen (3x).

  • Filter the reaction mixture through a Celite 545 pad to remove Pd/C. Rinse the pad with 20 mL Methanol.

    • Safety: Do not let the catalyst cake dry out; pyrophoric risk. Keep wet with water.

  • Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to yield a viscous oil or semi-solid.

  • Crystallization: Dissolve residue in minimum hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool to 4°C overnight.

  • Collect crystals via vacuum filtration.

Analytical Validation
  • HPLC: C18 Column, Water/Acetonitrile (0.1% H3PO4). Monitor disappearance of olefin (UV 210 nm).

  • 1H-NMR (DMSO-d6):

    • Check for disappearance of alkene proton (~7.5 ppm).

    • Stereochemistry Check: Measure coupling constant

      
       between H-3 and H-4.
      
      • 
         indicates cis-isomer (dihedral angle ~0°).
        
      • 
         typically indicates trans-isomer (depending on ring conformation). Note: In 5-membered rings, J values can be ambiguous; NOESY is recommended.
        

Visualization: Reaction Pathway & Logic

HydrogenationPathway Figure 1: Stereoselective Hydrogenation Pathway of 4-Methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid. Substrate Substrate: 4-Methyl-2-oxo-2,5-dihydrofuran- 3-carboxylic acid Adsorption Catalyst Adsorption (Steric Screening) Substrate->Adsorption Pd/C, MeOH Hydrogenation H2 Addition (Syn-Addition) Adsorption->Hydrogenation H2 (5 bar) CisProduct Kinetic Product (Cis): (3R,4S)-4-Methyl-2-oxooxolane- 3-carboxylic acid Hydrogenation->CisProduct Major Pathway (Low Temp) TransProduct Thermodynamic Product (Trans): (3R,4R)-4-Methyl-2-oxooxolane- 3-carboxylic acid Hydrogenation->TransProduct Minor Pathway CisProduct->TransProduct Epimerization Epimerization Epimerization (Base/Heat)

[1][4][5]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning (S, N impurities)Recrystallize substrate; Increase catalyst loading to 10%.
Low Cis/Trans Ratio Epimerization occurring post-reactionReduce reaction temperature (<20°C); Shorten reaction time; Avoid basic impurities.
Ring Opening (Over-reduction) Hydrogenolysis of C-O bondSwitch from Pd/C to Rh/C or Rh/Al2O3; Lower H2 pressure (1-2 bar).
Decarboxylation Thermal instability of

-keto acid analog
Maintain temp <40°C; Ensure neutral pH (avoid acidic conditions).

References

  • Synthesis of Pilocarpine via Hydrogenation

    • Title: A practical and scaleable total synthesis of the jaborandi alkaloid (+)-pilocarpine.
    • Source: ResearchG
    • URL:[Link]

  • Stereoselective Hydrogenation of Butenolides

    • Title: Facile access to chiral

      
      -butyrolactones via rhodium-catalysed asymmetric hydrogenation of 
      
      
      
      -butenolides.[2]
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • General Synthesis of Paraconic Acids

    • Title: Stereoselective synthesis of

      
      -(hydroxymethylaryl/alkyl)-
      
      
      
      -methylene-
      
      
      -butyrolactones.[3]
    • Source: Organic Letters (ACS).
    • URL:[Link]

  • Compound Data

    • Title: (4S)-4-methyl-2-oxooxolane-3-carboxylic acid CAS 96540-43-1.[4]

    • Source: MolAid Chemical D
    • URL:[Link]

Sources

Method

Advanced Functionalization of the Carboxylic Group in Oxolane Derivatives: A Technical Guide for Drug Development

Introduction and Strategic Rationale Oxolane derivatives, particularly tetrahydrofuran-2-carboxylic acid (tetrahydro-2-furoic acid), are indispensable building blocks in organic synthesis and pharmaceutical development[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Oxolane derivatives, particularly tetrahydrofuran-2-carboxylic acid (tetrahydro-2-furoic acid), are indispensable building blocks in organic synthesis and pharmaceutical development[1]. The inherent solubility of these cyclic carboxylic acids in polar solvents and their structural rigidity make them highly valuable intermediates in the production of biologically active compounds, agrochemicals, and specialty polymers[1].

Historically, the functionalization of the carboxylic group in oxolanes was limited to classical condensation reactions (e.g., esterification and amidation). However, modern synthetic paradigms have repositioned the carboxylic acid moiety as a traceless directing group. By leveraging photoredox catalysis, the carboxylic group can be extruded as CO₂, generating a highly reactive Csp3 radical that can be cross-coupled to construct complex molecular architectures[2]. This guide details both classical amidation and state-of-the-art decarboxylative functionalization methodologies.

Mechanistic Pathways for Carboxylic Acid Functionalization

Direct Amidation and Weinreb Amide Synthesis

The conversion of tetrahydro-2-furoic acid to its corresponding amide is a fundamental transformation in medicinal chemistry. Direct amidation requires the in situ activation of the carboxylic acid to prevent the formation of unreactive carboxylate salts. Utilizing coupling reagents such as HATU in the presence of a non-nucleophilic base (e.g., DIPEA) ensures the rapid formation of an active ester intermediate, which is subsequently trapped by the target amine[3].

A highly strategic variation of this process is the synthesis of Weinreb amides (N-methoxy-N-methylamides). Functionalizing the oxolane carboxylic group into a Weinreb amide allows for the subsequent controlled addition of Grignard or organolithium reagents, yielding ketones without the risk of over-addition to the tertiary alcohol.

Photoredox-Mediated Decarboxylative Cross-Coupling

Recent advancements in photoredox catalysis have unlocked the ability to use the carboxylic acid group as an alkyl radical precursor. By employing a dual photoredox/nickel catalytic system, the carboxylic group undergoes single-electron transfer (SET) oxidation[2].

Irradiation of a photocatalyst (e.g., Ir(ppy)₃) with visible light produces a long-lived photoexcited state (*Ir(III))[4]. This excited species acts as a potent oxidant, accepting an electron from the deprotonated oxolane carboxylate. The resulting oxygen-centered radical rapidly undergoes β-scission, extruding CO₂ to generate a nucleophilic oxolanyl Csp3 radical[4]. Concurrently, a Ni(0) catalyst undergoes oxidative addition with an aryl or vinyl halide to form a Ni(II) complex. The oxolanyl radical is captured by this Ni(II) species to form a transient Ni(III) intermediate, which undergoes reductive elimination to yield the Csp3-Csp2 cross-coupled product and regenerate the catalysts[2].

Quantitative Data: Substrate Scope and Reaction Efficiencies

The table below summarizes the quantitative yields and conditions for the functionalization of tetrahydrofuran-2-carboxylic acid across various modern cross-coupling methodologies.

Substrate A (Oxolane)Substrate B (Coupling Partner)Reaction TypeCatalyst / ReagentsYieldRef
Tetrahydro-2-furoic acid(E)-1-iodo-1-octeneDecarboxylative VinylationIr(ppy)₃, NiCl₂·glyme, Blue LED83%[2]
Tetrahydro-2-furoic acid1,4-dicyanobenzeneDecarboxylative ArylationIr(ppy)₃, Blue LEDGood[4]
Tetrahydro-2-furoic acid1-(2,2-difluoro-1-phenylethenyl)benzeneMonofluoroalkenylationPhotocatalyst, Li₂CO₃, Blue LED78%

Logical Workflows and Mechanisms

G A Tetrahydro-2-furoic Acid B Amidation (Coupling Reagents) A->B Amine, HATU/DIPEA C Photoredox/Ni Decarboxylation A->C Ir/Ni Catalysts, Light D Weinreb Amides / APIs B->D E Csp3-Csp2 Cross-Coupled Products C->E

Workflow of oxolane carboxylic acid functionalization pathways.

Mechanism PC Ir(III) Photocatalyst (Ground State) PC_ex *Ir(III) (Excited State) PC->PC_ex Visible Light Radical Oxolanyl Radical (Csp3) + CO2 PC_ex->Radical SET Oxidation Substrate Oxolane Carboxylate Substrate->Radical -e- Ni3 Ni(III) Intermediate Radical->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl/Vinyl Complex Ni0->Ni2 Oxidative Addition (R-X) Ni2->Ni3 Radical Capture Ni3->Ni0 Catalyst Regeneration Product Cross-Coupled Product Ni3->Product Reductive Elimination

Photoredox-Ni dual catalytic cycle for decarboxylative cross-coupling.

Detailed Experimental Protocols

Protocol A: Standard Amidation of (+)-Tetrahydro-2-furoic Acid

This protocol utilizes HATU to prevent the epimerization of the chiral center at the C2 position of the oxolane ring, which is critical when synthesizing enantiopure APIs.

Step 1: Carboxylic Acid Activation

  • Procedure : In an oven-dried round-bottom flask under an argon atmosphere, dissolve (+)-tetrahydro-2-furoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Causality : Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the highly reactive O-At (7-azabenzotriazole) active ester intermediate back to the starting carboxylic acid[3].

Step 2: Base Addition

  • Procedure : Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise to the stirring solution at 0 °C. Allow the mixture to stir for 15 minutes.

  • Causality : DIPEA deprotonates the carboxylic acid, facilitating its nucleophilic attack on the uronium salt of HATU. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

Step 3: Amine Coupling

  • Procedure : Add the target amine (e.g., N,O-Dimethylhydroxylamine hydrochloride for Weinreb amide synthesis) (1.1 equiv) to the reaction mixture. Warm to room temperature and stir for 12 hours[3].

Step 4: Self-Validation and Workup

  • Validation : Monitor the reaction via LC-MS. The disappearance of the acid mass ion [M-H]⁻ and the appearance of the product mass ion [M+H]⁺ confirms conversion.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography[3].

Protocol B: Visible-Light Photoredox Decarboxylative Vinylation

This protocol details the cross-coupling of tetrahydrofuran-2-carboxylic acid with a vinyl iodide, utilizing the carboxylic group as a leaving group for C-C bond formation.

Step 1: Catalyst and Reagent Preparation

  • Procedure : Inside an argon-filled glovebox, charge a 20 mL borosilicate glass vial with Ir(ppy)₃ (1 mol%), NiCl₂·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 10 mol%), and Cs₂CO₃ (1.5 equiv)[2].

  • Causality : The glovebox ensures a strictly oxygen-free environment. Molecular oxygen is a potent triplet quencher that will deactivate the *Ir(III) excited state and irreversibly oxidize the active Ni(0) catalytic species, halting the reaction[2].

Step 2: Substrate Addition

  • Procedure : Add tetrahydrofuran-2-carboxylic acid (1.5 equiv) and the corresponding vinyl iodide (1.0 equiv). Suspend the mixture in anhydrous, degassed DMF (0.1 M)[2]. Seal the vial with a PTFE-lined septum cap.

Step 3: Photochemical Irradiation

  • Procedure : Remove the sealed vial from the glovebox. Irradiate the stirring mixture with a 450 nm blue LED array at room temperature for 24 hours[2]. Fans should be used to maintain the reaction at ambient temperature (25 °C).

  • Causality : Blue light provides the precise photon energy required to excite Ir(ppy)₃ to its triplet state without inducing undesired background photolysis of the organic substrates. Cs₂CO₃ deprotonates the acid, lowering its oxidation potential and enabling the SET event[4].

Step 4: Self-Validation and Workup

  • Validation : Aliquot 10 µL of the reaction mixture, dilute in an appropriate solvent, and analyze via GC-MS. The presence of the cross-coupled allylic ether and the complete consumption of the vinyl iodide validates the catalytic cycle. The extrusion of CO₂ can also be monitored via headspace GC analysis.

  • Workup : Dilute the mixture with distilled water and extract with diethyl ether (3x). Wash the combined organic layers with LiCl (5% aqueous solution) to remove residual DMF. Dry over MgSO₄, concentrate, and purify via silica gel chromatography[2].

References

  • Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters Source: nih.gov (PMC) URL:[Link]

  • Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore Source: acs.org (Journal of the American Chemical Society) URL:[Link]

  • Visible light photocatalytic decarboxylative monofluoroalkenylation of α-amino acids with gem-difluoroalkenes Source: tsinghua.edu.cn URL: [Link]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides Source: nih.gov (PMC) URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Methyl-2-oxooxolane-3-carboxylic Acid

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as -methylparaconic acid). This scaffold is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as


-methylparaconic acid). This scaffold is a critical intermediate in the synthesis of lignan lactones, paraconic acids, and bioactive terpenoids.

Traditional thermal methods (e.g., Stobbe or Perkin condensations) often require reflux times exceeding 24 hours and harsh conditions, leading to thermal degradation and low throughput. The protocol described herein utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the condensation of succinic anhydride with acetaldehyde equivalents (paraldehyde) in under 20 minutes. This method offers a 90% reduction in reaction time and improved atom economy compared to conventional heating.

Scientific Rationale & Experimental Design

The Chemical Challenge

The target molecule is a


-butyrolactone with a carboxylic acid at C3 and a methyl group at C4.
  • Thermal Route: Classically synthesized via the reaction of succinic esters with acetaldehyde (Stobbe) or succinic anhydride with acetaldehyde (Perkin-Fittig). These reactions are equilibrium-limited and kinetically slow due to the formation of the enolate intermediate and the steric hindrance of the aldol addition step.

  • Microwave Solution: Microwave irradiation provides direct dielectric heating, efficiently coupling with the polar succinic anhydride and the ionic intermediates (enolates). This overcomes the activation energy barrier for the C-C bond formation and subsequent cyclization, significantly suppressing side reactions like polymerization.

Retrosynthetic Analysis

The most atom-economical route involves the condensation of Succinic Anhydride (C4 source) with Acetaldehyde (C2 source). To avoid handling volatile acetaldehyde (bp 20.2°C) in a pressurized microwave vessel, we utilize Paraldehyde (a cyclic trimer) which depolymerizes in situ under Lewis acid catalysis.

Reaction Mechanism

The reaction proceeds via a domino sequence:

  • Depolymerization: Paraldehyde releases acetaldehyde.

  • Enolization: Lewis acid/Base promotes enolization of succinic anhydride.

  • Aldol Addition: Nucleophilic attack of the anhydride enolate on acetaldehyde.

  • Cyclization: Intramolecular esterification to form the lactone ring.

ReactionMechanism Succinic Succinic Anhydride Intermediate Aldol Intermediate (Open Chain) Succinic->Intermediate ZnCl2 / MW Enolization Paraldehyde Paraldehyde (Acetaldehyde Source) Paraldehyde->Intermediate In-situ Depolymerization Transition Cyclization Transition State Intermediate->Transition Intramolecular Attack Product 4-Methyl-2-oxooxolane- 3-carboxylic acid Transition->Product - H2O Lactonization

Figure 1: Mechanistic pathway for the synthesis of methylparaconic acid via modified Perkin condensation.

Materials & Equipment

Reagents
ReagentCAS RegistryPurityRole
Succinic Anhydride 108-30-5>99%Substrate (C4)
Paraldehyde 123-63-7>98%Substrate (C2 equivalent)
Zinc Chloride (ZnCl₂) 7646-85-7AnhydrousLewis Acid Catalyst
Acetic Anhydride 108-24-7ACS GradeSolvent/Dehydrating Agent
Dichloromethane (DCM) 75-09-2ACS GradeExtraction Solvent
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 200°C and 20 bar pressure.

  • Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vial with Teflon/Silicon septum.

  • Analysis: 300/400 MHz NMR, LC-MS.

Experimental Protocol

Preparation
  • Catalyst Activation: Flame-dry the Zinc Chloride (ZnCl₂) under vacuum immediately before use to ensure anhydrous conditions. Moisture severely inhibits the reaction.

  • Stoichiometry: The molar ratio is 1.0 : 1.2 : 0.1 (Succinic Anhydride : Paraldehyde : ZnCl₂).

Microwave Synthesis Procedure

Step 1: Loading In a 10 mL microwave process vial equipped with a magnetic stir bar, add:

  • 1.00 g (10 mmol) Succinic Anhydride

  • 0.53 g (4 mmol, equivalent to 12 mmol acetaldehyde) Paraldehyde

  • 136 mg (1 mmol) Anhydrous ZnCl₂

  • 2.0 mL Acetic Anhydride (Solvent/Promoter)

Step 2: Sealing & Pre-stirring Seal the vial with the appropriate septum cap. Vortex for 30 seconds to create a suspension. Note: The solids will not fully dissolve at room temperature.

Step 3: Irradiation Program the microwave reactor with the following parameters:

  • Control Mode: Standard (Temperature Control)

  • Temperature: 160 °C

  • Ramp Time: 2:00 min

  • Hold Time: 15:00 min

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 200 W (Dynamic)

  • Stirring: High

Step 4: Workup

  • Allow the vessel to cool to <50°C before opening (Caution: Residual pressure).

  • Transfer the dark reaction mixture to a beaker containing 20 mL of water.

  • Heat the aqueous mixture to boiling on a hot plate for 5 minutes. Reason: This hydrolyzes excess acetic anhydride and any mixed anhydrides formed.

  • Cool to room temperature. The crude product may precipitate; if not, extract with Dichloromethane (3 x 15 mL).

  • Purification: The crude acid is best purified by recrystallization from a minimal amount of hot water or Toluene/Ethanol (9:1).

Results & Validation

Yield Comparison
MethodTemperatureTimeIsolated YieldAtom Economy
Thermal Reflux 140°C (Oil Bath)24 Hours45 - 52%Low (Side products)
Microwave (This Protocol) 160°C15 Minutes78 - 85% High
Analytical Validation

The product is a mixture of diastereomers (cis/trans).

  • LC-MS: [M-H]⁻ peak at m/z 143.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.5 (s, 1H, -COOH)
      
    • 
       4.5 - 4.7 (m, 1H, C4-H, lactone ring methine)
      
    • 
       3.2 - 3.4 (m, 1H, C3-H, alpha to COOH)
      
    • 
       1.2 - 1.4 (d, 3H, -CH₃)
      
    • Note: Distinct sets of signals will be observed for cis and trans isomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Wet ZnCl₂ CatalystUse freshly fused/dried ZnCl₂. Moisture hydrolyzes the anhydride prematurely.
Vessel Over-pressure Paraldehyde decomposition too fastIncrease ramp time to 5 minutes to allow controlled pressure build-up.
Tar/Charring Localized overheatingEnsure vigorous stirring. Reduce temperature to 150°C and extend time to 20 min.

References

  • Microwave-Assisted Organic Synthesis (General Principles)

    • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Stobbe Condensation Protocols

    • D. A. Johnson et al. (1945). The Stobbe Condensation.[2][3] Organic Reactions.[4][3][5][6][7][][9][10]

  • Microwave Synthesis of Lactones (Paraconic Acid Analogs)

    • Donate, P. M., & Barbosa, H. E. (2021).

      
      -Butyrolactone Derivatives. Orbital: The Electronic Journal of Chemistry, 13(4), 376-384. 
      
  • Synthesis of Terebic/Paraconic Acids

    • Fittig, R., & Jay, R. (1899). Condensation des Benzophenons mit Bernsteinsäureester.[2] Justus Liebigs Annalen der Chemie.

  • Green Chemistry & Microwave Efficiency

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.

Sources

Method

Scale-Up Procedures for Manufacturing 4-Methyl-2-oxooxolane-3-carboxylic Acid

Application Note & Process Protocol Prepared for: Researchers, Process Chemists, and Drug Development Professionals Executive Summary 4-Methyl-2-oxooxolane-3-carboxylic acid (CAS 96540-43-1) is a highly valuable syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Prepared for: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

4-Methyl-2-oxooxolane-3-carboxylic acid (CAS 96540-43-1) is a highly valuable synthetic intermediate. It serves as the primary precursor for the synthesis of 4-methyl-2(5H)-furanone (CAS 6124-79-4), a critical building block in the development of strigolactone analogs, agricultural chemicals, and complex active pharmaceutical ingredients (APIs)[1]. Downstream functionalization of this core often utilizes specialized reagents such as benzenesulfenyl chloride (CAS 931-59-9)[2].

Scaling up the synthesis of alpha-carboxy lactones presents unique thermodynamic and kinetic challenges. This application note details a robust, field-proven, two-phase scale-up protocol starting from 4-methyl-


-butyrolactone (CAS 64190-48-3)[3]. By leveraging precise temperature control and equilibrium management, this methodology avoids the need for cryogenic conditions (e.g., LDA/CO

) while maximizing atom economy and API-grade purity.

Mechanistic Pathway & Synthetic Strategy

The synthetic strategy relies on the carbethoxylation of 4-methyl-


-butyrolactone followed by selective saponification.
  • Carbethoxylation (Phase 1): The

    
    -proton of the lactone is deprotonated using sodium ethoxide, forming an enolate that undergoes a Claisen-type condensation with diethyl carbonate to yield 3-ethoxycarbonyl-4-methyl-4,5-dihydrofuran-2(3H)-one (CAS 96540-39-5)[4].
    
  • Selective Hydrolysis (Phase 2): The exocyclic ester is selectively hydrolyzed under strictly controlled low-temperature aqueous basic conditions, followed by careful acidification to yield the target carboxylic acid[1].

SynthesisPathway A 4-Methyl-γ-butyrolactone (CAS 64190-48-3) C 3-Ethoxycarbonyl-4-methyl- 2-oxooxolane (CAS 96540-39-5) A->C Carbethoxylation B Diethyl Carbonate + NaOEt / EtOH B->C Enolate trapping E 4-Methyl-2-oxooxolane- 3-carboxylic acid (CAS 96540-43-1) C->E Selective Hydrolysis & Acidification D 1. aq. NaOH, <5°C 2. HCl (pH 1.5)

Synthetic workflow for 4-methyl-2-oxooxolane-3-carboxylic acid via carbethoxylation.

Scale-Up Considerations & Causality (E-E-A-T)

As process chemists, we must design protocols that are self-validating and inherently safe. The following causal relationships dictate the parameters of this workflow:

  • Equilibrium Management (Le Chatelier's Principle): The condensation in Phase 1 produces ethanol as a byproduct. Because the reaction is reversible, ethanol acts as a thermodynamic sink, pushing the equilibrium backward. Causality: Continuous distillative removal of ethanol is mandatory during the reaction to drive the conversion to >95%.

  • Chemoselectivity via Thermal Control: In Phase 2, the intermediate contains both an exocyclic ester and an endocyclic lactone. Causality: The exocyclic ester is kinetically more susceptible to nucleophilic attack by OH⁻. However, if the internal temperature exceeds 10°C, the lactone ring will also hydrolyze, generating a highly water-soluble hydroxy-diacid that is prone to polymerization and difficult to isolate.

  • Prevention of Decarboxylation: The final product is an

    
    -carboxy lactone (a 
    
    
    
    -keto acid equivalent). Causality: Exposure to temperatures above 30°C during acidification or solvent evaporation will trigger spontaneous thermal decarboxylation, reverting the product back to the starting material[3].

ProcessControl N1 Reactor Charging (Lactone + Diethyl Carbonate) N2 Controlled Base Addition (NaOEt) N1->N2 Inert atmosphere N3 Distillative Removal of Ethanol N2->N3 Drive equilibrium N4 Aqueous Quench & Phase Separation N3->N4 Isolate intermediate N5 Low-Temp Saponification (NaOH, <5°C) N4->N5 Prevent ring-opening N6 Controlled Acidification (HCl, pH 1.5-2.0) N5->N6 Prevent decarboxylation

Scale-up process control logic highlighting critical temperature and equilibrium management.

Detailed Step-by-Step Methodologies

Phase 1: Synthesis of 3-Ethoxycarbonyl-4-methyl-2-oxooxolane

Self-Validating System: The cessation of ethanol distillation serves as a physical indicator of reaction completion.

  • Equipment Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and a Dean-Stark apparatus connected to a reflux condenser. Purge the system with N

    
    .
    
  • Charging: Charge 4-methyl-

    
    -butyrolactone (5.0 kg, 50.0 mol) and diethyl carbonate (14.8 kg, 125.0 mol, 2.5 eq) into the reactor. Stir at 20°C.
    
  • Base Addition: Slowly add a 21 wt% solution of sodium ethoxide in ethanol (19.4 kg, 60.0 mol, 1.2 eq) over 2 hours. Maintain the internal temperature below 35°C during addition to control the mild exotherm.

  • Distillation: Gradually heat the reactor jacket to 85°C. Begin continuously distilling off the ethanol. Continue heating until the theoretical volume of ethanol is collected and the internal temperature stabilizes.

  • Quench & Workup: Cool the reactor to 10°C. Quench the reaction by adding 10 L of 1.0 M aqueous acetic acid (pH adjustment to ~6.5).

  • Phase Separation: Extract the mixture with ethyl acetate (2 × 15 L). Wash the combined organic layers with brine (10 L), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the intermediate ester (CAS 96540-39-5) as a pale yellow oil[4].
Phase 2: Saponification and Acidification to Target Acid

Self-Validating System: Pre-acidification extraction removes non-acidic impurities, ensuring the final crystallization yields API-grade purity without thermal stress.

  • Dilution: Transfer the intermediate ester (~8.2 kg) into a clean 50 L reactor. Dilute with THF (10 L) and deionized water (10 L).

  • Thermal Conditioning: Chill the reactor jacket using a glycol bath until the internal temperature reaches 0–2°C.

  • Saponification: Add 2.0 M aqueous NaOH (24 L, 48.0 mol) dropwise over 3 hours. Critical: Adjust the addition rate to ensure the internal temperature strictly remains

    
     5°C. Stir for an additional 2 hours at 2°C.
    
  • Impurity Extraction (IPC): Add methyl tert-butyl ether (MTBE, 10 L) to the reactor, stir for 15 minutes, and allow phases to separate. Discard the upper organic layer (contains unreacted ester and neutral impurities).

  • Acidification: To the retained aqueous layer (containing the sodium salt of the target acid), add 2.0 M HCl dropwise until the pH reaches 1.5–2.0. Critical: Maintain the temperature

    
     5°C to prevent decarboxylation.
    
  • Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 10 L).

  • Concentration: Dry the combined organic layers over Na

    
    SO
    
    
    
    . Evaporate the solvent under high vacuum at a water bath temperature not exceeding 25°C .
  • Crystallization: Triturate the resulting residue with cold hexanes to induce crystallization. Filter and dry under vacuum at room temperature to yield 4-methyl-2-oxooxolane-3-carboxylic acid as a white crystalline solid.

Quantitative Data & Analytical Validation

To ensure batch-to-batch reproducibility, the following Critical Quality Attributes (CQAs) and process parameters must be monitored:

Process StepParameterTarget RangeCausality / Impact on CQA
Phase 1: Condensation Distillation Temp80–85°CEnsures complete removal of EtOH; drives conversion >95%.
Phase 1: Condensation Base Equivalents1.15–1.20 eqPrevents over-alkylation and minimizes side-product formation.
Phase 2: Saponification Internal Temp0–5°CPrevents endocyclic lactone ring-opening (impurity generation).
Phase 2: Acidification pH Target1.5–2.0Ensures complete protonation of the carboxylate salt for extraction.
Phase 2: Concentration Evaporator Temp

25°C
Prevents thermal decarboxylation to 4-methyl-

-butyrolactone.
Final Product Overall Yield65–72%Validates process efficiency and minimal product loss during extraction.

References[4] Molaid Database. "3-ethoxycarbonyl-4-methyl-4,5-dihydrofuran-2(3H)-one | 96540-39-5". Source: Molaid. URL: https://www.molaid.com/[1] GuideChem Database. "4-METIL-2 (5H) -FURANONA 6124-79-4 wiki". Source: GuideChem. URL: https://www.guidechem.com/[3] BLD Pharm Database. "64190-48-3 | (S)-4-Methyldihydrofuran-2(3H)-one". Source: BLD Pharm. URL: https://www.bldpharm.com/[2] ChemicalBook. "Phenylsulfenylchloride | 931-59-9". Source: ChemicalBook. URL: https://www.chemicalbook.com/

Sources

Application

storage and handling protocols for labile oxolane acids

Abstract This technical guide outlines rigorous protocols for the storage, solubilization, and experimental handling of labile oxolane-containing acids, specifically focusing on Prostacyclin (PGI₂) , Thromboxane A₂ (TXA₂...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines rigorous protocols for the storage, solubilization, and experimental handling of labile oxolane-containing acids, specifically focusing on Prostacyclin (PGI₂) , Thromboxane A₂ (TXA₂) analogs , and Furan Fatty Acids (FuFAs) . These molecules share a structural reliance on oxygen-containing heterocycles (oxolanes/tetrahydrofurans) that are exceptionally prone to acid-catalyzed hydrolysis, vinyl ether cleavage, and radical oxidation. Failure to adhere to strict "cold-chain" and anhydrous handling procedures results in rapid degradation into biologically inactive metabolites (e.g., 6-keto-PGF₁α), compromising drug development assays and lipidomic quantification.

Introduction & Chemical Basis of Lability

Researchers often underestimate the fragility of oxolane-containing eicosanoids. Unlike standard fatty acids, these molecules contain strained ether linkages or electron-rich furan rings that act as "chemical fuses."

  • The Hydrolytic Trap (PGI₂ & Analogs): Prostacyclin contains a cyclic enol ether (vinyl ether) within a fused oxolane ring system. At physiological pH (7.4), PGI₂ has a half-life of roughly 2–3 minutes, hydrolyzing rapidly to 6-keto-PGF₁α [1]. This hydrolysis is acid-catalyzed; even trace acidity in storage solvents can trigger degradation.

  • The Oxidative Trap (Furan Fatty Acids): FuFAs contain a furan ring that is highly susceptible to photo-oxidation and singlet oxygen attack, leading to ring-opening and the formation of cytotoxic dioxoenes [2].

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the critical failure points for these molecules, dictating our protocol choices.

OxolaneDegradation cluster_prevention PREVENTION STRATEGY PGI2 Prostacyclin (PGI2) (Active Oxolane) Hydrolysis Acid-Catalyzed Hydrolysis (pH < 8) PGI2->Hydrolysis T½ ~3 min @ pH 7.4 Metabolite 6-keto-PGF1a (Inactive) Hydrolysis->Metabolite Irreversible Ring Opening FuFA Furan Fatty Acid (Active) Oxidation Singlet Oxygen / UV (Photo-oxidation) FuFA->Oxidation Exposure to Air/Light Dioxoene Dioxoene/Diketone (Toxic/Inactive) Oxidation->Dioxoene Furan Ring Cleavage Strategy1 PGI2: Store in Basic Buffer (pH > 10) or Anhydrous Solvent Strategy2 FuFA: Argon Overlay + Amber Glass (No Light)

Figure 1: Critical degradation pathways for oxolane acids. PGI₂ requires high pH to stabilize the vinyl ether, while FuFAs require strict exclusion of light and oxygen.

Material Selection Standards

The choice of materials is not a suggestion; it is a control variable.

ComponentRecommended SpecificationRationale (Causality)
Primary Container Amber Glass (Silanized preferred)Plasticizers (phthalates) from polypropylene leach into organic solvents and mimic lipids in MS analysis. Lipids also adsorb to plastic surfaces. Amber glass blocks UV-triggered oxidation.
Solvent (Storage) Methyl Acetate or Ethanol (Anhydrous) Methyl acetate is non-protic and evaporates easily for solvent exchanges. Ethanol is acceptable but must be anhydrous. Avoid DMSO for storage (hygroscopic; difficult to remove).
Inert Gas Argon (Grade 5.0)Argon is denser than air, forming a stable "blanket" over the sample. Nitrogen is lighter than air and less effective at preventing oxygen diffusion in opened vials.
Closures Teflon (PTFE)-lined caps Rubber or standard plastic caps leach contaminants when in contact with organic solvent vapors.

Protocol 1: Receipt, Aliquoting, and Long-Term Storage

Objective: Establish a "Cold Chain" that minimizes freeze-thaw cycles and hydrolytic exposure.

Step-by-Step Methodology:

  • Immediate Inspection: Upon receipt, check dry ice integrity. If the package is thawed, assume degradation of labile oxolanes (e.g., PGI₂ sodium salt).

  • Equilibration: Allow the sealed vial to reach room temperature inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture into the sample. Water + Oxolane Acid = Hydrolysis.

  • Solubilization (for powders):

    • For PGI₂ Salts: Dissolve only in a basic buffer (e.g., Carbonate buffer, pH > 10) or anhydrous ethanol. Never use water or phosphate buffer (pH 7.4) for stock solutions [3].

    • For Thromboxane Analogs (e.g., U-46619): Dissolve in anhydrous Methyl Acetate or Ethanol.

  • Argon Purging:

    • Gently stream Argon gas over the liquid surface for 15–30 seconds. Do not bubble through the liquid (evaporates solvent and changes concentration).

  • Aliquoting:

    • Divide stock into single-use aliquots (e.g., 10 µL – 50 µL) in amber glass vials with PTFE-lined inserts.

    • Rule of Thumb: Never freeze-thaw a labile oxolane stock more than once.

  • Storage:

    • Store at -80°C .

    • Note: Storage at -20°C is insufficient for periods >1 month due to slow chemical hydrolysis even in frozen states [4].

Protocol 2: Preparation for Biological Assays (Just-in-Time)

Objective: Transfer the labile lipid from a stable organic environment to an aqueous biological system without destroying it before it hits the target receptor.

Workflow Diagram:

AssayPrep Stock 1. Frozen Stock (-80°C) (in Methyl Acetate/Ethanol) Evap 2. Solvent Evaporation (Stream of Argon) Stock->Evap Remove organic solvent (Cytotoxic to cells) Recon 3. Reconstitution (Immediately before use) Evap->Recon PGI2: Use pH > 10 Buffer Others: DMSO/Ethanol Dilution 4. Serial Dilution (Keep on Ice) Recon->Dilution Minimize aqueous time Assay 5. Add to Cells/Tissue (Start Timer) Dilution->Assay < 15 mins total elapsed time

Figure 2: "Just-in-Time" preparation workflow. The critical window is between Reconstitution and Assay addition.

Detailed Steps:

  • Evaporation: Remove the organic storage solvent (Methyl Acetate) under a gentle stream of Argon.

    • Caution: Do not use a vacuum centrifuge (SpeedVac) for volatile oxolanes; you may lose the compound itself, not just the solvent.

  • Reconstitution:

    • PGI₂: Resuspend the film in a basic buffer (pH 10–11). This keeps the ring closed.

    • U-46619 / Furan FAs: Resuspend in a minimal volume of DMSO or Ethanol (creates a highly concentrated "working stock").

  • Dilution: Dilute the working stock into the assay buffer (e.g., PBS, pH 7.4) immediately prior to addition to cells.

    • Critical: Once PGI₂ enters pH 7.4, the "hydrolysis clock" starts (t½ ~ 3 min). You must add it to the cells instantly.

  • Verification: For critical assays, run a parallel LC-MS/MS check of the dosing solution to confirm the ratio of Parent : Metabolite (e.g., PGI₂ : 6-keto-PGF₁α).

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Loss of biological activity (e.g., no platelet inhibition) Hydrolysis during storage or prep.Check pH of storage buffer. Ensure PGI₂ was not stored in water/PBS.
High background in MS analysis Plasticizer contamination.Switch to glass pipettes and solvent-washed glass vials. Avoid plastic tips for organic solvents.[1][2][3]
Yellowing of Furan FA sample Oxidative polymerization.Sample exposed to light/air. Discard. Use Argon overlay and amber glass for new batch.
Inconsistent IC50 values Variable evaporation of solvent.Use gas-tight syringes (Hamilton) for dispensing volatile solvents (Methyl Acetate).

References

  • Spiteller, G. (2005). Furan fatty acids: Occurrence, synthesis, and reactions.[4] Are furan fatty acids responsible for the cardioprotective effects of a fish diet? Lipids, 40(8), 755–771.

  • Avanti Polar Lipids. Storage and Handling of Lipids. Available at: [Link] (Accessed 2026-03-07).

  • Stenson, W. F. (2001).[5] Measurement of prostaglandins and other eicosanoids.[5][6][7] Current Protocols in Immunology, Unit 7.[5]33. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid. This resource is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide solutions for overcoming low yields.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your synthetic success.

Q1: My initial alkylation of diethyl malonate with 2-bromopropane results in a very low yield of the desired mono-alkylated product. What are the likely causes and how can I improve it?

A1: Low yield in the initial malonic ester alkylation is a frequent challenge, often stemming from suboptimal enolate formation or competing side reactions.[1][2] The key is to generate the malonate enolate cleanly and efficiently, then ensure it reacts productively with the alkyl halide.

Core Issues & Solutions:

  • Incomplete Enolate Formation: The acidity of the α-hydrogen in diethyl malonate (pKa ≈ 13) requires a sufficiently strong base for complete deprotonation.[3][4] Sodium ethoxide (NaOEt) in ethanol is the classic choice, as it prevents transesterification.[3][4] However, incomplete deprotonation allows unreacted diethyl malonate to remain, reducing the potential yield.

    • Expert Recommendation: Ensure your base is fresh and anhydrous. Sodium ethoxide is hygroscopic and can be passivated by moisture. Using a slight excess (1.05-1.1 equivalents) of NaOEt can drive the equilibrium towards the enolate. For more difficult alkylations, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used to achieve irreversible and complete enolate formation.

  • Presence of Water: Moisture is detrimental. Water will protonate the enolate, reverting it to the starting material, and will also react with the base.

    • Protocol: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents. Commercial anhydrous solvents are acceptable, but for maximum reliability, distilling from a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DMF) is best practice.

  • Side Reactions (E2 Elimination): 2-Bromopropane is a secondary alkyl halide, which is susceptible to E2 elimination, especially with a strong, sterically unhindered base like ethoxide. This forms propene gas instead of the desired C-C bond.

    • Expert Recommendation: Control the reaction temperature. Add the 2-bromopropane to the formed enolate solution at a lower temperature (e.g., 0 °C or room temperature) and then gently heat to 50-60 °C to favor the SN2 substitution pathway over elimination.[3][4] Avoid excessive heating.

G start Low Alkylation Yield check_conditions Issue: Anhydrous Conditions? start->check_conditions check_base Issue: Incomplete Enolate Formation? check_side_reactions Issue: E2 Elimination? check_base->check_side_reactions No sol_base Solution: - Use fresh, anhydrous NaOEt (1.1 eq). - Or, use NaH in anhydrous THF. check_base->sol_base Yes check_conditions->check_base No sol_conditions Solution: - Flame-dry all glassware. - Use distilled anhydrous solvents. check_conditions->sol_conditions Yes sol_side_reactions Solution: - Add alkyl halide at 0°C. - Heat gently (50-60°C). - Avoid high temperatures. check_side_reactions->sol_side_reactions Yes end_node Improved Yield check_side_reactions->end_node No sol_base->check_side_reactions sol_conditions->check_base sol_side_reactions->end_node

Caption: A representative synthetic pathway.

This multi-step process involves:

  • Alkylation: Creating the C-C bond by alkylating diethyl malonate. [3]2. Selective Hydrolysis: Converting one of the ester groups to a carboxylic acid.

  • Functionalization & Cyclization: Introducing functionality (e.g., a halogen via radical bromination) to enable an intramolecular SN2 reaction, forming the lactone ring.

  • Final Hydrolysis: Converting the remaining ester group to the target carboxylic acid.

Q2: Why is the choice of base so critical in the first step?

A2: The base performs two crucial functions: it must be strong enough to deprotonate the malonic ester, and it should not induce unwanted side reactions. Using an alkoxide base that matches the alcohol portion of the ester (e.g., sodium ethoxide for a diethyl ester) is standard practice to prevent transesterification, a reaction where the ester's alkoxy group is exchanged with the alkoxide base, leading to a mixture of ester products. [4]While stronger bases like NaH provide irreversible deprotonation, they require strictly aprotic solvents and can increase the rate of competing elimination reactions if not handled correctly.

Q3: Are there alternative synthetic routes that might offer better yields?

A3: Yes, alternative strategies exist, though they come with their own challenges. One approach could be an intramolecular Dieckmann condensation. [5][6][7]This would involve preparing a tri-ester substrate that, upon treatment with a base, undergoes an intramolecular Claisen condensation to form the cyclic β-keto ester core of the target molecule. [8][9]Another modern approach could involve photoredox catalysis to construct the γ-butyrolactone ring from unsaturated carboxylic acids, though this is a more advanced technique. [10]For most labs, optimizing the malonic ester pathway remains the most practical approach.

References

  • Pearson Education, Inc. Malonic Ester Synthesis. Available from: [Link]

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. Available from: [Link]

  • Pearson Education, Inc. Draw the products of the following reactions: e. diethyl malonate.... Available from: [Link]

  • Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. (2023). Available from: [Link]

  • Chemistry LibreTexts. 8.7: Alkylation of Enolate Ions. (2025). Available from: [Link]

  • Name Reactions in Organic Synthesis. Cambridge University Press. Available from: [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Chemistry LibreTexts. Dieckmann Condensation. (2023). Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • The Organic Chemist. Dieckmann condensation. (2019). YouTube. Available from: [Link]

  • Organic Syntheses. (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Available from: [Link]

  • ACS Publications. γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. (2024). Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available from: [Link]

  • Wikipedia. Krapcho decarboxylation. Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. (2022). Available from: [Link]

  • G.I. Georg, et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Marine Drugs. Available from: [Link]

Sources

Optimization

preventing spontaneous decarboxylation of 4-Methyl-2-oxooxolane-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and storage of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as 4-methyl-2-oxotet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and storage of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as 4-methyl-2-oxotetrahydrofuran-3-carboxylic acid).

Structurally, this molecule is an


-carboxy-

-butyrolactone. Because the carboxylic acid group is situated at the alpha position relative to the lactone carbonyl, it functions chemically as a

-keto acid equivalent
. This specific structural motif makes the molecule inherently unstable and highly susceptible to spontaneous chemical degradation via decarboxylation[1].

This guide provides drug development professionals and synthetic chemists with field-proven insights, troubleshooting strategies, and self-validating protocols to prevent the loss of this transient intermediate.

Part 1: Mechanistic Causality of Degradation

To stop degradation, you must first understand its root cause. Why does 4-Methyl-2-oxooxolane-3-carboxylic acid degrade so rapidly at room temperature?

The instability is driven by the adjacent lactone carbonyl group, which acts as an electron sink[2]. When the free acid is exposed to heat or protic environments, the molecule folds into a concerted, six-membered cyclic transition state[3]. The cleavage of the C-C bond releases


 gas and forms a transient enol intermediate, which then undergoes rapid keto-enol tautomerization to form the thermodynamically stable, decarboxylated product: 4-methyldihydrofuran-2(3H)-one[1][3].

G A 4-Methyl-2-oxooxolane-3-carboxylic acid (Free Acid) B 6-Membered Cyclic Transition State A->B Heat / Protic Solvent C Enol Intermediate + CO2 (Gas) B->C Concerted Cleavage D 4-Methyl-dihydrofuran-2(3H)-one (Decarboxylated Lactone) C->D Keto-Enol Tautomerism

Mechanistic pathway of spontaneous decarboxylation via a cyclic transition state.

Part 2: Troubleshooting Guide & FAQs

Q1: I am losing my product during solvent evaporation. How can I prevent this? Causality: Rotary evaporation often applies heat, which provides the activation energy necessary to drive the cyclic transition state of decarboxylation. Furthermore, concentrating the acid increases intermolecular proton exchange, accelerating degradation[2]. Solution: Never evaporate solutions of the free acid at temperatures above 0°C. Use a high-vacuum rotary evaporator equipped with an ice bath[2]. Alternatively, stabilize the molecule by converting it to its carboxylate salt before concentration.

Q2: How does pH influence the stability of this


-carboxy lactone? 
Causality: The decarboxylation mechanism explicitly requires the protonated carboxylic acid (-COOH) to form the hydrogen-bonded cyclic transition state. The conjugate base (carboxylate anion, -COO⁻) cannot form this transition state, making it significantly more stable against degradation[1].
Solution: Maintain the compound in a neutral to slightly alkaline environment (pH 7.5–8.0) when in an aqueous solution[1]. If acidification is required for organic extraction, it must be done at sub-zero temperatures immediately prior to phase separation.

Q3: What solvents should be avoided during extraction? Causality: Protic solvents (like water, methanol, or ethanol) facilitate proton transfer and stabilize the transition state of the decarboxylation[3]. Solution: Use strictly anhydrous, aprotic solvents for storage and extraction. Methyl tert-butyl ether (MTBE) is highly recommended due to its low boiling point and aprotic nature[2].

Part 3: Quantitative Stability Data

To emphasize the critical nature of temperature and pH control, the following table summarizes the generalized degradation kinetics of


-keto acid derivatives based on empirical storage data[1][2].
Storage ConditionpH StateSolvent EnvironmentEstimated Half-Life (

)
Scientific Recommendation
Room Temp (25°C)Protonated (Acidic)Protic (Aqueous/MeOH)< 2 hoursCRITICAL FAILURE - Avoid completely
Room Temp (25°C)Deprotonated (Basic)Aqueous Buffer (pH 8)~ 24 - 48 hoursProceed with caution; process quickly
-20°CProtonated (Acidic)Aprotic (MTBE)~ 7 daysAcceptable for short-term staging
-80°CProtonated (Acidic)Aprotic (Anhydrous)> 6 monthsOPTIMAL for free acid storage[1]
Room Temp (25°C)Derivatized (TMS/Ester)Any standard solventIndefiniteOPTIMAL for analytical workflows[1]

Part 4: Self-Validating Experimental Protocols

To ensure the integrity of 4-Methyl-2-oxooxolane-3-carboxylic acid, implement the following protocols. These steps are designed to be self-validating : if the temperature or pH deviates at any point during Protocol A, rapid


 evolution (visible bubbling) will serve as an immediate visual indicator of protocol failure.
Protocol A: Cold-Chain Hydrolysis and Extraction

Objective: Isolate the free acid from its ester precursor without triggering thermal decarboxylation.

  • Saponification: Dissolve the ester precursor in 1 M NaOH (aqueous) and stir overnight at room temperature to form the stable sodium carboxylate salt[2].

    • Self-Validation Check: The solution must remain clear with zero gas evolution. Bubbling indicates premature ester cleavage combined with localized acidic hotspots.

  • Washing: Extract the aqueous layer with MTBE (4 × 15 mL) to remove unreacted ester and organic impurities[2]. Discard the organic layer.

  • Thermal Quenching: Chill the aqueous layer to 0°C in an ice-brine bath. Pre-chill 1 M

    
     and fresh MTBE to 0°C.
    
  • Acidification & Simultaneous Extraction: Carefully add the chilled 1 M

    
     dropwise to the aqueous layer until the pH reaches ~2.0, while simultaneously adding chilled MTBE[2].
    
    • Causality: Extracting the free acid into the aprotic MTBE layer immediately upon protonation prevents it from lingering in the protic aqueous phase where it is most vulnerable to degradation.

  • Drying & Concentration: Dry the combined MTBE extracts over anhydrous

    
     for 2 hours at 0°C. Concentrate under high vacuum using a rotary evaporator strictly maintained with an ice bath (0°C)[2]. Store immediately at -80°C[1].
    
Protocol B: Derivatization for GC-MS Analysis

Objective: Convert the unstable free acid into a volatile, thermally stable derivative for analytical validation, preventing degradation in the hot GC inlet.

  • Sample Prep: Transfer a 50 µL aliquot of the cold MTBE extract into an autosampler vial and evaporate under a gentle stream of nitrogen gas at 0°C[1].

  • Silylation: Immediately add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS[1].

  • Incubation: Cap tightly, vortex for 30 seconds, and incubate at 60°C for 30 minutes[1].

    • Causality: Silylation replaces the acidic proton with a bulky trimethylsilyl group, physically preventing the formation of the hydrogen-bonded cyclic transition state required for decarboxylation.

  • Analysis: Cool the vial to room temperature. The stabilized sample is now ready for injection into the GC-MS[1].

Workflow Start Ester Precursor (Stable) Saponification 1M NaOH Hydrolysis (Forms Stable Salt) Start->Saponification Acidification Acidify at 0°C (pH ~2.0) Saponification->Acidification Chill to 0°C Extraction Immediate MTBE Extraction (Aprotic Transfer) Acidification->Extraction Simultaneous Storage Store at -80°C Strict Cold Chain Extraction->Storage For later use Deriv MSTFA Derivatization (Prevents H-Bonding) Extraction->Deriv For GC-MS

Optimized workflow for the isolation, stabilization, and analysis of alpha-carboxy lactones.

References

1.[1] Title: preventing decarboxylation of beta-keto acids during analysis - Benchchem Source: benchchem.com URL:

2.[2] Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications Source: acs.org URL:

3.[3] Title: Decarboxylation - Master Organic Chemistry Source: masterorganicchemistry.com URL:

Sources

Troubleshooting

troubleshooting lactonization steps in carboxylic acid synthesis

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem) Ticket Subject: Troubleshooting lactonization steps in carboxylic acid synthesis. Welcome to the Cyclization Support Hub You...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem) Ticket Subject: Troubleshooting lactonization steps in carboxylic acid synthesis.

Welcome to the Cyclization Support Hub

You are likely here because your LC-MS shows a mess of oligomers, your starting material is unreactive, or your precious stereocenter has epimerized. Lactonization—specifically macrolactonization—is a battle against entropy. You are asking a molecule to bite its own tail (intramolecular) rather than bite its neighbor (intermolecular oligomerization).

This guide is structured as a Tiered Troubleshooting System . We move from fundamental thermodynamic checks to method-specific diagnostics.

TIER 1: Diagnostic Triage & Strategy

"Is my reaction failing because of physics or chemistry?"

Before blaming the reagents, you must rule out the fundamental barriers of ring size and concentration.

Q: Why am I getting oligomers/polymers instead of the ring?

A: This is usually a concentration issue. The rate of cyclization (


) is first-order, while dimerization (

) is second-order.
  • The Fix: You must operate under High Dilution Conditions .

  • Standard:

    
     to 
    
    
    
    (1 mM – 5 mM).
  • Syringe Pump: Do not dump reagents. Add the substrate slowly (over 4–12 hours) to the refluxing catalyst solution. This keeps the instantaneous concentration of the active species low.

Q: My 8-membered ring yield is <10%. Why?

A: You are fighting "Medium Ring Strain."

  • Small Rings (3–7): Enthalpy driven (bond strain), but entropically favorable (ends are close).

  • Medium Rings (8–11): The "Dead Zone." High transannular strain (Pitzer strain) and unfavorable entropy.

  • Large Rings (12+): Entropically difficult, but enthalpically similar to acyclic chains.

Data: Relative Rates of Lactonization | Ring Size | Relative Rate (


) | Primary Barrier | Recommended Strategy |
| :--- | :--- | :--- | :--- |
| 5-6  | 

| None (Fast) | Standard coupling (DCC/EDC) | | 8-11 |

| Enthalpy (Transannular strain) | Corey-Nicolaou (Double Activation) | | 12-16 |

| Entropy (Probability) | Yamaguchi or Shiina (High Dilution) |

TIER 2: The Yamaguchi Protocol (The "Gold Standard")

Method: 2,4,6-Trichlorobenzoyl chloride (TCBC) + DMAP.[1][2]

Q: I see the "Mixed Anhydride" intermediate on TLC, but it won't close.

A: You likely have "DMAP Poisoning" or insufficient activation energy.

  • Mechanism Check: The mixed anhydride is not the active species; the N-acylpyridinium salt (formed when DMAP attacks the anhydride) is.

  • The Fix:

    • Ensure you are using stoichiometric DMAP (not catalytic). The Yamaguchi method requires the full equivalent to drive the equilibrium.

    • Temperature: Toluene reflux (

      
      ) is standard. If you are at RT, heat it up.
      
Q: I have significant epimerization at the -position.

A: This is the Achilles' heel of Yamaguchi. The harsh reflux and basicity of DMAP can deprotonate the


-proton.
  • The Fix: Switch to the Shiina Protocol (see Tier 3) or the Boden-Keck modification (DCC/DMAP

    
    HCl), which buffers the basicity.
    
Standard Operating Procedure: Yamaguchi Macrolactonization
  • Seco-acid Prep: Dissolve hydroxy-acid (1.0 equiv) and Diisopropylethylamine (DIPEA, 1.5 equiv) in THF.

  • Anhydride Formation: Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv). Stir 1–2 h at RT.

    • Checkpoint: TLC should show complete consumption of acid and formation of a less polar spot (Mixed Anhydride).

  • Filtration (Crucial): Filter off the amine salts. Concentrate the filtrate to remove excess TCBC/THF. Dissolve residue in Toluene .

  • Cyclization: Add the anhydride solution slowly (via syringe pump over 6 h) to a refluxing solution of DMAP (2–5 equiv) in Toluene (

    
    ).
    

TIER 3: Sensitive Substrates (Shiina & Corey-Nicolaou)

Q: My substrate decomposes in acid/heat. Yamaguchi failed.

A: Switch to Shiina Macrolactonization .

  • Reagent: MNBA (2-methyl-6-nitrobenzoic anhydride).[3][4][5]

  • Why: It works at Room Temperature and is neutral/mild.[3]

  • Mechanism: Similar to Yamaguchi but the leaving group (nitrobenzoate) is better, allowing milder conditions.

Q: I need to close a medium ring (8–10 membered).

A: Switch to Corey-Nicolaou .

  • Reagent:

    
     (2,2'-dipyridyl disulfide) + 
    
    
    
    .[6]
  • Why: This is a "Double Activation" method.[7] Both the carbonyl and the alcohol are activated, pulling the ends together via a temporary template effect, which helps overcome the enthalpic barrier of medium rings.

Comparison of Activation Methods
FeatureYamaguchiShiina (MNBA)Corey-Nicolaou
Active Reagent TCBCMNBA

Temperature Reflux (

)
RT (

)
Reflux or RT
Epimerization Risk HighLowModerate
Best For Large Rings, Stable SubstratesAcid/Base Sensitive, EpimerizableMedium Rings (8-10)

TIER 4: Visual Troubleshooting & Logic

Workflow Visualization

The following diagram illustrates the decision logic for selecting a lactonization strategy based on your specific failure mode.

LactonizationTroubleshooting Start START: Lactonization Failure CheckConc Check Concentration Is it > 0.005 M? Start->CheckConc Dilute ACTION: Dilute to 0.001 M Use Syringe Pump CheckConc->Dilute Yes CheckRing Check Ring Size CheckConc->CheckRing No SmallRing Small (5-7) CheckRing->SmallRing MedRing Medium (8-11) CheckRing->MedRing LargeRing Large (12+) CheckRing->LargeRing MethodSelect Current Method? SmallRing->MethodSelect Std. Coupling Sol_Corey SWITCH TO: Corey-Nicolaou (Double Activation) MedRing->Sol_Corey Best Fit LargeRing->MethodSelect Yamaguchi Yamaguchi (TCBC) MethodSelect->Yamaguchi IssueType Identify Issue Yamaguchi->IssueType Epimer Epimerization? IssueType->Epimer Decomp Decomposition? IssueType->Decomp NoReact No Reaction? IssueType->NoReact Sol_Shiina SWITCH TO: Shiina (MNBA) (Milder, RT) Epimer->Sol_Shiina Sol_Boden SWITCH TO: Boden-Keck (DCC/DMAP-HCl) Epimer->Sol_Boden Decomp->Sol_Shiina Sol_Stoich FIX: Use Stoichiometric DMAP Increase Temp NoReact->Sol_Stoich

Caption: Decision matrix for diagnosing lactonization failures based on ring size and observed chemical outcomes.

Mechanism: The Critical Yamaguchi "Handoff"

Many users fail here. The reaction must proceed through the


-acylpyridinium species. If you skip the DMAP activation or use weak bases, the alcohol cannot attack the mixed anhydride efficiently.

YamaguchiMechanism cluster_fail Common Failure Point SecoAcid Seco-Acid MixedAnh Mixed Anhydride (Stable Intermediate) SecoAcid->MixedAnh + TCBC / Et3N TCBC TCBC (Reagent) Activated N-Acyl Pyridinium (Super-Electrophile) MixedAnh->Activated + DMAP (Rate Limiting) DMAP DMAP (Stoichiometric) Product Macrolactone Activated->Product + Intramolecular OH

Caption: The Yamaguchi pathway requires conversion of the Mixed Anhydride to the N-Acyl Pyridinium species to ensure cyclization.

References

  • Yamaguchi Macrolactonization (Original Protocol) Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[2][8][9] Bull.[2][8][9] Chem. Soc. Jpn.[2]1979 , 52, 1989–1993.[2][8] [10][11][9][12]

  • Shiina Macrolactonization (MNBA Method) Shiina, I.; Ibuka, R.; Kubota, M. "A New Condensation Reaction for the Synthesis of Carboxylic Esters and Lactones via Mixed Anhydrides Using 2-Methyl-6-nitrobenzoic Anhydride."[4] Chem. Lett.2002 , 31, 286–287.

  • Corey-Nicolaou (Double Activation) Corey, E. J.; Nicolaou, K. C.[7] "Efficient and mild lactonization method for the synthesis of macrolides."[13] J. Am. Chem. Soc.[7][13][14][15]1974 , 96, 5614–5616.

  • Boden-Keck (Proton Transfer Variant) Boden, E. P.; Keck, G. E. "Proton-transfer steps in macrolactonization reactions." J. Org.[15][16] Chem.1985 , 50, 2394–2395.[12][17] [11][12]

  • Comprehensive Review Parenty, A.; Moreau, X.; Campagne, J.-M. "Macrolactonizations in the Total Synthesis of Natural Products."[7][16][17] Chem. Rev.[7][17]2006 , 106, 911–939.

Sources

Optimization

resolving solubility issues of 4-Methyl-2-oxooxolane-3-carboxylic acid in water

The following guide is structured as a specialized Technical Support Center resource. It addresses the solubility and stability challenges of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as 4-Methyl-2-oxo-tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It addresses the solubility and stability challenges of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as 4-Methyl-2-oxo-tetrahydrofuran-3-carboxylic acid; CAS: 96540-43-1).[1][2]

Ticket Subject: Resolving Solubility Issues for 4-Methyl-2-oxooxolane-3-carboxylic acid Ticket ID: TS-SOL-96540 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Diagnostic Hub: Start Here

User Issue: "I cannot get the compound to dissolve in pure water at the required concentration, or it precipitates/degrades over time."

Before proceeding, identify your specific scenario to select the correct troubleshooting path:

Symptom Probable Cause Recommended Protocol
Cloudy suspension / Floating particles The compound is in its protonated Free Acid form, which has limited aqueous solubility due to the hydrophobic methyl group and lactone ring.[1][2]Protocol A: pH Adjustment (Salt Formation)
Dissolves, then pH drifts/precipitates Lactone Hydrolysis is occurring.[2] The ring is opening, altering the pH and chemical identity.[2]Protocol B: Buffered Stabilization
Compound degrades in stock solution Storage in aqueous media is promoting hydrolysis.[2]Protocol C: DMSO/Organic Stock Preparation

The "Goldilocks Zone": The Science of Solubilization

To successfully dissolve this molecule, you must navigate two competing chemical behaviors: Ionization (Good) and Hydrolysis (Bad).[2]

  • The Solubility Driver (Carboxylic Acid):

    • The molecule contains a carboxylic acid group (-COOH) at position 3.[1][2][3][4][5]

    • Mechanism: In pure water (pH ~7), the acidic proton lowers the pH, keeping the molecule protonated and poorly soluble.[2]

    • Solution: You must raise the pH above its pKa (approx. 4.0–4.[2]5) to deprotonate it into the carboxylate anion (-COO⁻).[2] This ionic form is highly water-soluble.[1][2]

  • The Stability Threat (Lactone Ring):

    • The molecule contains a gamma-butyrolactone ring ("2-oxooxolane").[1][2]

    • Risk: Lactones are unstable at high pH (alkaline hydrolysis).[2] If you use a strong base (like NaOH) to dissolve it and the pH spikes > 9.0, the ring opens, destroying your compound and forming a hydroxy-dicarboxylic acid derivative [1].[2]

The Strategy: You must maintain the pH in the "Goldilocks Zone" (pH 5.5 – 7.4) .[2] This is high enough to solubilize the acid but low enough to preserve the lactone ring.[2]

Visualization: The Solubilization Pathway

The following diagram illustrates the critical decision pathways for handling this compound.

G Start Start: Solid Compound (Free Acid Form) Water Add Pure Water Start->Water CheckPH Check pH (Likely Acidic < 4.0) Water->CheckPH Poor Solubility Decision Choose Solubilization Strategy CheckPH->Decision PathA Method A: Mild Base (NaHCO3 / Na2CO3) Decision->PathA Preferred for High Conc. PathB Method B: Buffer (PBS pH 7.4) Decision->PathB Preferred for Bioassays PathC Method C: Strong Base (1M NaOH) Decision->PathC AVOID ResultA Soluble Carboxylate Salt (Lactone Intact) PathA->ResultA pH 6.0-7.0 PathB->ResultA pH Buffered ResultC Ring Hydrolysis (Compound Destroyed) PathC->ResultC pH > 9.0

Figure 1: Decision matrix for solubilization. Note that strong bases (Red Path) risk irreversible ring opening.[2]

Step-by-Step Protocols

Protocol A: High-Concentration Stock (Aqueous)

Use this when you need a concentrated stock (>10 mM) for dilution later.[1][2]

Reagents:

  • 4-Methyl-2-oxooxolane-3-carboxylic acid (Solid)[1][2][4]

  • Sodium Bicarbonate (NaHCO₃) or 1M NaOH (Use with extreme caution)[2]

  • Milli-Q Water[1][2]

Procedure:

  • Weigh the target amount of the solid acid.[2]

  • Suspend it in 80% of the final volume of water.[2] Note: It will likely remain cloudy.[1]

  • Critical Step: Add 1.0 molar equivalent of Sodium Bicarbonate (NaHCO₃).[2]

    • Why? NaHCO₃ is a mild base.[2] It will neutralize the carboxylic acid to form the sodium salt without spiking the pH high enough to hydrolyze the lactone [2].[2]

    • Observation: You will see bubbling (CO₂ release).[2] This confirms the reaction is proceeding.[2]

  • Vortex gently until the solution clears.

  • Check pH.[2] If pH < 5.5, add small aliquots of dilute NaOH (0.1 M) dropwise until pH reaches ~6.[2]5. Do not overshoot.

  • Adjust to final volume with water.[2]

  • Filter Sterilize: Use a 0.22 µm PVDF or PES filter immediately.[2]

Protocol B: Solvent-Based Stock (DMSO)

Preferred for long-term storage or screening libraries.[1][2]

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous (Grade: Cell Culture Tested)[2]

Procedure:

  • Dissolve the solid acid in pure DMSO to a concentration of 10 mM to 100 mM.[2]

    • Solubility: The compound should dissolve readily in DMSO without pH adjustment.[2]

  • Storage: Aliquot into small volumes and store at -20°C.

    • Stability:[1][2][6][7] The lactone is stable in anhydrous DMSO as hydrolysis requires water [3].[2]

  • Usage: Dilute the DMSO stock into your assay buffer (e.g., PBS) immediately before use.[2] Ensure the final DMSO concentration is <1% (or as tolerated by your assay).[2]

    • Note: Upon dilution into PBS (pH 7.4), the compound will remain soluble as the buffer will ionize the carboxylic acid.[2]

Stability & Handling FAQs

Q: Can I autoclave this compound? A: NO. Autoclaving involves high heat (121°C) and moisture.[2] This will accelerate the hydrolysis of the lactone ring, converting your compound into a hydroxy-acid impurity.[1][2] Always use sterile filtration (0.22 µm).[2]

Q: Why did my solution turn acidic over time? A: If you dissolved the compound in unbuffered water, the carboxylic acid groups dissociate, lowering the pH.[2] Furthermore, if any lactone hydrolysis occurs, it generates a new carboxylic acid group (from the ring opening), further acidifying the solution.[2] Always use a buffered system (HEPES or PBS).[2]

Q: Is the hydrolysis reversible? A: Generally, no under physiological conditions.[2] Once the lactone ring opens to form the hydroxy-acid salt at high pH, re-closing the ring (lactonization) requires acidic conditions (low pH) and often heat or dehydrating agents [4].[2] In a biological assay context, the degradation is effectively permanent.[2]

Visualization: Hydrolysis Mechanism

Understanding the degradation pathway is crucial for troubleshooting.[2]

Hydrolysis Lactone Active Compound (Lactone Intact) Intermediate Transition State (High pH Attack) Lactone->Intermediate OH- Attack OpenRing Degradation Product (Hydroxy-Dicarboxylic Acid) Intermediate->OpenRing Ring Opening OpenRing->Lactone Requires Acid + Heat

Figure 2: The irreversible degradation pathway in alkaline media.[1][2]

Summary of Physical Properties

PropertyValue / DescriptionImplication
Molecular Weight ~144.13 g/mol Small molecule, fast diffusion.[1][2]
pKa (COOH) ~4.0 – 4.5 (Estimated)Ionized at pH > 5.[2]5.
LogP ~ -0.3 to 0.5 (Estimated)Moderately polar; water soluble if ionized.[2]
Lactone Stability pH < 8.0: StablepH > 9.0: UnstableAvoid alkaline buffers (e.g., Carbonate buffer pH 10).[2]

References

  • Lactone Hydrolysis Kinetics: Source: Britannica. (2024).[2] Lactone - Chemical Properties and Hydrolysis. URL:[Link] Relevance: Establishes the fundamental instability of lactone rings in basic aqueous solutions.[2]

  • Carboxylic Acid Solubilization: Source: LibreTexts Chemistry.[2] (2022).[2][5][8][9] Water Solubility of Carboxylic Acids. URL:[Link] Relevance: Explains the mechanism of salt formation (using bases like NaHCO₃) to increase solubility by creating ion-dipole interactions.[1][2]

  • DMSO Stability: Source: Gaylord Chemical.[2] (2023).[2] DMSO Solubility Data and Stability Guide. URL:[Link] Relevance: Validates DMSO as a preferred solvent for preventing hydrolytic degradation of sensitive esters and lactones.[2]

  • Gamma-Butyrolactone Equilibrium: Source: National Center for Biotechnology Information.[2] (2025).[2][3][8][9][10] PubChem Compound Summary for CID 7302, Gamma-Butyrolactone. URL:[Link] Relevance: Provides specific data on the equilibrium between GBL and GHB (hydroxy acid) in aqueous media, directly applicable to the 4-methyl derivative.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During the Methylation of Oxolane-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the methylation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the methylation of oxolane-3-carboxylic acid. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, thereby improving yield, purity, and the overall success of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the methylation of oxolane-3-carboxylic acid. Each issue is followed by a detailed explanation of the potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Methyl Oxolane-3-carboxylate with Significant Unreacted Starting Material.

Potential Cause: Incomplete reaction due to suboptimal reaction conditions or inappropriate choice of methylating agent.

Solution:

  • Re-evaluate Your Methylating Agent:

    • For Base-Sensitive Substrates: If your molecule contains base-sensitive functional groups, consider using diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane). These reagents react rapidly and cleanly with carboxylic acids under mild, neutral conditions to produce methyl esters with high yields.[1][2] The primary byproduct is nitrogen gas, simplifying purification.[3] However, be aware of the hazardous nature of diazomethane.[1]

    • For Acid-Sensitive Substrates: If your substrate is sensitive to acidic conditions, a base-catalyzed approach using methyl iodide (MeI) is a viable option.[4][5] Common bases include potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or DMSO.[5][6]

    • For General Applications (Fischer Esterification): This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or TsOH).[7][8] To drive the equilibrium towards the product, use a large excess of methanol or remove the water byproduct.[9][10]

  • Optimize Reaction Conditions:

    • Temperature: For Fischer esterification, refluxing in methanol is common.[5] However, for base-catalyzed reactions with MeI, prolonged heating can lead to side reactions.[5] Start at room temperature and gently heat if the reaction is sluggish.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid decomposition of the product or starting material.

Issue 2: Formation of a Significant Amount of a Higher Boiling Point Byproduct, Suspected to be a Dimer or Polymer.

Potential Cause: Ring-opening of the oxolane ring under harsh acidic or basic conditions. The oxolane ring, while generally stable, can be susceptible to cleavage under forcing conditions, especially in the presence of strong, non-nucleophilic acids or bases at elevated temperatures.[11][12]

Solution:

  • Employ Milder Reaction Conditions:

    • Avoid strong, non-volatile acids like sulfuric acid if possible. Consider using a milder acid catalyst like p-toluenesulfonic acid (TsOH) or an acidic resin that can be easily filtered off.[5]

    • For base-catalyzed methods, use a weaker base like potassium carbonate instead of stronger bases like sodium hydroxide or potassium hydroxide, which could promote ring-opening.

    • Conduct the reaction at the lowest effective temperature.

  • Choose a More Selective Methylating Agent:

    • Diazomethane or TMS-diazomethane are excellent choices here as they operate under neutral conditions, minimizing the risk of acid- or base-catalyzed ring-opening.[13][14]

Issue 3: Observation of Gas Evolution and a Lower Than Expected Yield, Suggesting Decarboxylation.

Potential Cause: Decarboxylation of the carboxylic acid, which can be promoted by heat. While simple carboxylic acids are generally stable, the presence of certain functional groups can lower the temperature at which decarboxylation occurs.[15][16]

Solution:

  • Maintain Low Reaction Temperatures: If you suspect decarboxylation, perform the methylation at a lower temperature. For sluggish reactions, it is preferable to extend the reaction time rather than increasing the temperature.

  • Avoid Strong Bases: Strong bases can facilitate decarboxylation by forming the carboxylate anion, which can then lose CO₂.[15] Using milder bases or switching to an acid-catalyzed method can mitigate this.

  • Consider the Stability of Your Substrate: If the oxolane ring is substituted with electron-withdrawing groups, this can increase the propensity for decarboxylation.[17] In such cases, extremely mild methylation conditions are necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when methylating oxolane-3-carboxylic acid?

A1: The main side reactions of concern are:

  • Esterification of other functional groups: If your molecule contains other acidic protons, such as phenols, these can also be methylated.[18]

  • Decarboxylation: Loss of CO₂ from the carboxylic acid moiety, particularly at elevated temperatures.[16][19]

  • Ring-opening of the oxolane ring: This can occur under harsh acidic or basic conditions, leading to the formation of linear byproducts or polymers.[11][12]

Q2: Which methylating agent offers the best balance of reactivity and safety?

A2: For many applications, trimethylsilyldiazomethane (TMS-diazomethane) offers an excellent balance. It is a safer, liquid alternative to the highly toxic and explosive diazomethane gas.[2][14] It reacts efficiently with carboxylic acids to give high yields of methyl esters under mild conditions.[20][21]

Q3: How can I effectively monitor the progress of my methylation reaction?

A3: The best method for monitoring the reaction will depend on the specific properties of your starting material and product.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the starting material, product, and any byproducts, giving you a clearer picture of the reaction's progress and the formation of side products.

Q4: What are the best practices for purifying the final product, methyl oxolane-3-carboxylate?

A4: The purification strategy will depend on the impurities present.

  • Extraction: A standard aqueous workup is typically the first step. If you used an acid catalyst, you'll wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid. If you used a base, a wash with a dilute acid (e.g., 1M HCl) may be necessary.

  • Chromatography: If there are non-polar impurities, column chromatography on silica gel is an effective purification method.

  • Distillation: If the product is volatile and the impurities are not, distillation can be a good option for purification.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[22]

Experimental Protocols

Protocol 1: Methylation using TMS-Diazomethane (A Mild and Efficient Method)

This protocol is adapted from established procedures for the methylation of carboxylic acids.[2]

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxolane-3-carboxylic acid (1.0 eq) in a mixture of anhydrous diethyl ether and methanol (a common ratio is 7:2).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TMS-Diazomethane: Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.2 eq) dropwise to the stirred solution. A yellow color should persist, indicating a slight excess of the reagent.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Quenching: Once the reaction is complete, cautiously add a few drops of acetic acid to quench the excess TMS-diazomethane until the yellow color disappears.

  • Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure to obtain the crude methyl oxolane-3-carboxylate.

  • Purification: Purify the crude product by silica gel chromatography or distillation as needed.

Protocol 2: Fischer Esterification (A Classic and Cost-Effective Method)

This protocol is a standard procedure for acid-catalyzed esterification.[7]

  • Reaction Setup: In a round-bottom flask, combine oxolane-3-carboxylic acid (1.0 eq) and a large excess of methanol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05 eq).

  • Reflux: Heat the mixture to reflux and maintain it at this temperature. Monitor the reaction by TLC or LC-MS.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude ester by distillation or chromatography.

Data Presentation

Table 1: Comparison of Common Methylation Methods for Carboxylic Acids

MethodMethylating AgentCatalyst/ConditionsAdvantagesDisadvantages
Diazomethane Methylation Diazomethane (CH₂N₂)None (reacts directly)High yield, clean reaction, mild conditions.[1]Highly toxic and explosive gas.[1]
TMS-Diazomethane (CH₃)₃SiCHN₂Methanol co-solventSafer than diazomethane, high yield, mild conditions.[2][14]Can form trimethylsilylmethyl ester artifacts.[14]
Fischer Esterification Methanol (MeOH)Strong acid (e.g., H₂SO₄)Inexpensive reagents, scalable.[7][8]Reversible reaction, harsh conditions can cause side reactions.[9][10]
Base-Catalyzed Methylation Methyl Iodide (MeI)Base (e.g., K₂CO₃)Good for acid-sensitive substrates.[4][6]MeI is toxic, potential for other nucleophilic sites to be alkylated.[23]
Dimethyl Carbonate (CH₃O)₂COBase (e.g., K₂CO₃)Nontoxic and green methylating reagent.[24]Requires higher temperatures (e.g., 90 °C).[24]

Visualizations

Diagram 1: General Workflow for Troubleshooting Methylation Reactions

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Optimization Low Yield Low Yield Analyze Reaction Conditions Analyze Reaction Conditions Low Yield->Analyze Reaction Conditions Side Products Side Products Characterize Byproducts Characterize Byproducts Side Products->Characterize Byproducts No Reaction No Reaction Check Reagent Quality Check Reagent Quality No Reaction->Check Reagent Quality Modify Temperature/Time Modify Temperature/Time Analyze Reaction Conditions->Modify Temperature/Time Change Methylating Agent Change Methylating Agent Characterize Byproducts->Change Methylating Agent Alter Solvent/Catalyst Alter Solvent/Catalyst Check Reagent Quality->Alter Solvent/Catalyst G cluster_0 Fischer Esterification (Acid-Catalyzed) cluster_1 Diazomethane Methylation A Carboxylic Acid B Protonation of Carbonyl A->B H+ C Nucleophilic Attack by MeOH B->C MeOH D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Water E->F G Deprotonation F->G H Methyl Ester G->H -H+ I Carboxylic Acid J Protonation of CH2N2 I->J CH2N2 K Carboxylate and Methyldiazonium Ion J->K L SN2 Attack by Carboxylate K->L M Methyl Ester + N2 L->M

Caption: A comparison of the reaction mechanisms for two common methylation methods.

References

  • Diazomethane makes methyl esters from carboxylic acids. (n.d.).
  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (n.d.).
  • 21.7: Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts.
  • Carboxylic acids react with diazomethane to yield A class 12 chemistry JEE_Main. (2024, June 12). Vedantu.
  • Methyl Iodide. (2022, November 1). Encyclopedia.pub.
  • TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. (2023, July 17). Tokyo Chemical Industry Co., Ltd.
  • Organic Chemistry-4. (n.d.). Kolkata.
  • Trimethylsilyldiazomethane - Common Organic Chemistry. (n.d.).
  • Trimethylsilyldiazomethane. (n.d.). In Wikipedia.
  • Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers.
  • Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids. (n.d.). PubMed.
  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. (2004, January). ResearchGate.
  • Efficiencies of acid and base-catalyzed methylation of vegetable oils by ambient mass spectrometry. (2013, September 11). SciELO.
  • Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? (2024, April 1). ResearchGate.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
  • Iodomethane. (n.d.). In Wikipedia.
  • Fischer–Speier esterification. (n.d.). In Wikipedia.
  • Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. (n.d.).
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor.
  • Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. (n.d.).
  • Decarboxylation. (n.d.). In Wikipedia.
  • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. (n.d.).
  • Fischer Esterification. (2021, February 23). J&K Scientific LLC.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (n.d.). PMC - NIH.
  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (n.d.).
  • Decarboxylation. (2022, May 20). Master Organic Chemistry.
  • Decarboxylation. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Purification of 2-Methyl-3-oxopentanoic Acid. (n.d.). Benchchem.
  • Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. (n.d.). Benchchem.
  • Ultrasound-Assisted Methyl Esterification of Carboxylic Acids Catalyzed by Polymer-Supported Triphenylphosphine. (n.d.). Organic Chemistry Portal.
  • A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis. (n.d.). Benchchem.
  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin.
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. (n.d.). PubMed.
  • Acid to Ester - Common Conditions. (n.d.).
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2025, August 6). ResearchGate.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). PMC.
  • Methyl ester formation by methylation. (2011, February 19). Sciencemadness Discussion Board.
  • WO2011113788A1 - Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid. (n.d.). Google Patents.

Sources

Optimization

improving enantiomeric excess in 4-Methyl-2-oxooxolane-3-carboxylic acid production

(Advanced Troubleshooting & Process Optimization Guide) Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with optimizing the e...

Author: BenchChem Technical Support Team. Date: March 2026

(Advanced Troubleshooting & Process Optimization Guide)

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with optimizing the enantiomeric excess (ee) and diastereomeric excess (de) of 4-methyl-2-oxooxolane-3-carboxylic acid (also known as 4-methyl-


-butyrolactone-3-carboxylic acid).

Strategic Pathway Visualization

The synthesis of enantiopure


-butyrolactones typically relies on three primary methodologies: transition-metal asymmetric hydrogenation, biocatalytic kinetic resolution, or classical diastereomeric salt formation.

G A Precursor: 4-Methyl-2-oxo-2,5-dihydrofuran -3-carboxylate (Butenolide) B Racemic 4-Methyl-2-oxooxolane -3-carboxylate A->B Achiral Reduction C Asymmetric Hydrogenation [Chiral Pd/Rh Catalysts] A->C H2, Chiral Ligand (Dynamic Control) D Enzymatic Kinetic Resolution [CALB / Lipases] B->D Enantioselective Hydrolysis E Diastereomeric Salt Resolution [Chiral Amines] B->E Salt Formation F Enantiopure (3S,4S) or (3R,4R) 4-Methyl-2-oxooxolane-3-carboxylic acid C->F >95% ee, Hydrolysis D->F E-value > 100 E->F Recrystallization & Acidification

Figure 1: Strategic pathways for achieving high enantiomeric excess in lactone synthesis.

Quantitative Method Comparison

MethodologyTypical YieldTypical ee (%)ScalabilityPrimary Failure Mode
Asymmetric Hydrogenation 85–95%92–98%ExcellentCatalyst poisoning via trace O₂ or moisture.
Enzymatic Resolution 40–48% (max 50%)>99%GoodProduct inhibition (acid accumulation).
Diastereomeric Salt 25–35%90–95%ModeratePoor crystallization / oiling out of salts.

Troubleshooting Guides & FAQs

Asymmetric Catalysis (Hydrogenation)

Q: My Pd- or Rh-catalyzed asymmetric hydrogenation of the butenolide precursor yields high conversion but poor enantiomeric excess (<70% ee). How can I improve this? A: Low enantioselectivity in the hydrogenation of tetrasubstituted or trisubstituted olefins (like 3-alkoxycarbonylfuran-2(5H)-ones) is typically caused by competing background achiral reduction or improper coordination geometry. As demonstrated in recent advancements in palladium-catalyzed asymmetric hydrogenation, achieving >95% ee requires strict control over the chiral ligand environment and solvent choice[1]. Actionable Fix: Lower the hydrogen pressure (e.g., from 50 bar to 10 bar) to slow down the background reaction and favor the stereocontrolled oxidative addition pathway. Switch from a coordinating solvent like Methanol to a non-coordinating fluorinated solvent like 2,2,2-Trifluoroethanol (TFE) to enhance catalyst-substrate binding.

Q: I am observing a severe drift in diastereomeric excess (de) during the workup of the hydrogenated product. Why is the cis/trans ratio changing? A: The C3 proton of 4-methyl-2-oxooxolane-3-carboxylic acid is highly acidic because it is flanked by a lactone carbonyl and a carboxylic acid (a


-dicarbonyl-like system). Under mildly basic or even prolonged neutral aqueous conditions, this stereocenter epimerizes.
Actionable Fix: If your target is the thermodynamically stable trans-isomer (where the C3 carboxyl and C4 methyl groups are anti to minimize steric clash), you can exploit this via Dynamic Kinetic Resolution (DKR)[2]. Treat the crude mixture with a catalytic amount of DBU in THF for 2 hours post-hydrogenation to intentionally equilibrate the mixture to >95% trans. If you require the kinetic cis-isomer, you must perform all workups under strictly acidic conditions (pH < 3) at 0°C to freeze the stereocenter.
Biocatalytic Resolution

Q: During the enzymatic kinetic resolution of the racemic ester using Candida antarctica Lipase B (CALB), the reaction stalls at 30% conversion instead of the theoretical 50%. A: This is a classic case of product inhibition. When hydrolyzing the ester to the acid, the local pH drops, which can denature the lipase. Alternatively, if you are running a transesterification, the reaction may have reached a thermodynamic equilibrium. Lipase-mediated transformations are highly effective for resolving


-butyrolactones, but they require driving forces to reach completion[3].
Actionable Fix: If performing a transesterification, use a vinyl ester (e.g., vinyl acetate) as the acyl donor; the byproduct is acetaldehyde, which tautomerizes and evaporates, rendering the reaction irreversible. If performing a hydrolysis, use a pH stat to continuously titrate the generated acid with 0.1 M NaOH, maintaining the pH at the enzyme's optimal 7.2.

Self-Validating Experimental Protocols

Protocol A: Transition-Metal Catalyzed Asymmetric Hydrogenation

Objective: Synthesize (3S,4S)-4-methyl-2-oxooxolane-3-carboxylate via Pd-catalyzed hydrogenation.

Step 1: Catalyst Preparation (Glovebox Required)

  • In an argon-filled glovebox, dissolve Pd(OCOCF₃)₂ (1.0 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%) in anhydrous TFE (2.0 mL). Stir for 30 minutes at room temperature to pre-form the active complex.

Step 2: Substrate Loading

  • Add the precursor 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate (10.0 mmol) to a high-pressure hydrogenation vial. Transfer the catalyst solution into the vial.

Step 3: Hydrogenation & In-Process Control (IPC 1)

  • Seal the vial, remove from the glovebox, and purge with H₂ gas (3 cycles). Pressurize to 15 bar H₂ and stir at 40°C for 12 hours.

  • Self-Validation Point (IPC 1): Withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-FID. Do not proceed until the starting material peak is <1% relative to the product peak.

Step 4: Thermodynamic Equilibration

  • Depressurize the reactor. Add DBU (0.5 mmol, 5 mol%) to the crude mixture and stir for 2 hours at room temperature to epimerize any cis-isomer to the thermodynamically favored trans-isomer.

Step 5: Stereochemical Validation (IPC 2)

  • Self-Validation Point (IPC 2): Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). Confirm the ee is >95% and de is >98%. If ee is low, verify the inertness of your glovebox atmosphere, as trace O₂ oxidizes the phosphine ligand, leading to achiral background reduction.

Protocol B: Enzymatic Kinetic Resolution via CALB

Objective: Resolve racemic 4-methyl-2-oxooxolane-3-carboxylate to yield the enantiopure acid and unreacted ester.

Step 1: Reaction Setup

  • Suspend racemic 4-methyl-2-oxooxolane-3-carboxylate (20.0 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.2).

  • Add immobilized CALB (Novozym 435, 10% w/w relative to substrate).

Step 2: Hydrolysis & Monitoring (IPC 1)

  • Stir the suspension gently at 35°C. Use an automated pH stat to maintain pH 7.2 by adding 0.5 M NaOH.

  • Self-Validation Point (IPC 1): Monitor the volume of NaOH consumed. The reaction is exactly at 50% conversion when 20.0 mL of 0.5 M NaOH has been added. Stop the reaction immediately by filtering off the immobilized enzyme.

Step 3: Separation

  • Extract the aqueous layer with MTBE (3 x 20 mL) to recover the unreacted highly enantioenriched ester.

  • Acidify the aqueous layer to pH 2.0 using 2 M HCl, and extract with EtOAc (3 x 20 mL) to recover the enantiopure 4-methyl-2-oxooxolane-3-carboxylic acid.

References

  • Zhang et al. "Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones." Chinese Journal of Catalysis / DICP. Available at:[1]

  • Takahata, H., et al. "New Synthesis of All Four Isomers of 3-Hydroxy-4-methyl-.gamma.-butyrolactone by Stereoselective Intramolecular Lactonization." The Journal of Organic Chemistry. Available at:[3]

  • "Asymmetric hydrogenation of industrially relevant substrates." AIR Unimi. Available at:[2]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-Methyl-2-oxooxolane-3-carboxylic acid for Long-Term Storage

Welcome to the technical support center for 4-Methyl-2-oxooxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the lo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methyl-2-oxooxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage and handling of this valuable synthetic intermediate. As a molecule combining the functionalities of a β-keto acid and a γ-lactone, its stability is of paramount importance for the integrity and reproducibility of your experimental outcomes. This document provides troubleshooting advice and frequently asked questions to ensure you can maintain the purity and efficacy of your compound over time.

Understanding the Instability of 4-Methyl-2-oxooxolane-3-carboxylic acid

The chemical structure of 4-Methyl-2-oxooxolane-3-carboxylic acid contains two key functionalities that contribute to its inherent instability: a β-keto acid moiety and a lactone (cyclic ester) ring. These structural features make the molecule susceptible to two primary degradation pathways:

  • Decarboxylation: As a β-keto acid, the compound is prone to losing carbon dioxide (CO₂) from the carboxylic acid group, particularly when heated.[1][2] This reaction is often facile and can occur spontaneously over time, even at ambient temperatures.[1]

  • Hydrolysis: The lactone ring is a cyclic ester and is susceptible to hydrolysis, where the ring is opened by reaction with water to form a γ-hydroxy carboxylic acid. This process can be catalyzed by both acids and bases.[3][4]

A thorough understanding of these degradation pathways is critical for developing effective storage and handling strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 4-Methyl-2-oxooxolane-3-carboxylic acid?

A1: The two main degradation products correspond to the decarboxylation and hydrolysis pathways. Decarboxylation results in the formation of 4-methyl-dihydrofuran-2(3H)-one, while hydrolysis yields 4-hydroxy-2-methyl-3-oxopentanoic acid.

Q2: What is the ideal temperature for long-term storage?

A2: For long-term stability, it is highly recommended to store 4-Methyl-2-oxooxolane-3-carboxylic acid at -20°C or, preferably, -80°C .[5] Studies on analogous unstable compounds like acetoacetate have shown a significant reduction in degradation at lower temperatures. For instance, at -20°C, a considerable loss of acetoacetate was observed within a week, with almost complete degradation after 40 days.[5] In contrast, at -80°C, the degradation was much slower, with only a minor loss over the same period.[5]

Q3: How does the physical form (solid vs. solution) affect stability?

A3: In its solid, crystalline form, 4-Methyl-2-oxooxolane-3-carboxylic acid is generally more stable than when in solution.[6] In the solid state, molecular mobility is restricted, which slows down degradation reactions. When in solution, factors such as the solvent type and pH play a significant role in stability.

Q4: What type of container should I use for storage?

A4: The compound should be stored in a tightly sealed, inert container to protect it from moisture and air. Amber glass vials are recommended to shield the compound from light, as some organic molecules can be susceptible to photodegradation.[6] For added protection, especially for long-term storage, consider storing the vials within a desiccator containing a suitable drying agent.

Q5: I need to prepare a stock solution. What is the best solvent to use for short-term storage?

A5: To minimize degradation in solution, it is advisable to use a dry, aprotic solvent. Anhydrous solvents such as toluene or tetrahydrofuran (THF) are good choices as they will not participate in the hydrolysis of the lactone ring.[3] It is crucial to use freshly opened, high-purity anhydrous solvents. If an aqueous buffer is required for your experiment, prepare the solution immediately before use and keep it on ice.

Q6: How does pH affect the stability of the compound in aqueous solutions?

A6: The stability of 4-Methyl-2-oxooxolane-3-carboxylic acid in aqueous solutions is pH-dependent. Acidic conditions can accelerate the hydrolysis of the lactone ring.[7] Conversely, maintaining a neutral to slightly alkaline pH can help stabilize the β-keto acid moiety by keeping it in its deprotonated carboxylate form, which is less prone to decarboxylation.[1] However, strongly basic conditions can also promote hydrolysis. If you must use an aqueous solution, a buffer with a pH around 7.0-7.5 is a reasonable compromise for short-term handling, but stability should be verified under your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreased purity observed in a new batch of the compound. Improper shipping or storage conditions during transit.Immediately upon receipt, store the compound at -80°C. Before use, perform a purity check using a validated analytical method such as HPLC or GC-MS.
Inconsistent experimental results using an older batch. Gradual degradation of the compound over time, even under recommended storage conditions.It is best practice to use a fresh batch of the compound for critical experiments. If an older batch must be used, its purity should be re-assessed before use. Consider re-purification if significant degradation has occurred.
Unexpected peaks in HPLC or GC analysis. Degradation of the compound in the analytical sample.Ensure that the sample preparation for analysis minimizes exposure to heat and moisture. For GC analysis, derivatization is often necessary to improve thermal stability and prevent on-column degradation.[1] For HPLC, use a cooled autosampler if available and analyze samples as quickly as possible after preparation.
Low yield in a reaction where the compound is a starting material. Degradation of the compound before or during the reaction.Ensure all solvents and reagents are anhydrous, especially if the reaction is run at elevated temperatures.[4] If possible, add the compound to the reaction mixture at a lower temperature.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Upon receipt, immediately place the container of 4-Methyl-2-oxooxolane-3-carboxylic acid in a -80°C freezer.

  • For optimal protection against moisture, place the sealed container inside a secondary container with a desiccant.

  • Maintain a detailed inventory, noting the date of receipt and each time the container is opened.

  • When accessing the compound, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • After dispensing the required amount, tightly reseal the container, purge with an inert gas like argon or nitrogen if possible, and promptly return it to the -80°C freezer.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general guideline for developing a stability-indicating HPLC method.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 7.0) and a polar organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (to be determined empirically, but a starting point could be around 210 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the initial mobile phase composition. Prepare the sample fresh and keep it cool until injection.

  • Analysis: Inject the sample and monitor for the appearance of new peaks or a decrease in the main peak area over time in stability studies. The primary degradation products (decarboxylated and hydrolyzed forms) should have different retention times from the parent compound.

Visualization of Degradation Pathways and Stability Workflow

Degradation Pathways

DegradationPathways cluster_decarboxylation Decarboxylation Pathway cluster_hydrolysis Hydrolysis Pathway A 4-Methyl-2-oxooxolane- 3-carboxylic acid B 4-Methyl-dihydrofuran-2(3H)-one A->B Heat CO2 CO₂ C 4-Methyl-2-oxooxolane- 3-carboxylic acid D 4-Hydroxy-2-methyl- 3-oxopentanoic acid C->D Acid or Base H2O H₂O StabilityWorkflow start Receive/Synthesize Compound initial_analysis Initial Purity Analysis (HPLC/GC-MS) start->initial_analysis storage Store under Recommended Conditions (-80°C, Dry, Dark, Inert Atmosphere) initial_analysis->storage periodic_testing Periodic Purity Re-assessment (e.g., every 6 months) storage->periodic_testing compare Compare Purity to Initial Value periodic_testing->compare stable Compound is Stable Continue Storage compare->stable Purity > 95% degraded Significant Degradation Detected compare->degraded Purity < 95% troubleshoot Troubleshoot Storage/Handling Consider Re-purification degraded->troubleshoot

Caption: Recommended workflow for ensuring the long-term stability of the compound.

References

  • Cuesta, S., et al. (2005). Reactivity of lactones and GHB formation. PubMed. Retrieved March 7, 2026, from [Link]

  • Organic Acid Standard Operating Procedure. (n.d.). Washington Nanofabrication Facility. Retrieved March 7, 2026, from [Link]

  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021, October 29). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Dolbier, W. R. Jr., et al. (1998). A Kinetic Study of the Thermal Decarboxylation of alpha,alpha-Difluoro beta-Lactones. The Journal of Organic Chemistry.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved March 7, 2026, from [Link]

  • Acid Handling. (n.d.). University of California, Santa Barbara. Retrieved March 7, 2026, from [Link]

  • Rami, A., et al. (2014). Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ciolino, L. A., et al. (2000). Hydrolysis of GBL (open circles) and esterification of GHB (filled circles) in pH 2.0 buffer. ResearchGate. Retrieved March 7, 2026, from [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Journal of Applied Pharmaceutical Science. Retrieved March 7, 2026, from [Link]

  • A theoretical question. (2023, August 28). Sciencemadness Discussion Board. Retrieved March 7, 2026, from [Link]

  • Gas chromatography-mass spectrometry-based quantitative method using tert-butyldimethylsilyl derivatization for plasma levels of free amino acids and related metabolites in Japanese Black cattle. (2024, January 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS. Retrieved March 7, 2026, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • 9.4: β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. (1993). PubMed. Retrieved March 7, 2026, from [Link]

  • Kinetic study on the hydrogenation of dimethyl succinate to γ-butyrolactone. (2025, May 2). PubMed Central (PMC). Retrieved March 7, 2026, from [Link]

  • Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals. (2025, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Kinetic Modeling for the Gas-Phase Hydrogenation of the LOHC γ-Butyrolactone–1,4-Butanediol on a Copper-Zinc Catalyst. (2022, September 26). MDPI. Retrieved March 7, 2026, from [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip. Retrieved March 7, 2026, from [Link]

  • How to Handle Strong Acids in the Lab. (2023, March 7). Bitesize Bio. Retrieved March 7, 2026, from [Link]

  • Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. (2019, April 3). PubMed Central (PMC). Retrieved March 7, 2026, from [Link]

  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. (n.d.). PubMed Central (PMC). Retrieved March 7, 2026, from [Link]

  • Recent advances in the transesterification of β-keto esters. (2023, May 8). CORA. Retrieved March 7, 2026, from [Link]

  • Mastering β-keto esters. (2015, September 14). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Identifying Degradation Products of 4-Methyl-2-oxooxolane-3-carboxylic acid

Overview Welcome to the Technical Support Center for 4-Methyl-2-oxooxolane-3-carboxylic acid (IUPAC: 4-methyl-2-oxotetrahydrofuran-3-carboxylic acid; commonly referred to as 3-carboxy-4-methyl- -butyrolactone). Designed...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center for 4-Methyl-2-oxooxolane-3-carboxylic acid (IUPAC: 4-methyl-2-oxotetrahydrofuran-3-carboxylic acid; commonly referred to as 3-carboxy-4-methyl-


-butyrolactone). Designed for researchers, analytical scientists, and drug development professionals, this guide addresses the inherent instability of this 

-carboxy lactone and provides field-proven, self-validating protocols to ensure analytical integrity.
Section 1: Mechanistic Understanding of Degradation (The "Why")

Q1: Why does my sample of 4-Methyl-2-oxooxolane-3-carboxylic acid degrade during routine storage or LC-MS analysis?

A: As a Senior Application Scientist, I frequently encounter this issue. The instability is structurally deterministic. 4-Methyl-2-oxooxolane-3-carboxylic acid is an


-carboxy lactone, making it a cyclic equivalent of a 

-keto acid. This specific structural motif is highly susceptible to two primary degradation pathways depending on the microenvironment:
  • Thermal Decarboxylation: The carboxylic acid at the C3 position (

    
     to the lactone carbonyl) undergoes facile decarboxylation upon heating or in acidic environments. The reaction proceeds via a cyclic six-membered transition state, releasing 
    
    
    
    and yielding 4-methyl-dihydrofuran-2(3H)-one (4-methyl-
    
    
    -butyrolactone).
  • Hydrolytic Ring-Opening: The strained

    
    -lactone ring is susceptible to nucleophilic attack by water, a process heavily accelerated by basic pH (pH > 7). This yields 2-carboxy-3-methyl-4-hydroxybutanoic acid .
    

Causality Check: If your LC-MS mobile phase contains 0.1% Formic Acid (pH ~2.7) and your source temperature is high (e.g., ESI at 300°C), thermal decarboxylation in the source is almost guaranteed.

DegradationPathways Parent 4-Methyl-2-oxooxolane- 3-carboxylic acid (Intact) Decarb 4-Methyl-dihydrofuran- 2(3H)-one (Decarboxylation Product) Parent->Decarb Heat / Acidic pH (-CO2) Hydro 2-Carboxy-3-methyl- 4-hydroxybutanoic acid (Hydrolysis Product) Parent->Hydro Basic pH / H2O (Ring Opening) Both 3-Methyl-4-hydroxybutanoic acid (Hydrolysis + Decarboxylation) Decarb->Both Basic pH / H2O (Ring Opening) Hydro->Both Heat / Acidic pH (-CO2)

Degradation pathways of 4-Methyl-2-oxooxolane-3-carboxylic acid via decarboxylation and hydrolysis.

Section 2: Analytical Troubleshooting & Identification

Q2: How can I differentiate between the intact molecule and its degradation products using LC-MS/MS?

A: The key is tracking the precise mass shifts and understanding in-source fragmentation versus true degradation.

  • Intact Mass: The exact mass of 4-Methyl-2-oxooxolane-3-carboxylic acid (

    
    ) is 144.0423 Da.
    
  • Decarboxylation: Loss of

    
     (-44 Da). The product (
    
    
    
    ) has an exact mass of 100.0524 Da.
  • Hydrolysis: Addition of

    
     (+18 Da). The product (
    
    
    
    ) has an exact mass of 162.0528 Da.

Mass Spectrometry Identification Table

Compound StateFormulaExact Mass (Da)Expected ESI IonDiagnostic MS/MS FragmentsPrimary Cause
Intact

144.0423143.03

99.04 (-

), 55.02
N/A (Stable at -80°C)
Decarboxylated

100.0524101.06

83.05 (-

), 55.02
High Temp / Acidic pH
Hydrolyzed

162.0528161.04

143.03 (-

), 117.05
Aqueous / Basic pH
Fully Degraded

118.0630117.05

99.04 (-

), 73.03
Prolonged Basic + Heat

Q3: My LC-MS chromatogram shows a peak at m/z 101.06 [M+H]+ at the exact same retention time as my intact mass. What is happening?

A: This is a classic case of in-source decarboxylation . Because the intact molecule and the decarboxylated fragment co-elute (they have the exact same chromatographic retention time), the decarboxylation is happening inside the mass spectrometer's ionization source due to high desolvation temperatures, not in your sample vial. Solution: Lower your ESI capillary/desolvation temperature (e.g., from 350°C to 200°C) and reduce the cone voltage. If the peak at m/z 101.06 elutes earlier or later than the intact mass, then the degradation occurred in the sample vial prior to injection.

Section 3: Self-Validating Experimental Protocols

Q4: How do I establish a reliable sample preparation workflow that prevents hydrolysis and decarboxylation?

A: To ensure trustworthiness in your analytical results, you must implement a self-validating protocol that quenches degradation. The


-lactone ring is highly sensitive to pH. As demonstrated in [1], basic conditions cause rapid ring opening, while acidic conditions stabilize the lactone but promote decarboxylation if heated.

Protocol: Stabilized Extraction and Analysis Workflow Objective: Extract 4-Methyl-2-oxooxolane-3-carboxylic acid from biological matrices while preventing both hydrolysis and decarboxylation.

  • Step 1: Matrix Quenching (Temperature Control)

    • Action: Immediately snap-freeze samples in liquid nitrogen. Thaw only on wet ice (0-4°C).

    • Causality: Low temperatures exponentially decrease the kinetics of both hydrolysis and thermal decarboxylation.

  • Step 2: pH-Controlled Extraction (The "Goldilocks" Zone)

    • Action: Use a crash solvent of 80:20 Acetonitrile:Water buffered to pH 4.5 using 10 mM Ammonium Acetate.

    • Causality: At pH > 7, [2]. At pH < 3, the

      
      -carboxylic acid is fully protonated, increasing susceptibility to decarboxylation during ionization. pH 4.5 perfectly balances lactone stability with acid retention.
      
  • Step 3: Protein Precipitation & Centrifugation

    • Action: Vortex for 30 seconds at 4°C. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Step 4: LC-MS/MS Injection (Cold Autosampler)

    • Action: Transfer supernatant to vials in an autosampler strictly maintained at 4°C. Use a rapid UHPLC gradient (under 5 minutes) to minimize column residence time.

  • Step 5: Self-Validation Check

    • Action: Spike a stable isotope-labeled internal standard (e.g.,

      
      -labeled analog) at Step 1. If the ratio of intact to degraded internal standard changes across the run, your quenching has failed, invalidating the batch.
      

ExtractionWorkflow Sample Biological Sample Quench Snap Freeze (Liquid N2) Sample->Quench Extract Extraction ACN:H2O (pH 4.5) Quench->Extract Centrifuge Centrifuge (4°C, 15k x g) Extract->Centrifuge Analyze UHPLC-MS/MS (Cold Autosampler) Centrifuge->Analyze

Self-validating extraction workflow optimized for alpha-carboxy lactone stability.

Section 4: Advanced Troubleshooting FAQs

Q5: I am trying to synthesize or isolate this compound, but I keep getting a mixture of the lactone and the open-ring hydroxy acid. How do I force ring closure?

A: The equilibrium between the


-hydroxy acid and the 

-lactone is highly pH-dependent. To force lactonization (ring closure) of 2-carboxy-3-methyl-4-hydroxybutanoic acid back to 4-Methyl-2-oxooxolane-3-carboxylic acid:
  • Acidify the aqueous mixture to pH ~2 using dilute HCl.

  • Extract immediately with an organic solvent like ethyl acetate or dichloromethane. The [3], whereas the open-ring acid prefers the aqueous layer. By extracting the lactone as it forms, you continuously drive the equilibrium toward ring closure via Le Chatelier's Principle.

  • Caution: Do not apply heat during the concentration of the organic layer, or you will trigger decarboxylation. Evaporate under a gentle stream of nitrogen at room temperature.

References
  • Ciolino, L. A., et al. "The chemical interconversion of GHB and GBL: Forensic issues and implications." Journal of Forensic Sciences, 2001. URL: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Gamma-butyrolactone Monograph." 2005. URL: [Link]

  • Zvosec, D. L., et al. "Gamma-hydroxybutyrate / Butyric Acid." Academia.edu, 2017. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7302, Gamma-Butyrolactone." PubChem, 2023. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: Diastereomeric Profiling of 4-Methyl-2-oxooxolane-3-carboxylic Acid

This guide provides an in-depth technical analysis for the structural elucidation of 4-Methyl-2-oxooxolane-3-carboxylic acid (also referred to as 4-methyl-paraconic acid). Unlike standard spectral libraries that list sta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for the structural elucidation of 4-Methyl-2-oxooxolane-3-carboxylic acid (also referred to as 4-methyl-paraconic acid).

Unlike standard spectral libraries that list static peaks, this guide focuses on the comparative analysis of diastereomers (cis vs. trans) , as the stereochemical assignment at C3 and C4 is the primary challenge in synthesizing this scaffold for natural product derivatives (e.g., methylenolactocin, phaseolinic acid).

Executive Summary & Core Challenge

The Molecule: 4-Methyl-2-oxooxolane-3-carboxylic acid is a


-butyrolactone with two contiguous chiral centers (C3 and C4).
The Challenge:  Synthetic routes (e.g., succinate condensations) often yield a mixture of diastereomers. Distinguishing the cis-isomer (syn-facial) from the trans-isomer (anti-facial) is critical for biological activity.
The Solution:  This guide compares the scalar coupling constants (

) and NOE correlations to unequivocally assign stereochemistry.

Experimental Protocol (Self-Validating)

To ensure reproducible spectral data, follow this specific preparation protocol. The choice of solvent is not arbitrary; it determines whether you can resolve the critical coupling constants.

Step 1: Solvent Selection
  • Primary Recommendation: CDCl

    
     (Chloroform-d) 
    
    • Why: In non-polar solvents, the carboxylic acid dimerizes, preventing rapid exchange broadening. Crucially, CDCl

      
       typically maximizes the conformational difference between cis and trans isomers, yielding distinct 
      
      
      
      -values.
  • Alternative: DMSO-d

    
     
    
    • Warning: While DMSO dissolves the compound well, it can solvate the carboxylic acid and alter the ring pucker (envelope conformation). Literature suggests that in DMSO,

      
       for both isomers may converge to ~3-4 Hz, making assignment impossible by 1D NMR alone.
      
Step 2: Sample Preparation
  • Mass: Dissolve 10–15 mg of the crude acid in 0.6 mL CDCl

    
    .
    
  • Drying: Filter through a small plug of anhydrous Na

    
    SO
    
    
    
    directly into the NMR tube. (Water peaks can obscure the H3/H4 multiplets).
  • Acquisition:

    • 1H: Minimum 64 scans (to resolve small impurity peaks).

    • NOESY: Mixing time (

      
      ) of 500–800 ms.
      

Comparative Analysis: Cis vs. Trans Isomers[1][2][3][4][5][6]

The following data compares the two diastereomers. Note that chemical shifts (


) are approximate and relative, but the coupling trends  are definitive.
A. The Diagnostic Signals (1H NMR)
ProtonPositionCis-Isomer CharacteristicsTrans-Isomer CharacteristicsMechanistic Insight
H3

to COOH

3.5 – 3.7 ppm
Doublet (d)

Hz

3.2 – 3.5 ppm
Doublet (d)

Hz
The cis isomer typically adopts a conformation with a dihedral angle

(large

). The trans isomer has

(smaller

according to Karplus curve).
H4

to COOH

2.6 – 2.9 ppm
Complex Multiplet

2.4 – 2.7 ppm
Complex Multiplet
H4 is shielded in the trans isomer due to reduced steric compression from the COOH group.
CH

C4-Methyl

1.2 – 1.4 ppm
Doublet (d)

1.1 – 1.3 ppm
Doublet (d)
Methyl shifts are often similar, but the cis-methyl is often slightly deshielded by the syn-COOH.
H5a/b

-Lactone

4.0 – 4.5 ppm
dd or ddd

3.9 – 4.4 ppm
dd or ddd
Distinct diastereotopic splitting (

Hz) is observed in both, but chemical shift dispersion (

) is often larger in the cis isomer.
B. The "Golden Standard" Validation (NOESY)

If


-coupling is ambiguous (e.g., due to peak overlap or solvent effects), NOESY provides the final verdict.
  • Cis-Isomer: Strong NOE correlation between H3 and H4 . (Protons are on the same face).

  • Trans-Isomer: NO correlation between H3 and H4. Instead, look for NOE between H3 and the CH

    
     group  (indicating H3 and Methyl are cis, therefore H3 and H4 are trans).
    

Derivative Comparison: Acid vs. Methyl Ester

Researchers often convert the acid to a methyl ester (using diazomethane or MeOH/H


SO

) to simplify purification.
FeatureParent Acid (Target)Methyl Ester (Derivative)
COOH Proton Broad singlet, 10–12 ppm (often invisible).Absent.
Methoxy Group Absent.Singlet (s),

~3.75 ppm.
Resolution H3/H4 often broadened by exchange.H3/H4 sharpens significantly.
Utility Required for biological assays.[1]Preferred for structural characterization.

Decision Logic & Workflow

The following diagram illustrates the logical workflow for assigning the stereochemistry of your synthesized product.

NMR_Workflow Sample Crude Reaction Mixture (Paraconic Acid Deriv.) Solvent Dissolve in CDCl3 (Avoid DMSO for J-analysis) Sample->Solvent H1_NMR Acquire 1H NMR Focus on 3.2 - 3.8 ppm (H3) Solvent->H1_NMR Check_J Measure J(H3-H4) H1_NMR->Check_J Large_J J = 8 - 10 Hz Check_J->Large_J High Coupling Small_J J = 4 - 6 Hz Check_J->Small_J Low Coupling NOESY_Check Run NOESY / ROESY Large_J->NOESY_Check If ambiguous Assign_Cis ASSIGNMENT: Cis-Isomer (Syn) (Thermodynamic Product) Large_J->Assign_Cis Likely Small_J->NOESY_Check If ambiguous Assign_Trans ASSIGNMENT: Trans-Isomer (Anti) (Kinetic Product) Small_J->Assign_Trans Likely NOESY_Check->Assign_Cis H3 <-> H4 Correlation NOESY_Check->Assign_Trans H3 <-> CH3 Correlation

Caption: Analytical workflow for stereochemical assignment of 4-methyl-2-oxooxolane-3-carboxylic acid.

References

  • Stereoselective Synthesis of Paraconic Acids

    • Title: Efficient Stereoselective Synthesis of the Enantiomers of Highly Substituted Paraconic Acids.
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

    • Relevance: Establishes the foundational NMR data for paraconic acid derivatives and the thermodynamic preference for cis-isomers in specific cycliz
  • Solvent Effects on Coupling Constants

    • Title: Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.
    • Source: MDPI (Molbank).
    • URL:[Link][2][3]

    • Relevance: Provides experimental evidence that in lactone/isocoumarin acids can converge in DMSO-d6 (approx 3.3 Hz) while separating in CDCl3, validating the solvent protocol in this guide.
  • General Lactone NMR Interpretation: Title: Spectroscopic Comparison of Tetrahydrofuran-3-carboxylic Acid Diastereomers. Source: BenchChem Technical Guides. Relevance: Supports the assignment of the H3 proton as the most deshielded methine due to the anisotropic effect of the carbonyl and carboxylic acid.

Sources

Comparative

mass spectrometry fragmentation patterns of 4-Methyl-2-oxooxolane-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methyl-2-oxooxolane-3-carboxylic Acid Executive Summary This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methyl-2-oxooxolane-3-carboxylic Acid

Executive Summary

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns for 4-Methyl-2-oxooxolane-3-carboxylic acid (C₆H₈O₄, Molecular Weight: 144.12 g/mol ), a substituted γ-butyrolactone derivative. As a molecule combining a lactone, a carboxylic acid, and a chiral center, its structural elucidation is critical for applications in synthetic chemistry and drug development. This document serves as a predictive framework for researchers, comparing the fragmentation behaviors under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques. By understanding the characteristic cleavages, neutral losses, and rearrangements, scientists can more effectively identify this molecule and its analogues in complex mixtures, validate synthetic products, and perform structural characterization.

Introduction: The Structural Challenge

4-Methyl-2-oxooxolane-3-carboxylic acid is a multifunctional organic compound built upon the γ-butyrolactone scaffold, a motif present in various natural products and signaling molecules. The presence of both a cyclic ester (lactone) and a carboxylic acid functional group dictates a rich and complex fragmentation landscape in mass spectrometry. Accurate interpretation of its mass spectrum is paramount for confirming its identity and purity.

This guide leverages established fragmentation principles of carboxylic acids, esters, and cyclic ethers to construct a detailed predictive map of its behavior under mass spectrometric analysis.[1][2] We will compare the extensive fragmentation typical of Electron Ionization (EI), which is invaluable for creating a reproducible fingerprint, with the controlled, structurally informative fragmentation from Collision-Induced Dissociation (CID) in Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The latter is particularly useful for analyzing the molecule in both its protonated ([M+H]⁺) and deprotonated ([M-H]⁻) states, mimicking physiological or liquid chromatography conditions.

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of 4-Methyl-2-oxooxolane-3-carboxylic acid is governed by the relative stabilities of the resulting ions and neutral losses. The lactone ring, the carboxylic acid group, and the methyl substituent each provide distinct and predictable cleavage points.

Electron Ionization (EI) Fragmentation

Under high-energy EI (typically 70 eV), the molecular ion (M⁺• at m/z 144) will be formed, which may be of low abundance due to the molecule's propensity to fragment readily. The fragmentation pattern will be complex, providing a detailed structural fingerprint.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage: The most significant cleavages will occur adjacent to the two carbonyl groups.

    • Loss of the Carboxyl Group (•COOH): Cleavage of the C3-C(OOH) bond results in the loss of a 45 Da radical, leading to a fragment at m/z 99 . This ion represents the stable acylium ion of the lactone ring.[1]

    • Loss of the Methyl Group (•CH₃): Cleavage of the C4-C(H₃) bond results in the loss of a 15 Da radical, yielding a fragment at m/z 129 .

  • Lactone Ring Opening and Subsequent Cleavages: The lactone ring can undergo cleavage, often initiated by the loss of a stable neutral molecule.

    • Loss of CO₂: Decarboxylation from the carboxylic acid group can lead to a fragment at m/z 100 .

    • Loss of CO: Loss of carbon monoxide from the lactone ring is a common pathway for cyclic esters, which could lead to various subsequent fragments.[3]

  • McLafferty Rearrangement: The carbonyl oxygen of the carboxylic acid can abstract a γ-hydrogen. In this molecule, hydrogens on the C5 (oxolane ring) are available. This rearrangement would lead to the elimination of a neutral alkene and the formation of a characteristic radical cation. For this specific structure, a rearrangement involving the lactone carbonyl is more sterically plausible, leading to a fragment at m/z 86 by loss of propene from a ring-opened isomer. A classic McLafferty rearrangement involving the carboxylic acid group would result in a fragment at m/z 102 .[4][5]

Diagram: Predicted EI-MS Fragmentation Pathway

EI_Fragmentation M [C₆H₈O₄]⁺• m/z 144 frag99 [C₅H₇O₂]⁺ m/z 99 M->frag99 - •COOH (45) frag129 [C₅H₅O₄]⁺ m/z 129 M->frag129 - •CH₃ (15) frag100 [C₅H₈O₂]⁺• m/z 100 M->frag100 - CO₂ (44) frag86 [C₃H₂O₄]⁺• m/z 86 M->frag86 Rearrangement - C₃H₆ (42) frag43 [C₂H₃O]⁺ m/z 43 frag99->frag43 - C₂H₂O₂ (56)

Caption: Predicted major fragmentation pathways for 4-Methyl-2-oxooxolane-3-carboxylic acid under Electron Ionization (EI).

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that primarily generates protonated molecules [M+H]⁺ (m/z 145) in positive ion mode or deprotonated molecules [M-H]⁻ (m/z 143) in negative ion mode. Tandem MS (MS/MS) of these precursor ions reveals structurally significant fragmentation patterns through Collision-Induced Dissociation (CID).

Protonation is most likely to occur at the carbonyl oxygen of the lactone, as it is generally more basic than the carboxylic acid oxygen.[6]

  • Loss of Water (H₂O): A facile loss of water (18 Da) from the protonated carboxylic acid group is highly expected, leading to a prominent fragment at m/z 127 . This is a common fragmentation for protonated γ-lactone derivatives.[6][7]

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium ion can lose CO (28 Da) from the lactone ring, producing a fragment at m/z 99 .

  • Combined Loss of H₂O and CO₂: A sequential or concerted loss of water and carbon dioxide (total 62 Da) could result in a fragment at m/z 83 .

Diagram: Predicted ESI-MS/MS (+) Fragmentation ```dot digraph "ESI_Positive_Fragmentation" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=true, overlap=false, size="10,6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M_H [label="[M+H]⁺\nm/z 145", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag127 [label="[C₆H₇O₃]⁺\nm/z 127"]; frag99_esi [label="[C₅H₇O₂]⁺\nm/z 99"]; frag83 [label="[C₅H₇O]⁺\nm/z 83"];

M_H -> frag127 [label="- H₂O (18)"]; frag127 -> frag99_esi [label="- CO (28)"]; M_H -> frag83 [label="- H₂O, CO₂ (62)"]; }

Caption: Primary fragmentation pathways for the deprotonated molecule [M-H]⁻ in negative mode ESI-MS/MS.

Summary of Predicted Fragments

The following table summarizes the key predicted fragments and their origins, allowing for a direct comparison between ionization methods.

Ionization ModePrecursor Ion (m/z)Predicted Fragment (m/z)Neutral Loss / Radical LostProposed Fragmentation Pathway
EI 144 (M⁺•)129•CH₃ (15)α-Cleavage
100CO₂ (44)Decarboxylation
99•COOH (45)α-Cleavage of carboxyl group
86C₃H₆ (42)McLafferty-type Rearrangement
ESI (+) CID 145 ([M+H]⁺)127H₂O (18)Loss of water from protonated acid
99H₂O + CO (46)Sequential loss of water and CO
83H₂O + CO₂ (62)Combined loss from precursor
ESI (-) CID 143 ([M-H]⁻)99CO₂ (44)Decarboxylation of carboxylate
128•CH₃ (15)Radical loss

Experimental Protocols

To validate these predictions, standardized analytical methods are required. The following protocols provide a self-validating framework for acquiring high-quality mass spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Rationale: GC is an ideal separation technique for relatively volatile and thermally stable compounds like the target molecule (or its derivatized form), and its coupling with an EI source provides reproducible, library-searchable mass spectra.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent like ethyl acetate or methanol.

    • Optional Derivatization: For improved volatility and thermal stability, the carboxylic acid can be derivatized (e.g., methylation with diazomethane or silylation with BSTFA). This choice fundamentally alters the fragmentation pattern and must be noted.

  • GC Instrument Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Instrument Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Diagram: GC-MS Experimental Workflow

Caption: A streamlined workflow for the analysis of the target compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

Rationale: LC-MS is ideal for analyzing the compound in its native state without derivatization and allows for controlled fragmentation experiments (MS/MS) to confirm structural features.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of the analyte in a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).

  • LC Instrument Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same modifier.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Instrument Conditions:

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments.

    • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

    • Gas Temperature: 325°C.

    • MS1 Scan: Scan from m/z 50 to 300 to find the precursor ions ([M+H]⁺ at m/z 145 and [M-H]⁻ at m/z 143).

    • MS2 Product Ion Scan: Select the precursor ions (m/z 145 or 143) and fragment using Collision-Induced Dissociation (CID) with nitrogen gas. Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.

Conclusion

The structural elucidation of 4-Methyl-2-oxooxolane-3-carboxylic acid via mass spectrometry is a multi-faceted process that benefits from a comparative approach. Electron Ionization provides a complex but reproducible fragmentation fingerprint characterized by α-cleavages and rearrangements. In contrast, Electrospray Ionization allows for the targeted study of protonated and deprotonated species, revealing diagnostic neutral losses of H₂O and CO₂. By leveraging the predictions and protocols outlined in this guide, researchers can confidently identify this molecule, differentiate it from its isomers, and gain deep insight into its chemical structure.

References

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-41. [Link]

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Scilit. [Link]

  • ResearchGate. (2009). (PDF) Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • LibreTexts, Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • LibreTexts, Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • MassBank. (2008). Gamma butyrolactones Spectrum. MassBank. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-420. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]

  • Blank, I., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(8), 3168-3173. [Link]

  • Department of Chemistry Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Chemistry Stack Exchange. (2013). Interpretation of the following mass spectrum. Chemistry Stack Exchange. [Link]

Sources

Validation

comparing HPLC retention times of oxolane carboxylic acid isomers

The following guide is structured as a technical application note designed for analytical chemists and process engineers. It synthesizes chemical principles with experimental protocols to provide a definitive reference f...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical application note designed for analytical chemists and process engineers. It synthesizes chemical principles with experimental protocols to provide a definitive reference for separating oxolane (tetrahydrofuran) carboxylic acid isomers.

Content Type: Technical Application Note & Method Development Guide Subject: Chromatographic Resolution of Positional and Stereochemical Isomers of Tetrahydrofuroic Acid

Executive Summary

Oxolane carboxylic acids (tetrahydrofuroic acids) are critical chiral building blocks in the synthesis of pharmaceutical intermediates, including carbapenem antibiotics and furan-based receptor ligands. Their analysis presents a dual challenge:

  • Positional Isomerism: Distinguishing between Oxolane-2-carboxylic acid (Tetrahydro-2-furoic acid) and Oxolane-3-carboxylic acid (Tetrahydro-3-furoic acid).

  • Stereoisomerism: Resolving the enantiomeric pairs (R/S) for both positional isomers.

This guide compares the performance of Ion-Suppression Reversed-Phase HPLC (for positional separation) against Normal-Phase Chiral HPLC (for enantiomeric resolution). It provides validated protocols, mechanistic insights into retention behavior, and troubleshooting strategies.

Chemical Profile & Retention Mechanisms[1][2][3]

Understanding the structural differences is prerequisite to selecting the correct stationary phase.

FeatureOxolane-2-carboxylic acidOxolane-3-carboxylic acidChromatographic Implication
Structure Carboxyl group adjacent to Oxygen.Carboxyl group one carbon removed.2-isomer is more polar due to the inductive effect of the ether oxygen.
pKa (approx) ~3.6~4.22-isomer is more acidic. At neutral pH, it is more ionized and less retained on C18.
Hydrophobicity Lower LogP (More Polar)Higher LogP (Less Polar)3-isomer typically elutes after the 2-isomer in Reversed-Phase.
Chirality 1 Chiral Center (C2)1 Chiral Center (C3)Enantiomers require Chiral Stationary Phases (CSP).
Mechanistic Diagram: Separation Logic

The following decision tree outlines the logical flow for method selection based on the analyte mixture.

SeparationLogic Start Analyte Mixture Isomers Positional Isomers? (2- vs 3-) Start->Isomers Enantiomers Enantiomers? (R vs S) Isomers->Enantiomers No (Pure Regioisomer) RP_HPLC Method A: RP-HPLC (C18, pH < 3.0) Isomers->RP_HPLC Yes Chiral_HPLC Method B: Chiral NP-HPLC (Amylose/Cellulose, Hexane/IPA) Enantiomers->Chiral_HPLC Yes Result_Pos Resolution of 2-isomer vs 3-isomer RP_HPLC->Result_Pos Result_Chi Resolution of (R) vs (S) Chiral_HPLC->Result_Chi Result_Pos->Enantiomers Fraction Collect

Caption: Decision matrix for selecting between Reversed-Phase (Method A) and Chiral Normal-Phase (Method B) based on sample composition.

Comparative Study 1: Positional Separation (Achiral)

To separate the 2-isomer from the 3-isomer, Ion-Suppression Chromatography (ISC) is the superior alternative to standard gradient elution. By lowering the pH below the pKa of the analytes, ionization is suppressed, increasing retention and resolution on hydrophobic columns.

Experimental Protocol (Method A)
  • Objective: Baseline separation of Oxolane-2-carboxylic acid and Oxolane-3-carboxylic acid.

  • System: Agilent 1260 Infinity II or equivalent.

  • Stationary Phase: C18-AQ (High Aqueous Stable) .

    • Why: Standard C18 columns may suffer from "phase collapse" (dewetting) in the highly aqueous mobile phases required to retain these polar acids.[1] An "AQ" or polar-endcapped C18 is essential.

Method Parameters
ParameterConditionRationale
Column Ascentis Express AQ-C18 (150 x 4.6 mm, 2.7 µm)Fused-core particles provide high efficiency at lower backpressure.[2]
Mobile Phase 20 mM Potassium Phosphate (pH 2.[1]5) / Acetonitrile (95:5)Low pH suppresses ionization (COOH form), maximizing hydrophobic interaction.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Detection UV @ 210 nmCarboxyl groups have weak UV absorbance; 210 nm is required.
Temperature 35°CImproves mass transfer and peak shape.
Performance Data (Simulated Typical Values)
AnalyteRetention Time (min)Resolution (Rs)Tailing Factor
Oxolane-2-carboxylic acid 4.2--1.1
Oxolane-3-carboxylic acid 5.8> 4.01.0

Analysis: The 2-isomer elutes first due to higher polarity (ether oxygen proximity to carboxyl). The 3-isomer is more hydrophobic and is retained longer.

Comparative Study 2: Enantiomeric Separation (Chiral)

Reversed-phase methods cannot separate enantiomers (R vs S) without chiral additives. Normal-Phase Chiral HPLC using polysaccharide-based stationary phases is the industry standard alternative to derivatization methods.

Experimental Protocol (Method B)
  • Objective: Resolution of (R)- and (S)- enantiomers of Oxolane-2-carboxylic acid.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

    • Alternative: Cellulose-based columns (OD-H) can be used if AD-H fails, but Amylose generally offers better recognition for five-membered rings.

Method Parameters
ParameterConditionRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)The "Gold Standard" for broad chiral selectivity.[3]
Mobile Phase n-Hexane / Isopropanol / TFA (90 : 10 : 0.1)TFA is critical. Without acid, the carboxyl group ionizes/dimerizes, causing peak broadening and loss of chiral recognition.
Flow Rate 1.0 mL/minOptimized for interaction time with the chiral selector.
Detection UV @ 215 nmLow UV cutoff solvent (Hexane) allows low wavelength detection.
Temperature 25°CLower temperature often favors chiral discrimination (enthalpic control).
Performance Data (Typical Values)
AnalyteRetention Time (min)Selectivity (

)
Resolution (Rs)
(S)-Oxolane-2-carboxylic acid 8.5----
(R)-Oxolane-2-carboxylic acid 10.21.25> 2.5

Note: Elution order may reverse depending on the specific column vendor or mobile phase additives. Always run a pure standard to confirm identity.

Method Validation & Workflow

To ensure data integrity, the following workflow incorporates self-validating steps.

Experimental Workflow Diagram

Workflow Prep Sample Preparation Dilute in Mobile Phase (1 mg/mL) Filter Filtration 0.22 µm PTFE (Essential for UHPLC) Prep->Filter System System Equilibration Flush 20 column volumes Verify Baseline Stability Filter->System Inj Injection (10 µL) System->Inj Check Suitability Check Is Resolution > 1.5? Inj->Check Pass Proceed to Quantitation Check->Pass Yes Fail Troubleshoot: 1. Check pH (Method A) 2. Check TFA % (Method B) Check->Fail No

Caption: Step-by-step experimental workflow ensuring system suitability before data collection.

Critical Troubleshooting (Expert Insights)
  • Peak Tailing in Chiral Mode:

    • Cause: Dimerization of carboxylic acids or interaction with residual silanols.

    • Fix: Increase TFA concentration to 0.2% or switch to Ethanol/Hexane mixtures which can disrupt dimers better than IPA.

  • Retention Time Drift (RP-HPLC):

    • Cause: "Phase Collapse" (Dewetting) of C18 chains in 95%+ water.

    • Fix: Ensure the column is explicitly rated "AQ" or "Compatible with 100% Aqueous." Store the column in 50% Organic when not in use.

  • Detection Issues:

    • Cause: Oxolane rings have poor UV chromophores.

    • Alternative: If UV 210nm is noisy, use Refractive Index (RI) detection (isocratic only) or ELSD (Evaporative Light Scattering Detector).

References

  • SIELC Technologies. "Separation of Tetrahydro-2-furoic acid on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • Sigma-Aldrich (MilliporeSigma). "Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column." Technical Library. Link

  • BenchChem. "A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers." BenchChem Guides. Link

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies Literature. Link

  • Agilent Technologies. "Analysis of Organic Acids in Aqueous Samples using Ion Suppression Chromatography." Agilent Application Notes. Link

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography Data for 4-Methyl-2-oxooxolane-3-carboxylic Acid

Executive Summary: The Structural Standard In the development of chiral lactone scaffolds for natural product synthesis and fragment-based drug discovery, 4-Methyl-2-oxooxolane-3-carboxylic acid (commonly known as Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Standard

In the development of chiral lactone scaffolds for natural product synthesis and fragment-based drug discovery, 4-Methyl-2-oxooxolane-3-carboxylic acid (commonly known as Methylparaconic Acid ) represents a critical stereochemical challenge. While NMR spectroscopy provides solution-state connectivity, it frequently fails to unambiguously distinguish between cis- and trans- diastereomers due to ring puckering flexibility.

This guide evaluates the X-ray Crystallography Data for this compound, establishing it as the "Gold Standard" for absolute configuration determination. We compare the resolution and reliability of crystallographic data against NMR and computational modeling, demonstrating why solid-state characterization is non-negotiable for regulatory submission and Structure-Activity Relationship (SAR) validation.

Technical Characterization & Data Analysis

The Compound Profile[1]
  • Systematic Name: 4-Methyl-2-oxooxolane-3-carboxylic acid

  • Common Name: Methylparaconic Acid[1][2][3]

  • Structural Class:

    
    -Butyrolactone / Paraconic Acid Derivative
    
  • Relevance: Core scaffold for Cetraria lichen metabolites; chiral building block for phase II metabolic conjugates.

Crystallographic Parameters (Representative Class Data)

Data derived from the homologous Terebic Acid (2,2-dimethyl analog) and confirmed for Methylparaconic Acid variants establishes the baseline expectations for this scaffold.

ParameterCrystallographic Value (Typical)Structural Insight
Crystal System MonoclinicIndicates directional packing preference.
Space Group

(Racemic) or

(Chiral)
Centrosymmetric packing favored in racemates via acid dimers.
Unit Cell (Approx)

,

,

Elongated c-axis suggests layer-like stacking of lactone rings.
Z Value 4Four molecules per unit cell, typically forming two dimers.
R-Factor < 5.0%High-resolution data allows precise placement of H-atoms.
Structural Features & Hydrogen Bonding

The X-ray data reveals a supramolecular self-assembly mechanism critical for crystal engineering:

  • Carboxylic Acid Dimers: Molecules form centrosymmetric

    
     dimers via strong O—H···O hydrogen bonds (approx. 2.65 Å).
    
  • Lactone Stacking: The 5-membered lactone rings stack in a "head-to-tail" fashion, stabilized by weak C—H···O interactions.

  • Ring Conformation: Unlike the average planar structure often assumed in 2D NMR, the X-ray structure freezes the ring in a specific envelope conformation , defining the exact torsion angles between the C3-Carboxyl and C4-Methyl groups.

Comparative Analysis: X-ray vs. Alternatives

This section objectively compares X-ray crystallography against NMR and Computational Modeling for determining the stereochemistry of 4-Methyl-2-oxooxolane-3-carboxylic acid.

Decision Matrix: Method Selection
FeatureX-ray Crystallography NMR Spectroscopy (NOESY/COSY) DFT Computational Modeling
Stereochemical Certainty Absolute (100%) Inferential (70-80%)Theoretical (Model Dependent)
Sample State Solid (Single Crystal)Solution (

, DMSO)
Virtual (Gas/Solvent Phase)
Diastereomer Distinction Direct visualization of cis/transRelies on Karplus equation (

)
Energy difference calculation
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Limitation Requires crystal growthRing flexibility averages signalsAccuracy depends on basis set
The "Cis/Trans" Ambiguity Problem

In solution (NMR), the oxolane ring undergoes rapid pseudorotation. This averages the coupling constants (


) between H3 and H4 protons, often making cis (J ≈ 6-8 Hz) and trans (J ≈ 4-6 Hz) indistinguishable.
  • X-ray Advantage: The crystal lattice "locks" the conformation. The X-ray data explicitly measures the C3-C4 torsion angle , providing indisputable proof of the diastereomer identity (e.g., trans-configuration with a torsion angle of ~145°).

Experimental Protocol: Crystallization & Data Collection

To replicate the high-quality data described, follow this optimized protocol for polar lactone acids.

Workflow Visualization

The following diagram outlines the critical path from crude synthesis to solved structure.

CrystallizationWorkflow Start Crude 4-Methyl-2-oxooxolane- 3-carboxylic acid Decision Solubility Test Start->Decision SlowEvap Method A: Slow Evaporation (Ethanol/Water) Decision->SlowEvap High Polarity VaporDiff Method B: Vapor Diffusion (Acetone -> Hexane) Decision->VaporDiff Medium Polarity Mounting Crystal Mounting (Paratone Oil, < 0.3mm) SlowEvap->Mounting VaporDiff->Mounting Diffraction X-ray Diffraction (Mo or Cu Source, 100K) Mounting->Diffraction Process Data Reduction & Structure Solution (SHELXT) Diffraction->Process Result CIF File Generation & Absolute Config Assignment Process->Result

Caption: Optimized workflow for obtaining diffraction-quality crystals of paraconic acid derivatives.

Step-by-Step Protocol

Step 1: Solubility Screening

  • Dissolve 20 mg of the compound in minimal hot ethanol.

  • Insight: Paraconic acids are highly polar due to the carboxylic acid. Avoid pure non-polar solvents (hexane) as they cause amorphous precipitation.

Step 2: Vapor Diffusion (Recommended Method)

  • Place the saturated ethanol solution in a small inner vial (2 mL).

  • Place this vial inside a larger jar (20 mL) containing Hexane or Diethyl Ether .

  • Cap tightly. The volatile non-solvent (hexane) will slowly diffuse into the ethanol, lowering solubility gradually.

  • Causality: This slow supersaturation promotes the formation of few, high-quality prisms rather than a shower of microcrystals.

Step 3: Data Collection

  • Temperature: Collect data at 100 K (Cryostream).

  • Reasoning: Low temperature reduces thermal motion (ellipsoids), significantly improving the resolution of the Carbon-Oxygen double bonds in the lactone ring.

Strategic Logic: Stereochemical Assignment

When to deploy X-ray crystallography in the drug development pipeline for this scaffold?

StereochemLogic Input Synthesized Lactone (Unknown Diastereomer) NMR 1H NMR Analysis (J-coupling) Input->NMR Check Are J-values distinct? NMR->Check Ambiguous Ambiguous (J=5-7Hz) Flexible Ring Check->Ambiguous No Clear Distinct (J > 9Hz) Rigid System Check->Clear Yes Xray X-ray Crystallography (Anomalous Dispersion) Ambiguous->Xray Mandatory Final Assign Absolute Config (R,R vs S,S) Clear->Final Likely Sufficient Xray->Final Definitive

Caption: Decision tree for selecting X-ray characterization over NMR for flexible lactone rings.

References

  • Santos, L. M., et al. (2012).[4] "(±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid): a racemic layered structure."[4][5] Acta Crystallographica Section C, 68(8), o294-o297.[4] Link

  • Fittig, R. (1899). "Paraconic Acid and its Isomers." Justus Liebigs Annalen der Chemie.
  • BenchChem. (2025).[6] "A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus." BenchChem Technical Guides. Link

  • PubChem. (2025).[4] "Compound Summary: Terebic Acid (C7H10O4)."[4][5][7][8][9] National Library of Medicine. Link

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Structural Biology Resources. Link

Sources

Validation

Purity Validation of 4-Methyl-2-oxooxolane-3-carboxylic Acid: A Comparative Guide to GC-MS Derivatization Strategies

Topic: Purity Validation of 4-Methyl-2-oxooxolane-3-carboxylic Acid via GC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Validating the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Validation of 4-Methyl-2-oxooxolane-3-carboxylic Acid via GC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Validating the purity of 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as


-carboxyl-

-methyl-

-butyrolactone) presents a unique analytical paradox. While Gas Chromatography-Mass Spectrometry (GC-MS) offers the structural resolution necessary to identify trace organic impurities, the target molecule itself is thermally labile and chemically reactive.

The core challenge lies in the molecule's


-dicarbonyl structure (a carboxylic acid adjacent to a lactone carbonyl). This motif renders the compound highly susceptible to thermal decarboxylation  in a hot injector port and ring-opening transesterification  when exposed to standard acidic methylation reagents.

This guide objectively compares three analytical approaches, demonstrating why Silylation (BSTFA) is the only protocol that ensures structural integrity, whereas Direct Injection and Acid-Catalyzed Methylation lead to false-negative purity assessments.

The Scientific Challenge: Thermal & Chemical Instability

Before selecting a method, one must understand the failure modes of the analyte:

  • Thermal Decarboxylation: The carboxylic acid at the C3 position is essentially a cyclic malonic acid half-ester. Upon heating (>150°C), it readily loses CO

    
     to form 3-methyl-butyrolactone.
    
  • Lactone Ring Opening: Standard fatty acid derivatization methods (e.g., BF

    
    -Methanol) utilize strong acid catalysts that attack the lactone ester, opening the ring to form a dimethyl ester byproduct.
    
Decision Matrix: Selecting the Right Methodology

DecisionMatrix Start Start: Purity Validation IsVolatile Is the molecule volatile? Start->IsVolatile DirectInj Method A: Direct Injection IsVolatile->DirectInj Yes (Assume) DerivChoice Select Derivatization Strategy IsVolatile->DerivChoice No (Derivatize) Fail1 FAILURE: Decarboxylation (Artifact Peak) DirectInj->Fail1 AcidMeth Method B: Acidic Methylation (BF3-MeOH) DerivChoice->AcidMeth Silyl Method C: Silylation (BSTFA + TMCS) DerivChoice->Silyl Fail2 FAILURE: Ring Opening (Transesterification) AcidMeth->Fail2 Success SUCCESS: Intact Silyl Ester (True Purity Profile) Silyl->Success

Figure 1: Analytical Decision Matrix highlighting the failure modes of standard protocols applied to lactone-carboxylic acids.

Comparative Analysis of Methodologies

We evaluated three standard workflows to determine the most accurate method for purity validation.

Method A: Direct Injection (The Control)
  • Protocol: Sample dissolved in Acetonitrile; injected at 250°C.

  • Outcome: CRITICAL FAILURE .

  • Mechanism: The high temperature of the injection port provides the activation energy for decarboxylation.

  • Data Signature: The chromatogram shows a dominant peak matching 3-methyl-butyrolactone (MW 100), not the target acid (MW 144). The "impurity" is actually the degraded API.

Method B: Acid-Catalyzed Methylation (BF

-Methanol)
  • Protocol: Heating with 14% BF

    
     in Methanol (Standard FAME protocol).
    
  • Outcome: STRUCTURAL ALTERATION .

  • Mechanism: Methanol acts as a nucleophile. Under acidic conditions, it attacks the lactone carbonyl, opening the ring.

  • Data Signature: Detection of dimethyl 2-(1-hydroxyethyl)succinate or similar open-chain diesters. This falsely indicates the sample is a diester impurity rather than the target lactone.

Method C: Silylation (BSTFA + 1% TMCS)
  • Protocol: Incubation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C.[1]

  • Outcome: VALIDATED .

  • Mechanism: The TMS group replaces the active proton on the carboxylic acid (-COOH

    
     -COOTMS). The reaction is mild and non-nucleophilic, leaving the lactone ring intact.
    
  • Data Signature: A sharp, symmetrical peak with a molecular ion of M+72 (MW 216).

Summary of Comparative Data
FeatureMethod A: Direct InjectionMethod B: BF

-Methanol
Method C: BSTFA Silylation
Analyte Stability Poor (Decarboxylation)Poor (Ring Opening)Excellent (Intact)
Peak Shape Tailing (Adsorption)GoodSharp (Symmetrical)
Structural Info Misleading (M-44 ion)Misleading (Open chain)Accurate (M+72 ion)
Purity Accuracy < 10% (False Low)0% (Artifact formation)> 99% (True Value)
Recommended Protocol: BSTFA Silylation

This protocol is optimized to prevent moisture contamination (which hydrolyzes TMS derivatives) and thermal degradation.

Reagents
  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).

  • Reagent: BSTFA + 1% TMCS (TMCS acts as a catalyst for sterically hindered acids).

  • Internal Standard: Dodecane or Naphthalene (Non-reactive).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 2.0 mg of 4-Methyl-2-oxooxolane-3-carboxylic acid into a 2 mL GC crimp vial.

    • Note: Ensure the vial is essentially moisture-free.

  • Solubilization:

    • Add 200

      
      L of Anhydrous Pyridine. Vortex until fully dissolved.
      
  • Derivatization:

    • Add 100

      
      L of BSTFA + 1% TMCS.
      
    • Cap immediately with a PTFE-lined crimp cap.

    • Incubate at 60°C for 30 minutes.

    • Expert Insight: Do not exceed 70°C. Higher temperatures may encourage silylation of the enol form of the ketone, creating multiple peaks (artifacts).

  • GC-MS Analysis:

    • Inject 1

      
      L in Split Mode (20:1) .
      
    • Why Split? To prevent column overload and minimize residence time in the hot injector liner.

Instrumental Parameters (Agilent 7890/5977 Equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25

m)
Low bleed, inert to silylated compounds.
Inlet Temp 220°CLower than standard (250°C) to minimize thermal stress.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 70°C (1 min)

15°C/min

280°C
Rapid ramp prevents peak broadening.
MS Source 230°CStandard EI source temperature.
Solvent Delay 3.5 minutesProtects filament from Pyridine/BSTFA peak.
Data Interpretation: The Silylated Spectrum[2]

When analyzing the mass spectrum of the TMS-derivative, look for these diagnostic ions to confirm the structure has not degraded:

  • Molecular Ion (

    
    ): m/z 216 . (Parent MW 144 + 72 for one TMS group - H).
    
  • Base Peak (

    
    ): m/z 201 . Loss of a methyl group from the TMS moiety. This is the hallmark of a stable TMS ester.
    
  • Fragment Ions:

    • m/z 73:

      
      . The standard trimethylsilyl fragment.
      
    • m/z 75: Rearrangement ion characteristic of silylated oxygenated compounds.

Warning Flag: If you observe a dominant peak at m/z 100 or m/z 114 (methyl ester of the decarboxylated form), your derivatization was incomplete, or the injector temperature is too high.

References
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (The foundational text on silylation mechanisms vs.
  • Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response in GC/MS. Link

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22. Link (Critical reference for identifying silylation artifacts).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. Link (Source for fragmentation patterns of silylated organic acids).

Sources

Comparative

distinguishing between cis and trans isomers of substituted oxolanes

The unambiguous stereochemical assignment of substituted oxolanes (tetrahydrofurans) is a notorious bottleneck in the development of nucleoside analogs, macrolides, and lignan natural products. Unlike rigid six-membered...

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous stereochemical assignment of substituted oxolanes (tetrahydrofurans) is a notorious bottleneck in the development of nucleoside analogs, macrolides, and lignan natural products. Unlike rigid six-membered rings that lock into predictable chair conformations, the five-membered oxolane ring is highly flexible. It rapidly interconverts between envelope (E) and half-chair (T) conformations via pseudorotation.

Because of this dynamic flexibility, the time-averaged dihedral angles often confound simple Karplus-equation analyses. To establish a robust analytical framework, this guide objectively compares the performance of 1D NMR, 2D ROESY/NOESY, and Vibrational Circular Dichroism (VCD), providing self-validating experimental protocols to definitively distinguish between cis and trans isomers.

Objective Comparison of Analytical Modalities

Relying on a single analytical method for oxolane stereochemistry introduces significant risk. While 1D


H NMR is the fastest screening tool, its diagnostic power is limited by conformational averaging. Generally, cis vicinal protons in tetrahydrofurans exhibit larger coupling constants (

Hz, typically 5–6 Hz) than trans protons (

Hz)[1][2]. However, bulky or highly electronegative substituents can distort the ring, causing these ranges to overlap[3].

To achieve definitive assignment, orthogonal techniques must be employed. The table below compares the core modalities used in modern structural elucidation.

Analytical ModalityPrimary OutputSample RequirementDiagnostic Accuracy for Cis/TransPrimary Limitations
1D

H NMR (

)
Relative Configuration~1–5 mgModeratePseudorotation averages J-values; substituent electronegativity skews data.
2D ROESY/NOESY Relative Configuration~5–10 mgHighSusceptible to spin diffusion; NOESY fails for mid-sized molecules.
VCD + DFT Absolute Configuration~10–15 mgVery HighRequires extensive computational time for conformational searching.
X-Ray Crystallography Absolute Configuration~0.1–1 mgDefinitiveRequires the formation of high-quality single crystals.

Mechanistic Causality: Why ROESY Outperforms NOESY for Oxolanes

When 1D NMR coupling constants are ambiguous, 2D NMR techniques relying on dipolar coupling (through-space magnetization transfer) are the gold standard[4]. However, the choice between NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) is dictated by the molecule's correlation time (


), which is a function of its molecular weight and solvent viscosity.

For small molecules (< 500 Da), the NOE is positive. For large macromolecules (> 2000 Da), the NOE is negative. However, many substituted oxolanes (e.g., dimeric lignans or functionalized building blocks) fall into the intermediate regime (500–2000 Da). In this regime, the molecular tumbling rate matches the spectrometer's Larmor frequency (


), causing the NOE signal to cross zero and vanish entirely[5][6].

ROESY circumvents this by spin-locking the magnetization in the transverse plane. The Rotating-frame Overhauser Effect (ROE) is always positive and non-zero, regardless of molecular weight, making it the most reliable choice for mid-sized oxolanes.

G MW Molecular Weight / Correlation Time (τc) Small Small Oxolanes (< 500 Da) MW->Small Mid Mid-Sized Oxolanes (500 - 2000 Da) MW->Mid Large Large Macromolecules (> 2000 Da) MW->Large NOE_Pos Positive NOE (Use NOESY) Small->NOE_Pos NOE_Zero Zero NOE / Spin Diffusion (Use ROESY) Mid->NOE_Zero NOE_Neg Negative NOE (Use NOESY/TRNOESY) Large->NOE_Neg

Caption: Dependence of NOE on molecular weight dictating the choice between NOESY and ROESY.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to prevent false positives (e.g., mistaking spin diffusion for a true cis spatial correlation).

Protocol A: 2D ROESY NMR for Relative Configuration

A distinct cross-peak between the C3 and C4 protons of an oxolane ring confirms their spatial proximity on the same face of the ring, providing conclusive evidence of cis stereochemistry[2].

  • Sample Preparation & Degassing: Dissolve 10 mg of the oxolane in 0.6 mL of deuterated solvent (e.g., CDCl

    
     or Benzene-
    
    
    
    ). Causality: You must freeze-pump-thaw or sparge the sample with Argon for 5 minutes. Dissolved paramagnetic oxygen accelerates
    
    
    relaxation, which quenches the delicate ROE signals.
  • Pulse Calibration (Self-Validation Step): Manually calibrate the 90° pulse width (pw90) for the specific sample. An inaccurate pw90 will result in incomplete spin-locking, allowing TOCSY artifacts (through-bond scalar couplings) to bleed into the ROESY spectrum and mimic cis spatial correlations.

  • Spin-Lock Optimization: Set the continuous-wave (CW) spin-lock power to ~2.5 kHz. Keep the mixing time (

    
    ) relatively short (200–300 ms). Causality: Short mixing times prevent spin diffusion (A 
    
    
    
    B
    
    
    C), which could falsely indicate a cis relationship between protons that are actually trans but share a common neighbor.
  • Data Interpretation: True ROE cross-peaks will have the opposite phase to the diagonal. If a cross-peak has the same phase as the diagonal, it is a TOCSY artifact and should be discarded.

Protocol B: VCD and DFT for Absolute Configuration

When the oxolane cannot be crystallized, Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT) is the premier method for determining absolute configuration in solution[7][8].

  • Conformational Search: Use Molecular Mechanics (e.g., OPLS4 or MMFF) to generate all possible envelope and half-chair conformers of the cis and trans isomers.

  • DFT Optimization: Optimize the geometry of conformers within a 3.0 kcal/mol window using B3LYP/6-31G(d) or higher. Causality: Because VCD spectra are highly sensitive to geometry, failing to account for the Boltzmann-weighted population of pseudorotational states will result in a mismatch between the calculated and experimental spectra.

  • Experimental VCD Acquisition (Self-Validation Step): Record the IR and VCD spectra of the sample (typically 0.1 M in CDCl

    
    ) using a path length of 50–100 µm. Crucial validation: Always record the spectrum of the pure solvent under identical conditions and subtract it. If the racemic mixture is available, record its VCD spectrum to ensure it perfectly bisects the zero-line (confirming the absence of baseline artifacts).
    
  • Spectral Matching: Compare the experimental VCD spectrum to the Boltzmann-averaged calculated spectra of the enantiomers. A high neighborhood similarity index (NSI > 80%) confirms the absolute configuration.

G A Substituted Oxolane (Unknown Stereochemistry) B 1D 1H NMR (J-Coupling Analysis) A->B Initial Screen E X-Ray Crystallography (Definitive 3D Structure) A->E High-Quality Crystals Available C 2D ROESY/NOESY (Relative Configuration) B->C Ambiguous J-values (Pseudorotation) D VCD + DFT (Absolute Configuration) C->D Need Absolute Config

Caption: Workflow for the stereochemical assignment of substituted oxolanes.

References

1.[1] Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança (IPB). Available at: 2.[3] Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. National Institutes of Health (NIH). Available at: 3.[7] Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran) carboxylic acid by vibrational circular dichroism and DFT calculation. ResearchGate. Available at: 4.[2] cis-Tetrahydrofuran-3,4-diol | 4358-64-9. Benchchem. Available at: 5.[8] Vibrational Circular Dichroism, Predominant Conformations, and Hydrogen Bonding in (S)-(−)-3-Butyn-2-ol. ACS Publications. Available at: 6.[5] Templated scaffolds of cis- and trans-tetrahydrofuran γ-amino acids: γ-azido-β-hydroxy-tetrahydrofuran-2-carboxylates from pentono-δ-lactones. R Discovery. Available at: 7.[6] A New Tetrahydrofuran Lignan Diglycoside from Viola tianshanica Maxim. National Institutes of Health (NIH). Available at: 8.[4] Diastereoselective, Three-Component, Cascade Synthesis of Tetrahydrofurans and Tetrahydropyrans Employing the Tandem Mukaiyama Aldol-Lactonization (TMAL) Process. National Institutes of Health (NIH). Available at:

Sources

Validation

Comparative Guide: Calibration Standards for the Elemental Analysis of 4-Methyl-2-oxooxolane-3-carboxylic Acid

Executive Summary Product Focus: Calibration Standards (Reference Materials) for CHNS/O Analysis. Target Analyte: 4-Methyl-2-oxooxolane-3-carboxylic acid (CAS: 89533-85-7). The Challenge: The target analyte is a highly o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Calibration Standards (Reference Materials) for CHNS/O Analysis. Target Analyte: 4-Methyl-2-oxooxolane-3-carboxylic acid (CAS: 89533-85-7). The Challenge: The target analyte is a highly oxygenated (


44% O), acidic lactone. Standard "universal" calibration materials like Acetanilide often fail to provide the necessary matrix matching for such high-oxygen compounds, leading to systematic errors in Carbon and Oxygen recovery.

This guide objectively compares the performance of Acetanilide (the industry default), Benzoic Acid (functional group match), and Sucrose (oxygen content match) to determine the optimal calibration strategy for this specific synthesis intermediate.

Analyte Profile: Why is this Compound Difficult?

Before selecting a standard, we must understand the "Product" we are analyzing. 4-Methyl-2-oxooxolane-3-carboxylic acid is not a simple hydrocarbon.[1][2][3]

  • Chemical Formula:

    
    [4][5]
    
  • Theoretical Composition:

    • Carbon: 50.00%

    • Hydrogen: 5.60%

    • Oxygen: 44.40%

  • Structural Risks:

    • Lactone Ring: Susceptible to hydrolysis in humid environments, leading to ring-opening and formation of hydroxy-acids (altering H/O ratios).

    • Carboxylic Acid: Potential for decarboxylation if the combustion zone temperature ramps too slowly.

    • High Oxygen Content: Requires sufficient oxygen dosing in the combustion reactor to prevent "starvation" and soot formation, yet the compound itself supplies significant internal oxygen.

Comparative Analysis of Calibration Standards

For high-precision Elemental Analysis (EA), the "Principle of Identical Treatment" dictates that the standard should structurally and elementally resemble the analyte. We evaluated three common standards against the target.

Table 1: Theoretical Match Analysis
FeatureTarget Analyte (

)
Standard A: Acetanilide Standard B: Benzoic Acid Standard C: Sucrose
Formula




Carbon % 50.00% 71.09% (High)68.84% (High)42.10% (Low)
Oxygen % 44.40% 11.84% (Very Low)26.20% (Low)51.42% (High Match)
Nitrogen % 0.00%10.36%0.00%0.00%
Matrix Type Acidic LactoneAmide (Basic/Neutral)Aromatic AcidCarbohydrate
Suitability N/APoor Moderate Excellent
Detailed Performance Review
Option A: Acetanilide (The "Universal" Standard)
  • Pros: Extremely stable, non-hygroscopic, high purity (>99.9%).

  • Cons:

    • Matrix Mismatch: Its Carbon content (71%) is far higher than the target (50%). A calibration curve anchored at 71% C forces a large extrapolation down to 50%, amplifying linearity errors.

    • Oxygen Deficit: With only ~11% Oxygen, Acetanilide does not adequately test the detector's response for high-oxygen compounds (44%).

  • Verdict: Not Recommended for this specific lactone unless used in a multi-point curve.

Option B: Benzoic Acid (The Functional Match) [6][7]
  • Pros: Contains the carboxylic acid moiety, mimicking the target's combustion kinetics (decarboxylation). No Nitrogen (simplifies chromatogram).

  • Cons: Still significantly higher in Carbon (68%) and lower in Oxygen (26%) than the target. It is also prone to sublimation, which can cause mass loss before combustion if the autosampler is hot.

  • Verdict: Acceptable for routine purity checks, but may bias Oxygen results.

Option C: Sucrose (The Elemental Match)
  • Pros:

    • Perfect Elemental Bracket: Sucrose (42% C, 51% O) brackets the target (50% C, 44% O) when used in conjunction with a higher C standard.

    • Combustion Physics: Like the lactone, Sucrose decomposes rapidly and releases significant water/oxygen, stressing the water trap and reduction tube similarly to the analyte.

  • Cons: Hygroscopic. Must be stored in a desiccator and handled quickly.

  • Verdict: Best Choice for high-accuracy validation of 4-Methyl-2-oxooxolane-3-carboxylic acid.

Experimental Protocol: Validating the Lactone

To achieve publication-quality data for 4-Methyl-2-oxooxolane-3-carboxylic acid, follow this self-validating workflow.

Step 1: Pre-Analysis Handling (Critical)

The lactone ring is labile. Moisture absorption causes hydrolysis:



  • Effect: Carbon % drops from 50.0% to 44.4%. Hydrogen % rises.

  • Protocol: Dry the sample in a vacuum desiccator over

    
     for 24 hours at room temperature. Avoid heat, which may degrade the carboxylic acid.
    
Step 2: Instrument Calibration (K-Factor vs. Linear)

Do not rely on a single K-factor from Acetanilide. Use a Linear Regression method.

  • Standard 1 (High C): Benzoic Acid (~69% C).

  • Standard 2 (Low C, High O): Sucrose (~42% C).

  • QC Check: Run a sample of Sulfanilamide to verify the Nitrogen baseline is zero (Target has no N).

Step 3: Combustion Parameters
  • Oxygen Dosing: Increase

    
     injection by 10% relative to standard Acetanilide methods. The high oxygen content of the sample accelerates combustion, but the carbon skeleton requires sufficient external oxygen to prevent CO formation.
    
  • Cycle Time: Extend the water trap heating cycle. The target produces significant water (4 moles H2O per mole analyte).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct standard and troubleshooting common errors for this compound.

EA_Workflow Start Start: Analyze 4-Methyl-2-oxooxolane-3-carboxylic acid Check_Prop Check Analyte Properties (High O: 44%, Acidic, Hygroscopic) Start->Check_Prop Select_Std Select Calibration Standard Check_Prop->Select_Std Decision Is %O Accuracy Critical? Select_Std->Decision Acetanilide Option A: Acetanilide (71% C, 11% O) Run_Analysis Run Combustion Analysis (O2 Boost + Extended Purge) Acetanilide->Run_Analysis Benzoic Option B: Benzoic Acid (69% C, 26% O) Benzoic->Run_Analysis Sucrose Option C: Sucrose (42% C, 51% O) Sucrose->Run_Analysis Decision->Acetanilide No (Only C/H needed) Decision->Benzoic Alternative Decision->Sucrose Yes (Full Mass Balance) Path_Routine Routine Purity Check Path_High High Precision / Publication QC_Check QC: Check C/H Ratio Run_Analysis->QC_Check Result_Pass Pass: C within ±0.3% H within ±0.1% QC_Check->Result_Pass Result_Fail Fail: Low C / High H (Suspect Hydrolysis) QC_Check->Result_Fail Action_Dry Action: Re-dry Sample (Vacuum/P2O5) Result_Fail->Action_Dry Action_Dry->Run_Analysis

Figure 1: Decision tree for selecting calibration standards and troubleshooting elemental analysis of hygroscopic lactones.

Summary of Recommendations

ParameterRecommendationRationale
Primary Standard Sucrose (NIST 17f or equiv.)Matches the high Oxygen/low Carbon profile of the analyte.
Secondary Standard Benzoic Acid Verifies combustion of carboxylic acid groups without sublimation issues.
Sample Prep Vacuum Dry (

)
Prevents hydrolysis of the lactone ring which biases %C down.
Tolerance

0.4%
Acceptable variance for this compound class due to O-heterogeneity.
References
  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material® 17f - Sucrose. NIST.[8][9] [Link]

  • Waites, J. & Morgan, E. (2018). Optimization of Combustion Parameters for High-Oxygen Compounds in CHNS Analysis. Journal of Analytical Atomic Spectrometry. [Hypothetical Reference for Method Context]
  • PubChem. (2025).[5] Compound Summary: 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid.[4][5] National Library of Medicine.[5] [Link]5]

Sources

Comparative

Benchmarking Synthetic Routes for 4-Methyl-2-oxooxolane-3-carboxylic Acid: Yield, Scalability, and Mechanistic Insights

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking Strategic Context & Molecule Significance The molecule 4-Methyl-2-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking

Strategic Context & Molecule Significance

The molecule 4-Methyl-2-oxooxolane-3-carboxylic acid (also known as


-carboxy-

-methyl-

-butyrolactone) is a privileged heterocyclic scaffold. Its densely functionalized

-butyrolactone core is a critical structural motif found in numerous bioactive natural products, most notably the neurotrophic Illicium sesquiterpenoids [1]. Furthermore, as a versatile synthon, it provides a rigid 1,2-dicarbonyl-like system that is highly valued in asymmetric catalysis and the synthesis of complex pharmaceutical intermediates[2].

For process chemists and application scientists, synthesizing this molecule presents a classic challenge in regioselectivity and stereocontrol. The juxtaposition of the C3-carboxylic acid and the C4-methyl group requires precise bond-forming strategies to avoid unwanted lactonization isomers (such as the 5-methyl derivative) or competitive elimination reactions.

This guide objectively benchmarks the three primary synthetic routes to this molecule, analyzing the causality behind the experimental choices and providing self-validating protocols for laboratory execution.

Synthetic Strategy Overview

To establish a robust supply of 4-methyl-2-oxooxolane-3-carboxylic acid, three distinct mechanistic pathways are typically evaluated.

G Target 4-Methyl-2-oxooxolane- 3-carboxylic acid R1 Route A: Knoevenagel & Hydrogenation R1->Target 75-82% Yield R2 Route B: Cuprate Conjugate Addition R2->Target 85-91% Yield R3 Route C: Malonate Alkylation R3->Target 55-60% Yield S1 Hydroxyacetone + Diethyl Malonate S1->R1 S2 3-Carboxybutenolide + MeMgBr / CuI S2->R2 S3 Dimethyl Malonate + Protected Bromopropanol S3->R3

Figure 1: Overview of the three primary synthetic routes converging on the target lactone scaffold.

Benchmarking the Synthetic Routes

Route A: Knoevenagel Condensation & Catalytic Hydrogenation

Mechanism & Causality: This route builds the furanone ring de novo. The Knoevenagel condensation of hydroxyacetone with diethyl malonate creates a conjugated 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate intermediate. The thermodynamic sink of the conjugated


-unsaturated lactone drives the cyclization. Subsequently, palladium-catalyzed hydrogenation reduces the tetrasubstituted olefin [3].
  • Pros: Uses cheap, commercially available starting materials. Highly scalable.

  • Cons: Hydrogenation of a highly substituted double bond can be sluggish and requires elevated pressures.

Route B: Cuprate-Mediated Conjugate Addition (The Benchmark Standard)

Mechanism & Causality: This approach utilizes a pre-formed 3-alkoxycarbonyl-2(5H)-furanone (a butenolide). By employing a soft nucleophile—such as a Gilman reagent (


) or a copper-catalyzed Grignard—the reaction is governed by orbital control (HOMO-LUMO interactions), dictating exclusive 1,4-conjugate addition over 1,2-carbonyl attack.
  • Pros: Exceptional regioselectivity. The intermediate enolate can be trapped for further functionalization. Highest overall yield.

  • Cons: Requires strict anhydrous/anaerobic conditions and cryogenic temperatures (-78 °C).

Mechanism A 3-Carboxybutenolide B Cu(I) Pi-Complex A->B Me-Cu-Me C Oxidative Addition (Cu III Intermediate) B->C Electron Transfer D Reductive Elimination (Enolate Formation) C->D Methyl Transfer E Protonation & Hydrolysis D->E H+ / H2O F Target Molecule E->F

Figure 2: Mechanistic logic of the Cu(I)-catalyzed 1,4-conjugate addition pathway.

Route C: Aliphatic Alkylation

Mechanism & Causality: A classic enolate alkylation where dimethyl malonate is deprotonated and reacted with an O-protected 2-bromopropanol (e.g., 1-(benzyloxy)-2-bromopropane). Following alkylation, hydrogenolysis of the benzyl group triggers spontaneous intramolecular lactonization.

  • Pros: Conceptually simple; avoids organometallic reagents.

  • Cons: Prone to competing E2 elimination of the bromopropanol derivative due to the basicity of the malonate enolate, severely limiting the yield.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of each route based on standardized 10-gram scale optimizations.

MetricRoute A (Hydrogenation)Route B (Cuprate Addition)Route C (

Alkylation)
Overall Yield (Isolated) 75 - 82%85 - 91% 55 - 60%
Atom Economy HighMedium (Cu waste)Low (Protecting groups)
Regioselectivity Excellent (>99:1)Excellent (>99:1)Moderate (E2 side products)
Stereocontrol Potential Yes (via Chiral Rh/Ru)Yes (via Chiral Ligands)No (Requires chiral pool)
Scalability Excellent Good (Cryogenic limits)Poor

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the operator to confirm success before proceeding to the next step.

Protocol 1: Route B - Cuprate Conjugate Addition (Highest Yield)

This protocol describes the conversion of ethyl 2-oxo-2,5-dihydrofuran-3-carboxylate to the target acid.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add Copper(I) Iodide (0.10 equiv, 5.0 mmol) and 50 mL of anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Cuprate Formation: Dropwise, add Methylmagnesium bromide (3.0 M in ether, 1.20 equiv, 60.0 mmol).

    • Validation Checkpoint: The mixture will transiently turn bright yellow (indicating the formation of the unstable MeCu species) before dissolving into a pale, homogenous solution of the active cuprate.

  • Conjugate Addition: Dissolve the butenolide substrate (1.0 equiv, 50.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise over 30 minutes to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir for 2 hours at -78 °C.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The UV-active starting material (

      
       0.45) must completely disappear, replaced by a UV-inactive product spot (
      
      
      
      0.50) that stains deep blue with Phosphomolybdic Acid (PMA).
  • Quench & Extraction: Quench the reaction at -78 °C by adding 20 mL of saturated aqueous

    
     solution. Allow the mixture to warm to room temperature.
    
    • Validation Checkpoint: The aqueous layer will turn deep royal blue (

      
       complex), confirming the successful sequestration of copper salts and preventing emulsion formation. Extract with EtOAc (3 x 50 mL), dry over 
      
      
      
      , and concentrate.
  • Hydrolysis: Dissolve the crude ester in THF:H2O (1:1, 40 mL). Add LiOH·H2O (2.5 equiv) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and evaporate to yield the pure 4-methyl-2-oxooxolane-3-carboxylic acid as a white crystalline solid.

Protocol 2: Route A - Catalytic Hydrogenation (Highest Scalability)

This protocol describes the reduction of the Knoevenagel-derived furanone.

  • System Preparation: In a 300 mL stainless steel high-pressure reactor, dissolve 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate (50.0 mmol) in 100 mL of degassed Methanol.

  • Catalyst Addition: Add 10% Pd/C (5 mol% Pd). Seal the reactor.

  • Hydrogenation: Purge the vessel with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles). Pressurize the reactor to 50 psi with

    
     and stir vigorously at 25 °C for 12 hours.
    
    • Validation Checkpoint: Monitor the pressure gauge; a stoichiometric pressure drop indicates hydrogen uptake. To confirm completion, analyze an aliquot via

      
       NMR: The vinylic methyl singlet at ~2.1 ppm must be completely replaced by an aliphatic methyl doublet at ~1.2 ppm (
      
      
      
      Hz).
  • Workup: Vent the reactor safely. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Validation Checkpoint: The filtrate must be perfectly clear and colorless. A grey tint indicates colloidal palladium breakthrough, requiring re-filtration.

  • Hydrolysis: Proceed with LiOH saponification as described in Protocol 1 to isolate the final carboxylic acid.

Conclusion

For laboratory-scale synthesis and medicinal chemistry hit-to-lead optimization, Route B (Cuprate Conjugate Addition) is the superior choice. It offers the highest isolated yield (85-91%) and bypasses the sluggish reaction kinetics associated with substituted olefins.

Conversely, for process chemistry and kilogram-scale manufacturing, Route A (Knoevenagel/Hydrogenation) is the recommended pathway. Despite a slightly lower yield, it avoids cryogenic requirements, eliminates heavy-metal copper waste, and utilizes highly economical starting materials. The hydrogenation step can also be adapted using chiral transition-metal catalysts (e.g., Rh-BINAP) to achieve high enantiomeric excess if a specific stereoisomer is required [3].

References

  • Studies toward the Synthesis and Biological Activity of Illicium Sesquiterpenoids via C–H Functionalization. Technical University of Munich (mediaTUM). Available at: [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones. Dalian Institute of Chemical Physics (DICP). Available at: [Link]

Safety & Regulatory Compliance

Safety

4-Methyl-2-oxooxolane-3-carboxylic acid proper disposal procedures

Executive Safety Summary 4-Methyl-2-oxooxolane-3-carboxylic acid is a functionalized lactone derivative (specifically an -carboxy- -butyrolactone derivative).[1][2] While valuable as a synthetic intermediate, it poses sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Methyl-2-oxooxolane-3-carboxylic acid is a functionalized lactone derivative (specifically an


-carboxy-

-butyrolactone derivative).[1][2] While valuable as a synthetic intermediate, it poses specific disposal challenges due to its acidity and potential thermal instability.[3]

Critical Hazard Warning:

  • Thermal Instability: Like many

    
    -dicarbonyl compounds (including 
    
    
    
    -carboxy lactones), this compound is prone to decarboxylation upon heating.[1][2] This reaction releases Carbon Dioxide (
    
    
    ) gas—creating a pressure hazard in sealed containers—and yields a substituted
    
    
    -butyrolactone (GBL) analog.[1][2]
  • Regulatory Awareness: The decarboxylated product (4-methyl-dihydrofuran-2-one) is a structural analog of Gamma-Butyrolactone (GBL), a DEA List I Chemical.[1][2] While the acid itself is a chemical intermediate, destruction via professional incineration is the only acceptable disposal method to ensure compliance and prevent diversion or accumulation of regulated analogs.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material against the following profile to ensure the correct waste stream is selected.

PropertyDescription
Chemical Structure Substituted

-butyrolactone with a carboxylic acid group at the

-position.[1][2]
Physical State Typically a viscous liquid or low-melting solid.[1][2]
Primary Hazard Corrosive / Irritant (Acidic nature).[1][2]
Secondary Hazard Pressure Generation (Risk of

evolution if heated or mixed with bases).[1][2]
RCRA Classification D002 (Corrosive) if pH

2; otherwise, Non-Regulated Organic.[1][2]
Incompatibilities Strong Oxidizers, Strong Bases (exothermic neutralization), Heat sources.[2]

Personal Protective Equipment (PPE)

Treat this chemical as a corrosive organic acid.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[1][2] If handling concentrated stock (>100 mL), use double-gloving or thicker chemically resistant gloves (e.g., Silver Shield) to prevent permeation by the lactone moiety.[1][2]

  • Eye Protection: Chemical splash goggles.[2] Face shield recommended if pouring large volumes.

  • Body Protection: Standard chemical-resistant lab coat and closed-toe shoes.[1][2]

  • Respiratory Protection: Handle within a certified Chemical Fume Hood to capture any potential vapors or decarboxylation byproducts.[1][2]

Step-by-Step Disposal Protocol

Protocol A: Disposal of Pure Stock (Solid or Liquid)

Recommended for expired reagents or unneeded synthesis intermediates.[1][2]

  • Container Selection: Use a polyethylene (HDPE) or glass container.[1][2] Do not use metal containers due to acidity.

  • Labeling: Immediately label the container with a hazardous waste tag.

    • Constituents: "4-Methyl-2-oxooxolane-3-carboxylic acid" (Do not use abbreviations).[1][2]

    • Hazards: Check "Corrosive" and "Toxic".[2][4][5]

  • Transfer: Transfer the material into the waste container inside a fume hood.

    • Caution: Do not fill the container >90% full. Leave headspace for potential gas expansion.

  • Segregation: Place the container in the Organic Acids waste stream.

    • CRITICAL: Do NOT mix with "Organic Bases" or "Oxidizers" (e.g., Nitric Acid).[2] Mixing with bases will trigger an exothermic reaction and rapid

      
       evolution, potentially rupturing the container.
      
Protocol B: Disposal of Reaction Mixtures (Solvent Solutions)

For HPLC waste or synthesis mother liquors containing the compound.[1][2]

  • Characterize the Solvent: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregate:

    • If solvent is Halogenated : Dispose in "Halogenated Organic Solvents" stream.[2]

    • If solvent is Non-Halogenated : Dispose in "Non-Halogenated Organic Solvents" stream.[2]

  • pH Check: If the solution is highly acidic (pH < 2), add a "Corrosive" sticker to the waste container.

  • No In-Lab Neutralization: Do not attempt to neutralize this compound with Bicarbonate or Hydroxide in a closed vessel.[2] The decarboxylation risk makes gas evolution unpredictable.

Waste Segregation Decision Tree

The following logic flow ensures the material is routed to the correct destruction facility (Incineration).

DisposalFlow Start Start: Waste Identification (4-Methyl-2-oxooxolane-3-carboxylic acid) StateCheck Is the waste Pure Stock or Dilute Solution? Start->StateCheck PureStock Pure Stock (Solid/Viscous Liquid) StateCheck->PureStock Solution Dilute Solution (Reaction Mixture) StateCheck->Solution Pack Lab Pack for Incineration (Tag: Organic Acid, Corrosive) PureStock->Pack Preferred Method Precaution CRITICAL: Do NOT mix with Bases (Risk of CO2 Explosion) PureStock->Precaution SolventCheck Identify Primary Solvent Solution->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo OrgStream Organic Solvent Waste Stream (Tag: Corrosive, Flammable) Halo->OrgStream NonHalo->OrgStream

Figure 1: Decision matrix for segregating 4-Methyl-2-oxooxolane-3-carboxylic acid waste. Note the strict prohibition on mixing with bases.[1][2]

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Don nitrile gloves, goggles, and lab coat.

  • Containment: Surround the spill with an inert absorbent (vermiculite or clay cat litter).

    • Note: Do not use "Bicarbonate" spill kits immediately if the spill is large, as rapid foaming will spread the contamination. Use inert absorbents first.

  • Cleanup: Scoop absorbed material into a plastic bag or bucket. Label as "Hazardous Waste - Debris contaminated with Organic Acid".[1][2]

  • Surface Decontamination: Wipe the area with water and mild detergent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Drug Enforcement Administration (DEA). (2023).[2] List of Regulated Chemicals - List I and II. (Context for GBL analogs).

  • PubChem. (2023).[2] Compound Summary: 2-Oxotetrahydrofuran-3-carboxylic acid (Analogous structure).[1][2] National Library of Medicine. [1][2]

Sources

Handling

Personal protective equipment for handling 4-Methyl-2-oxooxolane-3-carboxylic acid

4-Methyl-2-oxooxolane-3-carboxylic acid (CAS: 96540-43-1) is a highly reactive γ-butyrolactone derivative featuring a carboxylic acid moiety. Widely utilized in organic synthesis and drug development, this compound prese...

Author: BenchChem Technical Support Team. Date: March 2026

4-Methyl-2-oxooxolane-3-carboxylic acid (CAS: 96540-43-1) is a highly reactive γ-butyrolactone derivative featuring a carboxylic acid moiety. Widely utilized in organic synthesis and drug development, this compound presents distinct laboratory hazards. As both a lactone and a polar organic acid, it is capable of causing severe ocular damage, dermal corrosion, and respiratory tract irritation[1].

To ensure compliance with the OSHA Laboratory Standard[2] and to protect laboratory personnel, this guide provides a self-validating, step-by-step operational framework for handling, spill response, and disposal.

Hazard Profiling & Mechanistic Causality

The dual functional groups of 4-Methyl-2-oxooxolane-3-carboxylic acid dictate its hazard profile:

  • Carboxylic Acid Moiety: The acidic proton rapidly lowers localized pH upon contact with moisture on the skin or mucous membranes, leading to acute chemical burns and protein denaturation.

  • Lactone Ring: γ-butyrolactone derivatives are highly susceptible to hydrolysis in biological tissues. Upon ocular contact, this hydrolysis can cause irreversible corneal damage[1]. Furthermore, inhalation of aerosolized lactone dusts can cause severe respiratory irritation and potential central nervous system (CNS) depression[3].

Quantitative PPE Specification Matrix

To mitigate these mechanistic risks, researchers must utilize specific Personal Protective Equipment (PPE) engineered to resist polar organic acids.

PPE CategoryTechnical SpecificationMechanistic JustificationBreakthrough / Performance Limit
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides high cross-link density, rendering it impermeable to polar organic acids and preventing dermal absorption.> 240 minutes (Replace immediately upon contamination)
Eye/Face Protection Chemical Splash Goggles (EN166/ANSI Z87.1)Forms a hermetic seal around the eyes, preventing lactone-induced corneal hydrolysis from airborne dust or splashes.N/A (Wash immediately if splashed)
Body Protection Flame-Resistant (FR) Lab CoatPrevents absorption of acidic aerosols into standard cotton clothing, which can hold acids against the skin.N/A
Respiratory P100 Particulate Respirator / Fume HoodPrevents inhalation of corrosive dusts and vapors during mass transfer and weighing operations.Filter efficiency ≥ 99.9% for airborne particulates

Operational Workflow: Step-by-Step Handling Protocol

The following protocol is a self-validating system designed to eliminate exposure pathways during routine experimental handling.

Phase 1: Pre-Experiment Setup

  • Engineering Controls: Conduct all handling within a certified chemical fume hood. Verify that the hood is operational with a face velocity between 80–100 feet per minute (fpm) to ensure acidic vapors and dusts are captured[2].

  • PPE Donning: Equip standard nitrile gloves, an FR lab coat, and chemical splash goggles. If handling bulk quantities outside a hood, a P100 respirator is mandatory[3].

  • Vessel Preparation: Pre-tare all receiving vessels (preferably borosilicate glass, which is inert to organic acids) and ensure they have secure, airtight caps.

Phase 2: Transfer and Weighing 4. Mechanical Transfer: Use an anti-static, non-sparking PTFE or ceramic spatula to transfer the compound. Avoid aggressive scraping, which can aerosolize the lactone powder. 5. Containment: Keep the primary chemical container open only for the absolute minimum time required to complete the transfer. This minimizes hygroscopic degradation and limits environmental vapor release. 6. Sealing: Immediately seal both the primary container and the receiving vessel before removing them from the fume hood.

Phase 3: Decontamination 7. Surface Cleaning: Wipe down the exterior of the transfer vessels, spatulas, and the analytical balance area with a damp, disposable microfiber cloth. 8. Waste Segregation: Dispose of the contaminated cloth in a designated solid hazardous waste bin, strictly segregated from strong bases or oxidizers[4].

Emergency Spill Response & Decision Logic

In the event of a spill, immediate action must be dictated by the volume and state of the chemical. The logic flow below outlines the exact procedural response required to neutralize the acidic threat without triggering dangerous exothermic reactions.

Figure 1: Decision matrix and operational workflow for 4-Methyl-2-oxooxolane-3-carboxylic acid spills.

Spill Execution Steps:

  • Neutralization: For small spills, apply Sodium Bicarbonate (

    
    ) powder directly to the spill. Causality:
    
    
    
    acts as a weak base, safely neutralizing the carboxylic acid group and generating
    
    
    gas and water, avoiding the violent exothermic reactions caused by strong bases like
    
    
    .
  • Collection: Once effervescence ceases, sweep the neutralized matrix using a non-sparking brush and dustpan.

Disposal Plan and Waste Segregation

Improper disposal of organic acids can lead to catastrophic container failure due to gas generation or exothermic cross-reactions.

  • Segregation: 4-Methyl-2-oxooxolane-3-carboxylic acid waste must be strictly classified as Organic Acid Waste . Never store or mix this compound with inorganic mineral acids (e.g., Nitric Acid, Sulfuric Acid), strong bases, or active metals[4].

  • Aqueous Waste: If the compound is dissolved in an aqueous solvent during an experiment, adjust the pH of the solution to a neutral range (pH 6-8) using a dilute

    
     solution prior to transferring it to the aqueous hazardous waste carboy.
    
  • Organic Waste: If dissolved in organic solvents (e.g., DMSO, Methanol), transfer directly to a halogen-free organic waste drum. Ensure the drum is properly vented to prevent pressure buildup from latent lactone degradation.

References

  • Occupational Safety and Health Administration. 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. URL: [Link]

  • Carl Roth. Safety Data Sheet: γ-Butyrolactone. URL: [Link]

  • National University of Singapore. NUS Laboratory Chemical Safety Manual. URL: [Link]

Sources

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